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  • Product: (-)-Domoic acid
  • CAS: 123406-51-9

Core Science & Biosynthesis

Foundational

The Discovery and Isolation of (-)-Domoic Acid from Chondria armata: A Technical Guide

An in-depth exploration of the seminal discovery, isolation, and characterization of (-)-domoic acid from the red alga Chondria armata. This guide is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the seminal discovery, isolation, and characterization of (-)-domoic acid from the red alga Chondria armata. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the historical context, experimental protocols, and key data associated with this potent neurotoxin.

Introduction: A Serendipitous Discovery in Traditional Medicine

(-)-Domoic acid, a potent neurotoxin and the causative agent of Amnesic Shellfish Poisoning (ASP), was first discovered and isolated from the red alga Chondria armata.[1][2][3] This seaweed, known in the Tokunoshima dialect of Japan as "dōmoi" or "hanayanagi," had a long history of use in traditional medicine as an anthelmintic, a substance that expels parasitic worms.[1][2] It was this traditional application that drew the attention of Japanese scientists in the mid-20th century, leading to a landmark discovery in natural product chemistry.

In the 1950s, researchers Takemoto and Daigo embarked on a study to identify the active anthelmintic principle within Chondria armata.[1][4] Their investigations culminated in the successful isolation and structural elucidation of a novel, water-soluble, and crystalline compound they named domoic acid, in honor of the local name for the seaweed.[1][4] This initial discovery laid the groundwork for decades of research into the chemistry, toxicology, and biosynthesis of this remarkable molecule.

Physicochemical Properties of (-)-Domoic Acid

The initial studies by Takemoto and Daigo, along with subsequent research, have established the key physicochemical properties of (-)-domoic acid. These properties are crucial for its extraction, purification, and analytical determination.

PropertyValueReferences
Molecular FormulaC₁₅H₂₁NO₆[3]
Molar Mass311.334 g/mol [3]
Melting Point223-224 °C[4]
AppearanceWhite crystalline powder[4]
Solubility in Water8 mg/mL[4][5]
Solubility in Methanol (B129727)0.6 mg/mL[4][5]
Maximum UV Absorbance (λmax)242 nm[1][4]

Experimental Protocols: From Traditional Extraction to Modern Purification

The isolation of (-)-domoic acid from Chondria armata has evolved from classical chemical extraction techniques to more refined chromatographic methods. This section details both a representative historical protocol and modern, high-resolution approaches.

Historical Isolation Methodology (Circa 1950s)

Experimental Workflow: Historical Isolation

historical_isolation start Dried Chondria armata extraction Hot Water Extraction start->extraction Boiling Water filtration Filtration extraction->filtration charcoal Activated Charcoal Treatment filtration->charcoal Crude Extract elution Elution with Aqueous Ammonia charcoal->elution ion_exchange Ion-Exchange Chromatography elution->ion_exchange Partially Purified Extract crystallization Crystallization ion_exchange->crystallization product (-)-Domoic Acid Crystals crystallization->product

Caption: A logical workflow for the historical isolation of (-)-domoic acid.

Methodology:

  • Extraction: Dried and powdered Chondria armata (e.g., 1 kg) would be subjected to repeated extraction with boiling water. This method is effective due to the high water solubility of domoic acid.

  • Decolorization: The aqueous extract would then be treated with activated charcoal to remove pigments and other lipophilic impurities.

  • Elution: The domoic acid adsorbed onto the charcoal would be eluted with a basic solution, such as aqueous ammonia.

  • Ion-Exchange Chromatography: The eluted solution would be further purified using ion-exchange chromatography, a common technique at the time for separating amino acids and other charged molecules.

  • Crystallization: The fractions containing domoic acid would be concentrated, and the compound would be crystallized, likely from an aqueous alcohol solution, to yield a pure, crystalline product.

Modern Isolation and Purification Protocol

Contemporary methods for isolating (-)-domoic acid and its analogs from Chondria armata employ more advanced chromatographic and analytical techniques, allowing for higher purity and more accurate quantification.

Experimental Workflow: Modern Isolation and Analysis

modern_isolation start Fresh/Frozen Chondria armata extraction Methanol/Water Extraction start->extraction e.g., 50% MeOH centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe Supernatant hplc RP-HPLC-UV (242 nm) spe->hplc Purified Extract lcms LC-MS/MS Analysis hplc->lcms Quantification and Fraction Collection product Quantified (-)-Domoic Acid and Analogs lcms->product Structural Confirmation

Caption: A typical modern workflow for the isolation and analysis of (-)-domoic acid.

Methodology:

  • Extraction: Homogenized algal tissue is typically extracted with an aqueous methanol solution (e.g., 50% methanol in water).[6]

  • Clarification: The crude extract is clarified by centrifugation to remove solid debris.

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., strong anion exchange) to remove interfering compounds and concentrate the domoic acid fraction.

  • High-Performance Liquid Chromatography (HPLC): The purified extract is then subjected to reversed-phase HPLC with UV detection at 242 nm for quantification.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and sensitive detection of domoic acid and its various isomers, LC-MS/MS is employed.[7]

Quantitative Analysis of Domoic Acid and Related Compounds in Chondria armata

Recent studies have focused on quantifying the levels of (-)-domoic acid and its naturally occurring isomers in Chondria armata. This data is crucial for understanding the biosynthesis of these compounds and for assessing the potential toxicity of the alga.

CompoundConcentration in C. armata (µg/g wet weight) - Representative DataAnalytical Method
(-)-Domoic Acid2273 - 3308LC-MS
Isodomoic Acid AVariesLC-MS
Isodomoic Acid BVaries, can be a major isomerLC-MS
Isodomoic Acid CVariesLC-MS
Isodomoic Acid GDetectedESI-MS, ¹H-NMR
Isodomoic Acid HDetectedESI-MS, ¹H-NMR

Note: The concentrations of domoic acid and its isomers can vary significantly depending on the geographic location, season, and specific strain of Chondria armata.[8]

Biosynthesis of (-)-Domoic Acid in Chondria armata

The biosynthesis of (-)-domoic acid is a complex process that has been the subject of considerable research. While the complete pathway is still under investigation, a proposed scheme involves the condensation of geranyl pyrophosphate (GPP) and L-glutamic acid.

Proposed Biosynthetic Pathway of Domoic Acid

biosynthesis gpp Geranyl Pyrophosphate (GPP) intermediate1 N-Geranyl-L-Glutamic Acid gpp->intermediate1 glu L-Glutamic Acid glu->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization isodomoic_acids Isodomoic Acids (e.g., A, B) intermediate2->isodomoic_acids Oxidation domoic_acid (-)-Domoic Acid isodomoic_acids->domoic_acid Isomerization

Caption: A simplified proposed biosynthetic pathway for (-)-domoic acid.

Recent research has identified several novel compounds related to domoic acid in C. armata, which are believed to be biosynthetic precursors.[9] These include linear compounds such as N-geranyl-L-glutamic acid, which are thought to cyclize to form the characteristic pyrrolidine (B122466) ring of the domoic acid skeleton.[9] Subsequent oxidation and isomerization steps are then proposed to lead to the formation of various isodomoic acids and finally (-)-domoic acid itself.[9]

Conclusion

The discovery of (-)-domoic acid in Chondria armata is a compelling example of how traditional knowledge can lead to significant scientific breakthroughs. From its initial isolation using classical chemical techniques to its modern analysis with sophisticated instrumentation, the study of this potent neurotoxin continues to be an active area of research. The detailed understanding of its properties, isolation, and biosynthesis is essential for the fields of natural product chemistry, toxicology, and drug development, where domoic acid and its analogs serve as important pharmacological tools for studying glutamate (B1630785) receptors. The ongoing exploration of the biosynthesis of domoic acid in Chondria armata also holds promise for uncovering novel enzymatic pathways and biocatalysts.

References

Exploratory

The Core of Toxicity: A Technical Guide to Domoic Acid Biosynthesis in Pseudo-nitzschia Diatoms

For Researchers, Scientists, and Drug Development Professionals Introduction Domoic acid (DA) is a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), a serious human illness characterized by gastrointes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), a serious human illness characterized by gastrointestinal distress, and in severe cases, neurological damage including memory loss, seizures, and even death.[1][2][3] The primary producers of this toxin in marine environments are diatoms of the genus Pseudo-nitzschia.[4][5] First identified as the causative agent in a 1987 outbreak in Prince Edward Island, Canada, DA has since become a global concern, with harmful algal blooms (HABs) of Pseudo-nitzschia leading to widespread marine mammal mortalities and significant economic losses due to the closure of fisheries.[2][5][6] Understanding the biosynthetic pathway of domoic acid is crucial for predicting toxic blooms, mitigating their impacts, and exploring the potential pharmacological applications of related kainoid compounds. This technical guide provides an in-depth overview of the genetic and biochemical basis of domoic acid biosynthesis, detailing the key enzymatic steps, precursor molecules, and regulatory influences.

The Genetic Blueprint: The Domoic Acid Biosynthesis (dab) Gene Cluster

The molecular basis for domoic acid production in Pseudo-nitzschia remained elusive for decades.[2][4] A breakthrough came with the identification of a four-gene cluster, termed the dab gene cluster, in Pseudo-nitzschia multiseries.[4][7] This discovery was facilitated by comparative transcriptomics, where gene expression was analyzed under conditions known to induce domoic acid production, such as phosphate (B84403) limitation and elevated carbon dioxide levels.[4][8][9] The genes within this cluster, dabA, dabB, dabC, and dabD, are co-regulated and encode the core enzymatic machinery for the synthesis of the domoic acid backbone.[4][10] Homologs of this gene cluster have since been identified in other DA-producing Pseudo-nitzschia species, including P. australis and P. multistriata, as well as in the red alga Chondria armata, from which domoic acid was first isolated.[4][8][11]

The Biosynthetic Pathway: From Primary Metabolites to a Potent Neurotoxin

The biosynthesis of domoic acid is a fascinating example of secondary metabolism, converting common cellular building blocks into a complex and potent molecule. The pathway begins with the condensation of two primary metabolites: L-glutamic acid and geranyl pyrophosphate (GPP).[1][4][12]

Precursor Supply
  • L-Glutamic Acid: This common amino acid is derived from the citric acid cycle.[13]

  • Geranyl Pyrophosphate (GPP): This C10 isoprenoid is synthesized via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids of diatoms.[12]

The core biosynthetic steps are catalyzed by the enzymes encoded by the dab gene cluster:

  • N-Prenylation: The first committed step is the geranylation of L-glutamic acid with GPP to form N-geranyl-L-glutamic acid (L-NGG). This reaction is catalyzed by DabA , a terpene cyclase-like enzyme.[4][10]

  • Oxidation: The terminal methyl group of the geranyl moiety in L-NGG undergoes three successive oxidations to form a carboxylic acid. This series of reactions is catalyzed by DabD , a cytochrome P450 enzyme.[4][10]

  • Cyclization: The resulting intermediate, 7'-carboxy-L-NGG, is then cyclized to form the characteristic pyrrolidine (B122466) ring of the kainoid skeleton. This crucial step is catalyzed by DabC , an α-ketoglutarate-dependent dioxygenase, yielding isodomoic acid A.[4][10]

  • Isomerization: The final step is believed to be the isomerization of isodomoic acid A to domoic acid. The enzyme responsible for this conversion has not yet been definitively identified, although the dabB gene product, a hypothetical protein, is a candidate.[4]

Domoic_Acid_Biosynthesis cluster_precursors Precursors L_Glutamate L-Glutamic Acid L_NGG N-Geranyl-L-Glutamic Acid (L-NGG) L_Glutamate->L_NGG DabA (Terpene Cyclase-like) dummy1 GPP Geranyl Pyrophosphate (GPP) GPP->L_NGG DabA (Terpene Cyclase-like) Carboxy_L_NGG 7'-Carboxy-L-NGG L_NGG->Carboxy_L_NGG DabD (Cytochrome P450) Isodomoic_Acid_A Isodomoic Acid A Carboxy_L_NGG->Isodomoic_Acid_A DabC (α-KG-dependent Dioxygenase) Domoic_Acid Domoic Acid Isodomoic_Acid_A->Domoic_Acid Putative Isomerase (DabB?) dummy2

Caption: The biosynthetic pathway of domoic acid in Pseudo-nitzschia.

Regulation of Domoic Acid Production

The production of domoic acid by Pseudo-nitzschia is not constitutive and is influenced by a variety of environmental and biological factors. Understanding these regulatory mechanisms is key to predicting toxic events.

  • Nutrient Limitation: Limitation of essential nutrients, particularly phosphate and silicate, has been shown to significantly increase domoic acid production in laboratory cultures.[14][15][16] This suggests that toxin production may be a stress response.

  • Carbon Dioxide Levels: Elevated partial pressure of CO2, in conjunction with phosphate limitation, has been identified as a condition that strongly induces the expression of the dab genes and subsequent domoic acid synthesis.[4][9]

  • Iron and Trace Metals: Iron limitation can also enhance domoic acid production.[14] The availability of other trace metals, such as copper, may also play a regulatory role.[17]

  • Bacterial Interactions: There is growing evidence that interactions with marine bacteria can influence domoic acid production.[17][18] While the bacteria themselves do not produce the toxin, direct contact with Pseudo-nitzschia cells appears to be required to stimulate its synthesis in some cases.[17]

  • Grazer Presence: The presence of certain grazers, such as copepods, can induce domoic acid production, suggesting it may function as a defense mechanism.[19]

Quantitative Data on Domoic Acid Production

The following tables summarize quantitative data related to domoic acid biosynthesis, providing a reference for experimental design and data interpretation.

Table 1: Expression of Domoic Acid Biosynthesis (dab) Genes under Inducing Conditions

GeneFunctionFold Change in Expression (High PCO2, Low Phosphate)Reference
dabATerpene cyclase-like>100[4]
dabCα-ketoglutarate-dependent dioxygenase>100[4]
dabDCytochrome P450>100[4]

Table 2: Domoic Acid Production in Pseudo-nitzschia Cultures

SpeciesCulture ConditionDomoic Acid Concentration (pg cell⁻¹)Reference
P. multiseriesPhosphate-limitedUp to 25[14]
P. australisSilicate-limitedUp to 8.8[16]
P. multistriataNutrient-replete0.004 - 0.010[20]

Table 3: Detection Limits of Analytical Methods for Domoic Acid

MethodMatrixDetection LimitReference
HPLC-UVShellfish tissue~20 µg g⁻¹[21]
LC-MS/MSMussel tissue0.05 ng mL⁻¹[22]
Lateral Flow ImmunoassaySeawater1.4 ng mL⁻¹[23]

Experimental Protocols

Identification of the dab Gene Cluster via Comparative Transcriptomics

This workflow outlines the key steps that led to the discovery of the genetic basis for domoic acid biosynthesis.

Experimental_Workflow Culture Culture P. multiseries under DA-inducing (low P, high CO2) and non-inducing conditions RNA_Extraction RNA Extraction and Sequencing (Transcriptomics) Culture->RNA_Extraction Differential_Expression Differential Gene Expression Analysis RNA_Extraction->Differential_Expression Gene_Cluster_ID Identification of a Co-regulated Four-Gene Cluster (dabA, dabB, dabC, dabD) Differential_Expression->Gene_Cluster_ID In_Vitro_Assays In Vitro Enzyme Assays with Recombinant Dab Proteins Gene_Cluster_ID->In_Vitro_Assays Pathway_Elucidation Elucidation of the Biosynthetic Pathway In_Vitro_Assays->Pathway_Elucidation

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of (-)-Domoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary (-)-Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1] As a structural analog of the exc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1] As a structural analog of the excitatory neurotransmitter glutamate (B1630785), its primary mechanism of action is the potent agonism of ionotropic glutamate receptors (iGluRs), particularly kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This interaction leads to prolonged receptor activation, excessive calcium influx, and subsequent excitotoxicity, culminating in neuronal damage and death.[4] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and key experimental protocols used to elucidate the neurotoxic effects of domoic acid.

Molecular Mechanism of Action

Domoic acid's neurotoxicity stems from its structural similarity to glutamate and kainic acid, allowing it to bind to and activate glutamate receptors.[1][5] Its rigid ring structure enhances its binding affinity, making it a more potent agonist than glutamate itself.[5]

Interaction with Ionotropic Glutamate Receptors

Domoic acid primarily targets AMPA and kainate receptors, which are ligand-gated ion channels.[6] Upon binding, it induces a conformational change that opens the channel, permitting an influx of cations, most notably Na⁺ and Ca²⁺.[1] Unlike glutamate, which leads to rapid receptor desensitization, domoic acid causes sustained receptor activation, leading to an uncontrolled increase in intracellular calcium.[1][2] This prolonged activation is a key factor in its potent excitotoxic effects.

Excitotoxic Cascade

The sustained influx of Ca²⁺ triggers a cascade of detrimental intracellular events:[4]

  • Activation of Degradative Enzymes: Elevated calcium levels activate proteases, phospholipases, and endonucleases, which damage cellular structures.

  • Mitochondrial Dysfunction: Calcium overload in mitochondria impairs energy production and leads to the generation of reactive oxygen species (ROS).

  • Oxidative Stress: Increased ROS production overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[4]

  • Neuronal Swelling and Death: The osmotic imbalance caused by ion influx, combined with enzymatic and oxidative damage, results in neuronal swelling, vacuolization, and ultimately, necrotic or apoptotic cell death.[1]

Brain regions with high densities of kainate receptors, such as the hippocampus and amygdala, are particularly vulnerable to domoic acid-induced damage, which clinically manifests as amnesic shellfish poisoning (ASP), characterized by short-term memory loss.[2][7]

Quantitative Pharmacology

The potency and receptor selectivity of domoic acid have been quantified through various binding and functional assays.

ParameterReceptor/SubunitValueSpecies/SystemReference
EC₅₀ Murine Cortical Neurons3.8 µMMouse[8]
Kainate EC₅₀ Murine Cortical Neurons75 µMMouse[8]
K_D Homomeric GluR-5 Receptors~2 nMRecombinant[9][10]
Kainate K_D Homomeric GluR-5 Receptors~70 nMRecombinant[9][10]
K_D (High Affinity) Razor Clam Siphon28 ± 9.4 nMSiliqua patula[11]
Bmax (High Affinity) Razor Clam Siphon12 ± 3.8 pmol/mg proteinSiliqua patula[11]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Domoic Acid-Induced Excitotoxicity

Domoic_Acid_Pathway DA (-)-Domoic Acid GluR AMPA/Kainate Receptors DA->GluR Binds & Activates IonChannel Ion Channel Opening GluR->IonChannel IonInflux Na+ & Ca2+ Influx IonChannel->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Excitotoxicity Excitotoxicity IonInflux->Excitotoxicity Excessive Ca2+ Depolarization->Excitotoxicity Enzymes Activation of Degradative Enzymes Excitotoxicity->Enzymes Mito Mitochondrial Dysfunction Excitotoxicity->Mito Damage Cellular Damage Enzymes->Damage ROS ROS Production (Oxidative Stress) Mito->ROS ROS->Damage Death Neuronal Death (Apoptosis/Necrosis) Damage->Death

Caption: Domoic acid signaling cascade leading to excitotoxic neuronal death.

Experimental Workflow for Electrophysiological Analysis

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Neuronal Culture or Brain Slice Preparation Mount Mount on Microscope Stage & Perfuse with ACSF Culture->Mount Patch Establish Whole-Cell Patch-Clamp Configuration Mount->Patch Baseline Record Baseline Activity Patch->Baseline Application Bath Apply (-)-Domoic Acid Baseline->Application RecordDA Record Post-Application Activity Application->RecordDA Analyze Analyze Changes in: - Membrane Potential - Firing Rate - Synaptic Currents RecordDA->Analyze Compare Compare to Control (Vehicle Only) Analyze->Compare

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_D) and density (Bmax) of domoic acid for its receptors.

Objective: To quantify the specific binding of a radiolabeled ligand (e.g., [³H]kainate) to glutamate receptors in the presence and absence of unlabeled domoic acid.[12]

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., hippocampus) or cultured cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet in an appropriate assay buffer.[12]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]kainate) and varying concentrations of unlabeled domoic acid (the competitor).[12]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the specific binding against the concentration of the competitor (domoic acid) to generate a competition curve. Calculate the IC₅₀ (the concentration of domoic acid that inhibits 50% of specific radioligand binding) and subsequently the K_i (inhibitory constant) using the Cheng-Prusoff equation.[13]

In Vivo Electrophysiology (Microiontophoresis)

This technique allows for the direct assessment of the excitatory effects of domoic acid on individual neurons in a living animal.[14]

Objective: To measure the change in neuronal firing rate in response to the localized application of domoic acid.

Methodology:

  • Animal Preparation: Anesthetize a rat and secure it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., the dorsal hippocampus).

  • Electrode Placement: Lower a multi-barreled micropipette electrode into the target region (e.g., CA1 or CA3 pyramidal cell layer). One barrel is used for extracellular recording of neuronal action potentials, while other barrels contain solutions of domoic acid, glutamate receptor agonists (kainate, quisqualate, NMDA), and saline.

  • Microiontophoresis: Apply domoic acid and other agonists directly onto the surface of a neuron by passing a small electrical current through the respective barrel of the micropipette.

  • Recording: Record the firing rate of the neuron before, during, and after the application of the compounds.

  • Data Analysis: Quantify the excitatory response by measuring the increase in the number of action potentials fired during drug application compared to the baseline firing rate. Compare the potency of domoic acid to other glutamate agonists.[14]

Conclusion

(-)-Domoic acid exerts its potent neurotoxic effects primarily through the overstimulation of kainate and AMPA receptors. This leads to a cascade of events, including excessive calcium influx, oxidative stress, and ultimately excitotoxic cell death, particularly in the hippocampus. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and investigating the complex mechanisms of this marine biotoxin. This knowledge is crucial for the development of potential therapeutic strategies to mitigate the effects of amnesic shellfish poisoning and for the broader study of excitotoxicity in neurological disorders.

References

Exploratory

(-)-Domoic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of (-)-Domoic acid (DA), a potent neurotoxin that acts as a high-affinity agonist for specif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (-)-Domoic acid (DA), a potent neurotoxin that acts as a high-affinity agonist for specific subtypes of ionotropic glutamate (B1630785) receptors. This document details its mechanism of action, quantitative binding and potency data, detailed experimental protocols for its study, and key downstream signaling pathways.

Introduction

(-)-Domoic acid is a naturally occurring kainoid amino acid produced by certain species of marine diatoms of the genus Pseudo-nitzschia.[1][2] It is the causative agent of Amnesic Shellfish Poisoning (ASP), a neurotoxic illness in humans characterized by gastrointestinal distress, memory loss, seizures, and in severe cases, death.[3][4] The neurotoxic effects of DA are primarily attributed to its potent agonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, two subtypes of ionotropic glutamate receptors.[5][6][7] Its high affinity and slow receptor desensitization lead to excessive neuronal excitation and excitotoxicity.[8]

Mechanism of Action

(-)-Domoic acid is a structural analog of the excitatory neurotransmitter L-glutamate. It primarily exerts its effects by binding to and activating ionotropic glutamate receptors, leading to the opening of ion channels and subsequent depolarization of neuronal membranes.

Interaction with Glutamate Receptors

DA is a potent agonist at both AMPA and kainate receptors.[5][6][7] Its rigid conformational structure allows for high-affinity binding to these receptors. While it interacts with both receptor types, it generally exhibits a higher affinity for kainate receptors. The activation of these receptors by DA leads to a prolonged influx of Na+ and Ca2+ ions into the neuron. This sustained influx is a key factor in DA-induced excitotoxicity, as it disrupts cellular homeostasis and triggers downstream apoptotic and necrotic cell death pathways. The effect of DA on N-methyl-D-aspartate (NMDA) receptors is thought to be indirect, resulting from the massive release of endogenous glutamate following the initial excitotoxic insult.

Excitotoxicity

The primary mechanism of DA-induced neuronal damage is excitotoxicity. The prolonged activation of AMPA and kainate receptors leads to an uncontrolled increase in intracellular calcium concentrations. This calcium overload activates a cascade of detrimental enzymatic processes, including the activation of proteases (e.g., calpains), lipases, and nucleases, leading to the degradation of cellular components. Furthermore, it promotes the generation of reactive oxygen species (ROS), inducing oxidative stress and mitochondrial dysfunction, ultimately culminating in neuronal cell death, particularly in vulnerable brain regions such as the hippocampus.

Quantitative Data: Binding Affinities and Potency

The following tables summarize the reported binding affinities (Ki) and potencies (EC50) of (-)-Domoic acid at various glutamate receptor subtypes. These values can vary depending on the experimental system (e.g., cell type, radioligand, assay conditions).

Table 1: Binding Affinity (Ki) of (-)-Domoic Acid for Kainate Receptors

Receptor SubtypeRadioligandPreparationKi (nM)Reference
Native Kainate Receptors[³H]-KainateRazor Clam Siphon Membranes~28[9]

Table 2: Potency (EC50) of (-)-Domoic Acid at AMPA and Kainate Receptors

Receptor SubtypeExperimental SystemMeasurementEC50 (µM)Reference
AMPA/Kainate ReceptorsCultured Murine Cortical NeuronsCytotoxicity3.8[5]
Kainate Receptors (general)Cultured Murine Cortical NeuronsCytotoxicity~4 (estimated from equipotency with AMPA)[5]
GluK1Recombinant HEK293 cellsElectrophysiologySimilar to GluK2[10]
GluK2Recombinant HEK293 cellsElectrophysiologySimilar to GluK1[10]
GluK2/K4Recombinant HEK293 cellsElectrophysiologyNot specified, but potent activation observed[10]
GluK2/K5Recombinant HEK293 cellsElectrophysiology6.35 ± 0.96[10]

Downstream Signaling Pathways

Activation of AMPA and kainate receptors by (-)-Domoic acid triggers several downstream signaling cascades that contribute to its neurotoxic effects. Key pathways include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the modulation of transcription factors like CREB and the immediate early gene c-fos.

ERK1/2 Signaling Pathway

The excessive calcium influx initiated by DA can lead to the activation of the Ras-Raf-MEK-ERK signaling pathway. Phosphorylation of ERK1/2 can have pleiotropic effects, including the regulation of gene expression and modulation of synaptic plasticity. However, in the context of excitotoxicity, sustained ERK activation can contribute to neuronal apoptosis.

ERK1_2_Signaling DA (-)-Domoic Acid GluR AMPA/Kainate Receptors DA->GluR Ca_influx Ca²⁺ Influx GluR->Ca_influx Ras Ras Ca_influx->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Expression (e.g., apoptosis-related) ERK->Transcription

Caption: ERK1/2 signaling pathway activated by (-)-Domoic acid.

CREB and c-fos Activation

Calcium influx can also activate various calcium-dependent kinases, such as CaMKs, which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[11][12] Phosphorylated CREB (pCREB) can then bind to cAMP response elements (CREs) in the promoter regions of target genes, including the immediate early gene c-fos.[12] The induction of c-fos is often used as a marker of neuronal activation and can be involved in both neuroprotective and neurodegenerative processes depending on the context and duration of the stimulus.

CREB_cfos_Signaling DA (-)-Domoic Acid GluR AMPA/Kainate Receptors DA->GluR Ca_influx Ca²⁺ Influx GluR->Ca_influx CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMKs) Ca_influx->CaMK CREB CREB CaMK->CREB P pCREB pCREB (Ser133) c_fos c-fos Gene Expression pCREB->c_fos

Caption: CREB and c-fos activation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of (-)-Domoic acid.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (-)-Domoic acid for glutamate receptors using a radiolabeled ligand (e.g., [³H]-Kainate).

Materials:

  • Cell membranes expressing the target glutamate receptor subtype.

  • [³H]-Kainate (Radioligand).

  • (-)-Domoic acid (unlabeled competitor).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of a high concentration of unlabeled kainate (e.g., 1 mM) for non-specific binding.

    • 50 µL of varying concentrations of (-)-Domoic acid.

  • Add 50 µL of [³H]-Kainate to all wells at a final concentration close to its Kd.

  • Add 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-Domoic acid. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitor (DA) Prepare_Membranes->Setup_Assay Add_Radioligand Add [³H]-Kainate Setup_Assay->Add_Radioligand Add_Membranes Add Membrane Preparation Add_Radioligand->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of whole-cell currents from cultured neurons in response to the application of (-)-Domoic acid.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • (-)-Domoic acid stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ).

  • Microscope with manipulators.

Procedure:

  • Cell Culture: Plate primary neurons on glass coverslips and culture for 7-14 days in vitro.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Apply (-)-Domoic acid at various concentrations to the recorded neuron using a rapid perfusion system.

  • Data Acquisition: Record the inward currents elicited by DA application.

  • Data Analysis: Measure the peak amplitude of the current response at each concentration. Plot the normalized current amplitude against the log concentration of DA and fit the data with a Hill equation to determine the EC50.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured Neurons Start->Prepare_Cells Setup_Recording Set up Patch-Clamp Rig and Solutions Prepare_Cells->Setup_Recording Form_Seal Form Gigaohm Seal on a Neuron Setup_Recording->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Apply_DA Apply (-)-Domoic Acid at Various Concentrations Go_Whole_Cell->Apply_DA Record_Currents Record Inward Currents Apply_DA->Record_Currents Analyze Data Analysis: - Measure Peak Current - Determine EC₅₀ Record_Currents->Analyze End End Analyze->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Intracellular Calcium Imaging

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to (-)-Domoic acid.

Materials:

  • Cultured neurons on glass coverslips.

  • Fura-2 AM stock solution (in DMSO).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • (-)-Domoic acid stock solution.

  • Fluorescence microscopy system with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm).

Procedure:

  • Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cultured neurons in this solution for 30-45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging: Place the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.

  • Baseline Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation: Apply (-)-Domoic acid at the desired concentration to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths during and after DA application.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. Calibrate the ratio to absolute calcium concentrations using a standard calibration curve if required.

Western Blotting for Phosphorylated ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with (-)-Domoic acid.

Materials:

  • Cultured cells (e.g., primary neurons or a suitable cell line).

  • (-)-Domoic acid.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cultured cells with (-)-Domoic acid for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.[14][15][16][17]

Conclusion

(-)-Domoic acid is a powerful research tool for investigating the physiology and pharmacology of AMPA and kainate receptors. Its high affinity and potent agonist activity make it invaluable for studying the mechanisms of excitotoxicity and for probing the roles of these receptors in synaptic transmission and plasticity. However, its extreme neurotoxicity necessitates careful handling and the implementation of appropriate safety protocols. This guide provides a foundational understanding of (-)-Domoic acid's properties and offers detailed protocols to facilitate its use in a research setting. Further investigation into the specific downstream signaling pathways and the development of subtype-selective antagonists will continue to be important areas of research.

References

Foundational

Structural analogues of domoic acid like kainic acid.

An In-depth Technical Guide to Domoic Acid and its Structural Analogue, Kainic Acid For Researchers, Scientists, and Drug Development Professionals Introduction Domoic acid (DA) and kainic acid (KA) are potent neurotoxin...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Domoic Acid and its Structural Analogue, Kainic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) and kainic acid (KA) are potent neurotoxins belonging to the kainoid family of amino acids.[1] Structurally, they are rigid analogues of the excitatory neurotransmitter L-glutamic acid.[1][2][3] Domoic acid, produced by certain marine algae, is the causative agent of Amnesic Shellfish Poisoning (ASP) in humans.[4][5] Kainic acid, originally isolated from seaweed, is widely used in neuroscience research as a potent tool to model epilepsy and excitotoxic neurodegeneration.[2][6][7][8]

Both compounds exert their effects by potently activating ionotropic glutamate (B1630785) receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor (KAR) subtypes.[4][5][6][9] Their high affinity and potent agonist activity lead to excessive neuronal excitation, a phenomenon known as excitotoxicity, which can result in neuronal damage and death.[2][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of these significant neuroscientific tools.

Chemical Structures and Receptor Interaction

Domoic acid and kainic acid share a fundamental pyrrolidine (B122466) dicarboxylate core structure, which makes them conformationally restricted analogues of glutamate.[3] This structural similarity allows them to bind to glutamate receptors. The primary structural difference lies in the side chain at the C4 position of the pyrrolidine ring. This variation in the side chain is responsible for the observed differences in potency and receptor affinity, with domoic acid generally being a more potent agonist than kainic acid.[10][11]

The interaction with the kainate receptor ligand-binding domain (LBD) is critical. For instance, crystallographic studies show that the alkene side chain of both domoic and kainic acids orients outward from the binding cleft and appears to make a π–π interaction with a tyrosine residue (Tyr488 in GluK1), contributing to their high-affinity binding.[3]

Mechanism of Action: The Excitotoxicity Cascade

The primary mechanism of neurotoxicity for both domoic and kainic acid is excitotoxicity, mediated by the over-stimulation of kainate and AMPA receptors.[2][4][5][7] This process initiates a cascade of intracellular events leading to neuronal death.

  • Receptor Activation: DA and KA bind to and activate kainate and AMPA receptors, which are ligand-gated ion channels.[2][6]

  • Ion Influx: This activation opens the channels, causing a significant influx of ions, most critically Ca²⁺, into the neuron.[2][7]

  • Cellular Overload: While Ca²⁺ influx is a normal part of synaptic transmission, the uncontrolled and excessive entry caused by these toxins overwhelms the cell's calcium-buffering capacity.[4][7]

  • Downstream Pathologies: The elevated intracellular Ca²⁺ triggers a host of detrimental downstream pathways:

    • Enzyme Activation: Activation of Ca²⁺-dependent enzymes such as proteases, phospholipases, and endonucleases, which degrade cellular components.[7]

    • Mitochondrial Dysfunction: Mitochondria sequester excess Ca²⁺, which disrupts their function, leading to a drop in ATP production and the generation of reactive oxygen species (ROS).[2][7]

    • Oxidative Stress: Increased ROS production causes damage to lipids, proteins, and DNA.[2]

    • Apoptosis and Necrosis: The culmination of these events activates programmed cell death pathways (apoptosis) or leads to direct cell lysis (necrosis).[7]

This entire cascade is a common pathway for neuronal injury in various neurological conditions, making kainic acid an invaluable tool for studying these processes.[5]

G cluster_input Trigger cluster_receptor Receptor Activation cluster_cellular Cellular Events cluster_outcome Final Outcome DA_KA Domoic Acid / Kainic Acid GluR Kainate / AMPA Receptors DA_KA->GluR Binds & Activates Ca_Influx Massive Ca²⁺ Influx GluR->Ca_Influx Opens Ion Channel Enzyme_Activation Activation of Ca²⁺-dependent enzymes (proteases, phospholipases) Ca_Influx->Enzyme_Activation Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Cell_Death Neuronal Injury & Death (Apoptosis / Necrosis) Enzyme_Activation->Cell_Death ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Mito_Dys->ROS Mito_Dys->Cell_Death ROS->Cell_Death

Domoic Acid and Kainic Acid Excitotoxicity Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for domoic acid and kainic acid, focusing on receptor binding affinities and typical doses used in experimental neurotoxicity models.

Table 1: Receptor Binding Affinities (Kd / Ki)

CompoundReceptor SubtypeAffinity (nM)Species / PreparationReference
[³H]Kainic AcidHigh-Affinity SiteKd: 7.1Rat Neocortical Slices[12]
[³H]Kainic AcidHigh-Affinity SiteKd: 28Pacific Razor Clam Membrane[13]
Kainic AcidGluK1Ki: 13-76 (range)Cloned Receptors[14]
Kainic AcidGluK2Ki: 13-76 (range)Cloned Receptors[14]
Kainic AcidGluK3Ki: 13-76 (range)Cloned Receptors[14]
Kainic AcidAMPA Receptor (High)Ki: 3,000 - 9,000Rat Brain Membranes[15]
Kainic AcidAMPA Receptor (Low)Ki: 70,000 - 120,000Rat Brain Membranes[15]
Domoic AcidKainate Receptors3-20x greater potency than Kainic AcidGeneral[10]

Note: Affinity values can vary significantly based on the experimental preparation (e.g., whole cells vs. membranes, specific subunit composition) and methodology.

Table 2: Typical Dosing for In Vivo Neurotoxicity Models

CompoundAdministration RouteDoseAnimal ModelEffectReference
Kainic AcidIntraperitoneal (i.p.)10-30 mg/kgMouseSeizures, Neurodegeneration[6]
Kainic AcidIntraperitoneal (i.p.)20 mg/kgMouseSeizure Induction[16]
Kainic AcidIntrahippocampal20 mM (50 nL)MouseStatus Epilepticus, Chronic Seizures[17]
Kainic AcidIntrahippocampal2.22 mMMouseMild Non-convulsive Status[17]
Kainic AcidIntra-spinal0.05 mM (10 µL/100g)RatSpinal Cord Injury, Paraplegia[18][19]

Experimental Protocols

Domoic and kainic acid are central to several key experimental protocols in neuroscience.

Protocol: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

  • Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of domoic acid or kainic acid at glutamate receptors.

  • Materials:

    • Radioligand (e.g., [³H]kainic acid).

    • Unlabeled competitor ligands (kainic acid, domoic acid).

    • Receptor source: Brain tissue homogenates (e.g., rat cortex) or cells expressing specific receptor subunits.

    • Incubation buffer, filtration apparatus, scintillation fluid, and counter.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate cell membranes containing the receptors. Resuspend the membrane pellet to a known protein concentration.

    • Incubation: In a series of tubes, incubate a fixed concentration of radioligand ([³H]kainate) with the membrane preparation. Add increasing concentrations of the unlabeled competitor ligand. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

    • Equilibrium: Incubate the mixture for a predetermined time to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration over glass fiber filters. The filters trap the membranes while the unbound ligand passes through.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration to generate a competition curve and calculate the Ki value. Alternatively, for saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax (receptor density).[20]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Brain Tissue (e.g., Rat Cortex) B Isolate Cell Membranes (via Centrifugation) A->B D Incubate Membranes with: 1. [³H]Kainate (fixed conc.) 2. Competitor (varied conc.) B->D C Prepare Radioligand ([³H]Kainate) & Competitor Ligands C->D E Allow Binding to Reach Equilibrium D->E F Separate Bound from Free Ligand (Vacuum Filtration) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Plot Competition Curve & Determine Ki/Kd H->I

Experimental Workflow for a Radioligand Receptor Binding Assay.
Protocol: Kainic Acid-Induced Seizure Model in Rodents

This is a widely used in vivo model to study temporal lobe epilepsy and excitotoxic cell death.[8]

  • Objective: To induce status epilepticus and subsequent neurodegeneration for studying epileptogenesis and potential neuroprotective agents.

  • Materials:

    • Rodents (e.g., C57Bl/6 mice or Sprague-Dawley rats).[8][17]

    • Kainic acid monohydrate, sterile saline or phosphate-buffered saline (PBS).

    • Injection supplies.

    • Monitoring equipment: EEG recording setup (optional), video camera.

  • Methodology:

    • Animal Preparation: Acclimate animals to the housing conditions. For intra-cranial injections, perform stereotaxic surgery to implant a guide cannula aimed at the target brain region (e.g., hippocampus).

    • KA Administration:

      • Systemic: Administer a single intraperitoneal (i.p.) injection of KA (e.g., 20 mg/kg in mice).[16]

      • Intrahippocampal: Using a stereotaxic frame, microinject a small volume (e.g., 50 nL) of a concentrated KA solution (e.g., 20 mM) directly into the hippocampus.[17]

    • Seizure Monitoring: Continuously monitor the animals for several hours post-injection.

      • Behavioral: Score the severity of seizures using a standardized scale, such as the Racine scale (Stage 1: facial movements; Stage 5: generalized tonic-clonic seizures with loss of posture).[16]

      • Electrophysiological: Record brain electrical activity via EEG to detect epileptiform discharges and status epilepticus.[17]

    • Post-Procedure Care: Provide supportive care to animals, including hydration and soft food, to aid recovery after status epilepticus.

    • Endpoint Analysis: At a predetermined time point after KA injection (days to weeks), perform endpoint analyses. This can include behavioral testing (e.g., water maze to assess memory deficits) or sacrificing the animal for histological analysis of the brain to quantify neuronal loss, gliosis, and other pathological hallmarks in regions like the hippocampus.[17][21]

G cluster_prep Preparation cluster_induction Seizure Induction cluster_monitoring Monitoring (2-4 hours) cluster_analysis Endpoint Analysis (Days-Weeks Later) A Animal Acclimation (Mouse/Rat) B Stereotaxic Surgery (for Intra-cranial route) A->B C Administer Kainic Acid (Systemic or Intrahippocampal) B->C D Behavioral Scoring (Racine Scale) C->D Induces Status Epilepticus E EEG Recording (Optional) C->E Induces Status Epilepticus F Behavioral Testing (e.g., Water Maze) D->F Long-term Consequences G Histological Analysis (Neuronal Damage) D->G Long-term Consequences E->F Long-term Consequences E->G Long-term Consequences

Workflow for the In Vivo Kainic Acid-Induced Seizure Model.
Protocol: Electrophysiological Recording in Brain Slices

This technique allows for the direct measurement of the effects of kainoids on synaptic transmission and neuronal excitability.

  • Objective: To characterize the physiological response of neurons to the application of domoic or kainic acid.

  • Materials:

    • Rodent brain slices (typically hippocampal), kept viable in artificial cerebrospinal fluid (aCSF).

    • Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.

    • Glass microelectrodes for patch-clamping.

    • Kainic acid or domoic acid solution.

  • Methodology:

    • Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) from the hippocampus and maintain them in oxygenated aCSF.

    • Recording Setup: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with aCSF.

    • Patch-Clamp Recording: Using a micromanipulator, approach a visually identified neuron (e.g., a CA3 pyramidal neuron) with a glass microelectrode filled with an internal solution. Establish a whole-cell patch-clamp configuration to measure either voltage (current-clamp) or current (voltage-clamp).[22][23][24]

    • Baseline Recording: Record baseline synaptic activity. For example, stimulate presynaptic fibers (e.g., mossy fibers) and record the resulting excitatory postsynaptic currents (EPSCs) in the target neuron.[23][25]

    • Agonist Application: Bath-apply a known concentration of kainic acid (e.g., 100-200 nM) to the slice.[22][26]

    • Effect Measurement: Record the changes in neuronal properties, such as a decrease in the amplitude of evoked EPSCs (indicating presynaptic inhibition) or the induction of an inward current and depolarization (indicating postsynaptic excitation).[22][26]

    • Washout: Perfuse the slice with agonist-free aCSF to determine if the observed effects are reversible.

Conclusion

Domoic acid and its structural analogue, kainic acid, are powerful agonists of ionotropic glutamate receptors. Their ability to induce potent excitotoxicity has made them indispensable tools in neuroscience. Kainic acid, in particular, provides a robust and widely used experimental model for temporal lobe epilepsy and excitotoxic neurodegeneration.[7][8] Understanding their structure-activity relationships, mechanisms of action, and the experimental protocols in which they are used is fundamental for researchers investigating synaptic transmission, epilepsy, and neurodegenerative diseases. Further research into the distinct signaling pathways activated by different kainate receptor subtypes continues to offer promising avenues for the development of novel therapeutic antagonists for conditions involving excitotoxic injury.[14][27]

References

Exploratory

A Technical Guide to the History and Analysis of Domoic Acid Poisoning

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the history of domoic acid (DA) poisoning incidents, detailed experimental protocols for its detec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of domoic acid (DA) poisoning incidents, detailed experimental protocols for its detection, and an examination of the molecular mechanisms underlying its toxicity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and marine biotoxin research.

Introduction to Domoic Acid and Amnesic Shellfish Poisoning

Domoic acid is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] This toxin can accumulate in the tissues of filter-feeding shellfish, such as mussels, clams, and oysters, as well as in other marine organisms.[1][3] Consumption of contaminated seafood can lead to a neurotoxic illness in humans known as Amnesic Shellfish Poisoning (ASP).[4][5] ASP is characterized by a range of symptoms, from gastrointestinal distress to severe neurological damage, including permanent short-term memory loss, seizures, and in some cases, death.[2][3][4] The increasing frequency and geographic distribution of harmful algal blooms (HABs) that produce domoic acid pose a significant and growing threat to public health and marine ecosystems.[5][6]

History of Major Domoic Acid Poisoning Incidents

The first recognized outbreak of ASP occurred in 1987 in Prince Edward Island, Canada, bringing domoic acid to the forefront of public health concerns. Since then, numerous incidents have been documented worldwide, affecting both humans and marine wildlife. The following tables summarize key quantitative data from notable domoic acid poisoning events.

Table 1: Major Domoic Acid Poisoning Incidents in Humans
Year Location Vector Number of Cases Hospitalizations Fatalities Domoic Acid Levels in Shellfish Reference
1987Prince Edward Island, CanadaBlue Mussels (Mytilus edulis)>100194310–1280 µg/g[4][5][7][8][9][10]
Table 2: Notable Domoic Acid Poisoning Events in Marine Wildlife
Year(s) Location Affected Species Number of Animals Affected/Deceased Vector Domoic Acid Levels Detected Reference
1991Monterey Bay, California, USABrown Pelicans, Brandt's Cormorants~150 deceasedAnchoviesNot specified[4][9]
1998California Coast, USACalifornia Sea Lions>400 deceasedAnchovies, SardinesNot specified[10]
2015U.S. West CoastCommon Murres>1,000 deceased (starvation likely primary cause, DA a contributing factor)AnchoviesDetectable levels in 24 of 29 birds analyzed[11]
2017Ventura County, California, USAPacific Loon1 individualNot specifiedUp to 681,190 ng/g in cloacal contents[12]
2025Southern California, USAWhales, Dolphins, Sea Lions>100 rescued by SeaWorld San DiegoNot specifiedHigh levels confirmed in a beached humpback whale[13]

Molecular Mechanism of Domoic Acid Toxicity

Domoic acid is a structural analog of the excitatory neurotransmitter glutamate (B1630785).[5] Its primary mechanism of toxicity involves the overstimulation of glutamate receptors in the central nervous system, leading to a phenomenon known as excitotoxicity.

Signaling Pathway of Domoic Acid-Induced Excitotoxicity

Domoic acid has a high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors. Binding of domoic acid to these receptors leads to prolonged channel opening and an excessive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal cell death through apoptosis and necrosis. The hippocampus, a brain region crucial for memory formation, is particularly vulnerable to domoic acid-induced damage due to its high density of glutamate receptors.

DomoicAcidSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DA Domoic Acid GluR AMPA/Kainate Receptor DA->GluR Binds Ca_influx Ca²⁺ Influx GluR->Ca_influx Opens Channel Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Mito Mitochondrial Dysfunction Ca_overload->Mito ROS ROS Production Ca_overload->ROS Enzyme Enzyme Activation (Proteases, Nucleases) Ca_overload->Enzyme Apoptosis Apoptosis & Necrosis Mito->Apoptosis ROS->Apoptosis Enzyme->Apoptosis

Domoic Acid Excitotoxicity Signaling Pathway

Experimental Protocols for Domoic Acid Detection

Accurate and sensitive detection of domoic acid in seafood is crucial for public health protection. The following sections provide detailed methodologies for two commonly used analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Objective: To quantify the concentration of domoic acid in shellfish tissue.

Principle: This method involves the extraction of domoic acid from shellfish tissue, followed by separation and quantification using reverse-phase HPLC with UV detection at 242 nm.

Materials:

  • Homogenizer (e.g., Polytron)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Domoic acid certified reference standard

Procedure:

  • Sample Homogenization: Weigh 0.5 g of homogenized shellfish tissue into a centrifuge tube.

  • Extraction: Add 2 mL of 50% aqueous methanol to the tissue sample. Vortex for approximately 1 minute.

  • Centrifugation: Centrifuge the mixture for 15 minutes at 4000 x g.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilution: Dilute 20 µL of the filtered extract to 1.0 mL with sample dilution buffer (1:50 dilution).

  • HPLC Analysis:

    • Set the UV detector to 242 nm.

    • Use a mobile phase of 10% aqueous acetonitrile (B52724) with 0.1% TFA.

    • Inject the diluted sample extract onto the HPLC column.

  • Quantification: Prepare a calibration curve using the domoic acid certified reference standard. Determine the concentration of domoic acid in the sample by comparing its peak area to the calibration curve. The final concentration is calculated by multiplying the result by the dilution factor.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To rapidly screen for the presence and quantify the concentration of domoic acid in shellfish samples.

Principle: This is a competitive ELISA. Domoic acid in the sample competes with a domoic acid-enzyme conjugate for binding to anti-domoic acid antibodies coated on a microtiter plate. The amount of color development is inversely proportional to the concentration of domoic acid in the sample.

Materials:

  • Domoic Acid ELISA kit (containing antibody-coated microtiter plate, DA standards, DA-HRP conjugate, wash buffer, substrate solution, and stop solution)

  • Microplate reader (450 nm)

  • Micropipettes

  • Sample preparation materials as described in the HPLC-UV protocol.

Procedure:

  • Sample Preparation: Prepare the shellfish extract as described in steps 1-4 of the HPLC-UV protocol.

  • Dilution: Dilute the filtered extract with the sample dilution buffer provided in the ELISA kit according to the manufacturer's instructions.

  • Assay Procedure:

    • Add standards and diluted samples to the antibody-coated wells.

    • Add the domoic acid-enzyme conjugate to the wells.

    • Incubate the plate according to the kit instructions.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of domoic acid in the samples by interpolating from the standard curve.

Experimental and Monitoring Workflows

Effective monitoring and analysis of domoic acid require a structured workflow from sample collection to data reporting.

General Workflow for Marine Toxin Monitoring

The following diagram illustrates a typical workflow for monitoring domoic acid in a regulatory or research setting.

ToxinMonitoringWorkflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_action Regulatory Action & Reporting SampleCollection Sample Collection (Shellfish, Water, Phytoplankton) SamplePrep Sample Preparation (Homogenization, Extraction) SampleCollection->SamplePrep Screening Screening Assay (e.g., ELISA) SamplePrep->Screening Confirmation Confirmatory Analysis (e.g., HPLC-UV, LC-MS/MS) Screening->Confirmation Positive Screen DataAnalysis Data Analysis & Quantification Confirmation->DataAnalysis RiskAssessment Risk Assessment DataAnalysis->RiskAssessment PublicAdvisory Public Health Advisory & Fishery Closures RiskAssessment->PublicAdvisory Exceeds Action Level

Workflow for Marine Toxin Monitoring
Logical Workflow for Sample Analysis

The following diagram outlines the decision-making process for analyzing a sample for domoic acid.

SampleAnalysisWorkflow start Start: Receive Sample prep Sample Preparation start->prep screen Screen with ELISA? prep->screen hplc Analyze with HPLC-UV screen->hplc Yes screen->hplc No (Direct to HPLC) result Result > Action Level? hplc->result report_neg Report as Negative/ Below Action Level result->report_neg No report_pos Report as Positive/ Above Action Level result->report_pos Yes end End report_neg->end report_pos->end

Logical Workflow for Domoic Acid Sample Analysis

Conclusion and Future Directions

The history of domoic acid poisoning underscores the critical need for ongoing research, robust monitoring programs, and the development of advanced analytical techniques. For professionals in drug development, understanding the molecular mechanisms of domoic acid-induced excitotoxicity can provide valuable insights into the development of neuroprotective therapies for a range of neurological disorders. Future research should focus on the long-term effects of chronic, low-level exposure to domoic acid, the development of more rapid and field-portable detection methods, and the impact of climate change on the frequency and intensity of toxic Pseudo-nitzschia blooms.

References

Protocols & Analytical Methods

Method

Solid-Phase Extraction for Domoic Acid Sample Cleanup: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms, primarily of the genus Pseudo-nitzschia.[1] This toxin c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms, primarily of the genus Pseudo-nitzschia.[1] This toxin can accumulate in shellfish, crustaceans, and fish that feed on these diatoms, posing a significant threat to human health upon consumption, leading to a condition known as Amnesic Shellfish Poisoning (ASP).[2][3] Accurate and sensitive detection of domoic acid is crucial for regulatory monitoring, seafood safety, and research into the toxicology and pharmacology of this compound. Effective sample cleanup is a critical step in the analytical workflow to remove matrix interferences and concentrate the analyte, thereby improving the accuracy and sensitivity of detection methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[2][3][4]

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of domoic acid from complex matrices like shellfish tissue, seawater, and biological fluids.[2][3][4] This document provides detailed application notes and experimental protocols for various SPE methods used for domoic acid sample cleanup.

SPE Sorbent Selection for Domoic Acid Cleanup

The choice of SPE sorbent is critical for achieving optimal recovery and cleanup. The most commonly used sorbents for domoic acid extraction include:

  • Strong Anion Exchange (SAX): This is the most frequently cited method for domoic acid cleanup.[2][5] Domoic acid is an acidic amino acid, and at an appropriate pH, it carries a net negative charge, allowing it to be retained by the positively charged quaternary amine functional groups of the SAX sorbent.[6] This method offers high selectivity and efficient removal of matrix interferences.[5]

  • Weak Anion Exchange (WAX): WAX sorbents provide an alternative to SAX and can also be used effectively for domoic acid cleanup.[7] These sorbents allow for selective cleanup and can be beneficial in methods requiring online SPE coupled with LC-MS/MS.[7]

  • Reversed-Phase (C18): While domoic acid is a polar molecule and has weak retention on C18 sorbents under standard conditions, the use of an ion-pairing reagent can enhance its retention, making C18 a viable option for cleanup, particularly for desalting samples.

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents designed with specific recognition sites for a target analyte.[8][9][10] MIPs for domoic acid have demonstrated high affinity and selectivity, resulting in excellent cleanup and recovery.[8][9][10]

  • Polymeric Sorbents (e.g., HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are another option for domoic acid extraction, particularly in dispersive SPE applications.[11]

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for domoic acid cleanup based on published data.

Table 1: Performance of Strong Anion Exchange (SAX) SPE for Domoic Acid Cleanup

MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Mussel TissueHPLC-UV9320-30 ng/g-[5][12]
ShellfishHPLC-DAD--0.2 µg/g[11]
Mussel TissueLC-MS/MS83-1071.1 µg/kg-[6]

Table 2: Performance of Weak Anion Exchange (WAX) SPE for Domoic Acid Cleanup

MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
ShellfishLC-DAD-MS/MSQuantitative0.23-0.32 ng/g-[7][13]

Table 3: Performance of Reversed-Phase (C18) SPE for Domoic Acid Cleanup

MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
SeawaterHPLC-UV>900.04 ng/mL-
Mammalian Fluids & TissuesLC-MS/MS>85--[4]

Table 4: Performance of Molecularly Imprinted Polymer (MIP) SPE for Domoic Acid Cleanup

MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Mussel ExtractsHPLC-DAD93.4-96.7-0.1 mg/L[8]
Clam SamplesHPLC93.0-98.70.17 µg/g-[10]
SeawaterHPLC-UV71.220 µg/L-[9]
ShellfishHPLC-UV71.250 µg/kg-[9]

Experimental Protocols

The following are detailed protocols for the most common SPE methods for domoic acid sample cleanup.

Protocol 1: Strong Anion Exchange (SAX) SPE

This protocol is based on the widely used method for cleaning up domoic acid from shellfish extracts.[2][5]

1. Sample Extraction: a. Homogenize 4 g of shellfish tissue with 16 mL of 50% aqueous methanol (B129727) for 3 minutes.[2][3] b. Centrifuge the homogenate at 3000 x g for 10 minutes.[2][3] c. Filter the supernatant through a 0.45 µm syringe filter.[2][3]

2. SPE Cartridge Conditioning: a. Condition a SAX SPE cartridge (e.g., 500 mg, 3 mL) by passing 6 mL of methanol. b. Equilibrate the cartridge with 6 mL of deionized water. c. Further equilibrate with 6 mL of 10% acetonitrile (B52724).

3. Sample Loading: a. Dilute 1 mL of the filtered extract with 4 mL of 10% acetonitrile. b. Load the diluted extract onto the conditioned SAX cartridge at a flow rate of approximately 1-2 mL/min.

4. Washing: a. Wash the cartridge with 6 mL of 10% acetonitrile to remove neutral and basic interferences.

5. Elution: a. Elute the domoic acid from the cartridge with 2 mL of 0.5 M NaCl in 10% acetonitrile.[3] Alternatively, a solution of 0.1 M acetic acid in 10% acetonitrile can be used.

6. Analysis: a. The eluate is ready for analysis by HPLC-UV or LC-MS/MS.

Protocol 2: Reversed-Phase (C18) SPE with Ion-Pairing

This protocol is suitable for the cleanup and preconcentration of domoic acid from aqueous samples like seawater.

1. Sample Preparation: a. Acidify the water sample (e.g., 100 mL) with perchloric acid to a final concentration of 0.01 M. b. Add an ion-pairing reagent, such as sodium hexanesulfonate, to a final concentration of 5 x 10⁻³ M.

2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol. b. Equilibrate the cartridge with 5 mL of 0.01 M perchloric acid.

3. Sample Loading: a. Load the prepared sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

4. Washing: a. Wash the cartridge with 10 mL of 0.01 M perchloric acid to remove salts and polar interferences.

5. Elution: a. Elute the domoic acid with 4 mL of a 30:70 (v/v) mixture of methanol and 0.01 M ammonium (B1175870) acetate (B1210297) (pH 7).

6. Analysis: a. The eluate can be further processed or directly injected for HPLC-UV or LC-MS/MS analysis.

Experimental Workflow Diagrams

SPE_Workflow start Start: Sample Collection (e.g., Shellfish Tissue) homogenization 1. Homogenization (e.g., with 50% Methanol) start->homogenization centrifugation 2. Centrifugation homogenization->centrifugation filtration 3. Filtration (0.45 µm filter) centrifugation->filtration sample_loading 5. Sample Loading filtration->sample_loading spe_conditioning 4. SPE Cartridge Conditioning (e.g., Methanol, Water) spe_conditioning->sample_loading washing 6. Washing (Remove Interferences) sample_loading->washing elution 7. Elution (Collect Domoic Acid) washing->elution analysis 8. Analysis (HPLC-UV or LC-MS/MS) elution->analysis end End: Data Acquisition & Quantification analysis->end

Caption: General workflow for solid-phase extraction of domoic acid.

SPE_Logic cluster_sorbents SPE Sorbent Types cluster_steps Key Protocol Steps spe Solid-Phase Extraction (SPE) for Domoic Acid Cleanup sax Strong Anion Exchange (SAX) (High Selectivity) spe->sax based on charge wax Weak Anion Exchange (WAX) (Alternative to SAX) spe->wax based on charge c18 Reversed-Phase (C18) (with Ion-Pairing) spe->c18 based on polarity mip Molecularly Imprinted Polymer (MIP) (Highest Selectivity) spe->mip based on molecular recognition conditioning Conditioning (Activate Sorbent) loading Loading (Retain Domoic Acid) conditioning->loading washing Washing (Remove Impurities) loading->washing elution Elution (Isolate Domoic Acid) washing->elution

Caption: Logical relationships in SPE for domoic acid analysis.

References

Application

Application Note: ELISA-Based Screening for Domoic Acid in Seawater

Audience: Researchers, scientists, and drug development professionals. Introduction Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1] This toxin can accumulate in the ma...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1] This toxin can accumulate in the marine food web, particularly in shellfish, posing a significant threat to human health by causing Amnesic Shellfish Poisoning (ASP).[1][2] Monitoring domoic acid levels in seawater is crucial for early warning of harmful algal blooms and preventing contaminated seafood from reaching consumers. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput screening method for the quantitative detection of domoic acid in seawater samples.[3][4] This application note provides a detailed protocol for using a competitive ELISA to screen for domoic acid in seawater.

Principle of the Method

The most common format for domoic acid detection is the direct competitive ELISA.[1][5] This assay is based on the competition between domoic acid present in the sample and a labeled domoic acid conjugate for a limited number of specific anti-domoic acid antibody binding sites.[5] The antibody is immobilized on the surface of microtiter plate wells. The sample is added to the wells along with a domoic acid-enzyme conjugate (e.g., horseradish peroxidase - HRP). The more domoic acid in the sample, the less conjugate will bind to the antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of domoic acid in the sample.[5] The concentration is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of domoic acid.

Quantitative Data Summary

The performance of domoic acid ELISA kits can vary between manufacturers. The following tables summarize typical quantitative data for commercially available kits for the detection of domoic acid in seawater.

Table 1: Assay Performance Characteristics in Seawater

ParameterTypical ValueNotes
Limit of Detection (LOD)0.325 ppb (µg/L)Calculated as 90% B/B0. This value is compensated for the required sample dilution.[1]
Limit of Quantitation (LOQ)0.325 ppb (µg/L)Validated by spiking domoic acid into seawater matrix.[1]
Middle of Calibration Curve (50% B/B0)~3.75 ppb (µg/L)Determinations closer to this value provide the most accurate results. Compensated for sample dilution.[1]
Sample Dilution Factor1:50A minimum dilution is required to mitigate matrix interference from high salinity.[3]

Table 2: Cross-Reactivity

CompoundCross-Reactivity (%)
Domoic Acid100
Kainic Acid< 0.1
L-glutamic acid< 0.1
Okadaic AcidNot Detected
SaxitoxinNot Detected
PbTx-2Not Detected
Note: Specificity is a key feature of the assay, with minimal cross-reactivity to structurally related compounds or other marine toxins.[5][6]

Experimental Protocols

Materials and Reagents

  • Domoic Acid ELISA Kit (containing antibody-coated microtiter plate, domoic acid standards, domoic acid-HRP conjugate, sample diluent, wash buffer concentrate, TMB substrate, and stop solution)

  • Seawater samples

  • Distilled or deionized water

  • Adjustable micropipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Vortex mixer

  • Timer

Sample Collection and Preparation

  • Collection: Collect seawater samples in clean, inert containers.

  • Storage: Samples should be refrigerated at 2-8°C if analyzed within 24 hours. For longer storage, freeze at -20°C or below.[7]

  • Preparation:

    • Allow frozen samples to thaw completely at room temperature.

    • Due to potential matrix effects from high salinity, seawater samples require a minimum 1:50 dilution.[3]

    • To perform a 1:50 dilution, add 20 µL of the seawater sample to 980 µL of the 1X Sample Diluent provided in the kit.[3]

    • Vortex the diluted sample thoroughly.

ELISA Assay Procedure

  • Reagent Preparation:

    • Allow all kit components to reach room temperature (20-25°C) before use.[5]

    • Prepare the 1X Wash Buffer by diluting the provided concentrate with distilled or deionized water as per the kit instructions.[7]

  • Assay Setup:

    • Arrange the required number of antibody-coated microtiter plate wells.

    • It is recommended to run all standards, controls, and samples in duplicate.[8]

  • Addition of Standards and Samples:

    • Add 50 µL of each Domoic Acid Standard, control, and diluted seawater sample into the appropriate wells.[3]

  • Addition of Enzyme Conjugate:

    • Add 50 µL of the Domoic Acid-HRP conjugate to each well (except for the blank wells, if used).[3]

  • Incubation:

    • Cover the plate and gently mix the contents.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.[8]

  • Washing:

    • After incubation, decant the contents of the wells.

    • Wash the wells 3-4 times with 300 µL of 1X Wash Buffer per well.[6] Ensure to remove all residual wash buffer after the final wash.

  • Substrate Addition:

    • Add 100 µL of TMB Substrate to each well.[6]

    • Incubate the plate in the dark at room temperature for 15-30 minutes.[6]

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[8]

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[6]

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate a standard curve by plotting the average absorbance of each standard on the y-axis against its corresponding concentration in ppb on the x-axis. A semi-logarithmic plot is typically used.

  • Determine the concentration of domoic acid in the diluted samples by interpolating their average absorbance values from the standard curve.

  • Multiply the determined concentration by the dilution factor (e.g., 50) to obtain the final concentration of domoic acid in the original seawater sample.[3]

Visualizations

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Seawater Sample Dilute Dilute 1:50 with Sample Diluent Sample->Dilute Diluted_Sample Diluted Sample Dilute->Diluted_Sample Add_Standards Add Standards, Controls, and Diluted Samples to Wells Diluted_Sample->Add_Standards Add_Conjugate Add Domoic Acid-HRP Conjugate Add_Standards->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (in dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Interpolate Interpolate Sample Concentration Standard_Curve->Interpolate Calculate Calculate Final Concentration (multiply by dilution factor) Interpolate->Calculate Competitive_ELISA_Principle cluster_low_DA Low Domoic Acid in Sample cluster_high_DA High Domoic Acid in Sample Well1 Antibody-Coated Well DA_Sample1 DA (Sample) DA_HRP1 DA-HRP Well1->DA_HRP1 Binds Substrate1 Substrate DA_HRP1->Substrate1 Converts Product1 Colored Product Substrate1->Product1 to Well2 Antibody-Coated Well DA_Sample2 DA (Sample) Well2->DA_Sample2 Binds DA_HRP2 DA-HRP Substrate2 Substrate DA_HRP2->Substrate2 Less Conversion Product2 Less Colored Product Substrate2->Product2 to

References

Method

Application Notes: Inducing Excitotoxicity in Rodent Models Using (-)-Domoic Acid

Introduction (-)-Domoic acid (DA) is a potent neurotoxin that acts as a glutamate (B1630785) analog, primarily targeting AMPA and kainate (KA) receptors.[1] Its high affinity for these receptors leads to excessive neuron...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Domoic acid (DA) is a potent neurotoxin that acts as a glutamate (B1630785) analog, primarily targeting AMPA and kainate (KA) receptors.[1] Its high affinity for these receptors leads to excessive neuronal stimulation, calcium influx, and subsequent excitotoxicity, culminating in neuronal damage and death.[1][2] This process makes DA a valuable tool for researchers studying the mechanisms of neurodegeneration, epilepsy, and other neurological disorders. In rodent models, administration of DA reliably induces a range of behavioral and neuropathological changes, including seizures, stereotypic behaviors, and selective neuronal loss, particularly in the hippocampus.[3][4][5] These models are crucial for investigating disease pathogenesis and for the preclinical evaluation of neuroprotective therapies.

Mechanisms of Action

Domoic acid-induced excitotoxicity is initiated by its binding to and activation of ionotropic glutamate receptors, predominantly the AMPA and kainate subtypes.[1] This interaction prevents the rapid desensitization of the receptor channels, leading to prolonged depolarization and an excessive influx of Ca2+ into the neuron.[1] The elevated intracellular Ca2+ triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death.[1]

Key Applications in Neuroscience Research
  • Modeling Epilepsy and Seizures: DA administration can induce acute seizures and status epilepticus, which can progress to a chronic epileptic state in rodents, providing a model to study epileptogenesis.[6]

  • Investigating Neurodegeneration: The selective neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus, mimics aspects of neurodegenerative diseases such as Alzheimer's disease and temporal lobe epilepsy.[7][8]

  • Screening Neuroprotective Compounds: The DA-induced excitotoxicity model is widely used to assess the efficacy of potential therapeutic agents in preventing or mitigating neuronal damage.

  • Studying Learning and Memory Impairment: The characteristic damage to the hippocampus allows for the investigation of mechanisms underlying learning and memory deficits.[7][9]

Signaling Pathway of Domoic Acid-Induced Excitotoxicity

DomoicAcid_Pathway DA (-)-Domoic Acid GluR AMPA/Kainate Receptors DA->GluR Binds & Activates Depolarization Prolonged Depolarization GluR->Depolarization Ca_Influx Ca2+ Influx Enzyme_Activation Enzyme Activation (Proteases, Nucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Depolarization->Ca_Influx Cell_Death Neuronal Cell Death (Necrosis/Apoptosis) Enzyme_Activation->Cell_Death ROS Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ROS->Cell_Death

Caption: Signaling cascade of domoic acid-induced excitotoxicity.

Experimental Protocols

Protocol 1: Induction of Acute Seizures and Neurotoxicity in Rats

This protocol is designed to induce acute seizures and subsequent hippocampal damage in adult rats.

Materials:

  • (-)-Domoic acid (DA) solution (e.g., 1 mg/mL in sterile saline)

  • Adult female Sprague-Dawley rats (200-250 g)

  • Sterile syringes and needles (25-gauge)

  • Observation chambers

  • Seizure scoring scale (see Table 2)

  • Perfusion and tissue processing reagents (for histology)

Procedure:

  • Animal Preparation: Acclimate rats to the housing facility for at least one week before the experiment. House animals individually with ad libitum access to food and water.

  • Domoic Acid Administration: Administer a single intraperitoneal (i.p.) injection of DA at a dose of 4-7.5 mg/kg body weight.[3] A control group should receive an equivalent volume of sterile saline.

  • Behavioral Observation: Immediately after injection, place the animals in individual observation chambers and monitor continuously for behavioral changes for at least 4 hours. Record the latency to the first seizure and the severity of seizures using a standardized scoring system (see Table 2). Key behaviors to note include scratching, wet dog shakes, tremors, and convulsions.[10][11]

  • Endpoint and Tissue Collection: At 24 hours post-injection, euthanize the animals.[3] For histological analysis, perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Carefully dissect the brain and post-fix in 4% paraformaldehyde before processing for sectioning and staining (e.g., Nissl or Fluoro-Jade).

  • Data Analysis: Analyze seizure scores, latency to seizures, and quantify neuronal damage in specific brain regions (e.g., CA1, CA3 of the hippocampus) using stereological methods.

Protocol 2: Chronic Low-Level Exposure Model in Mice

This protocol is designed to investigate the cognitive effects of repeated, low-dose DA exposure in mice.

Materials:

  • (-)-Domoic acid (DA) solution (e.g., 0.1 mg/mL in sterile saline)

  • Adult female C57BL/6 mice

  • Sterile syringes and needles (27-gauge)

  • Behavioral testing apparatus (e.g., radial arm water maze)

Procedure:

  • Animal Preparation: Acclimate mice as described in Protocol 1.

  • Domoic Acid Administration: Administer DA at a dose of 0.75 mg/kg (i.p.) or vehicle (saline) once a week for a period of 25 weeks.[9]

  • Cognitive Testing: At designated time points during the exposure period (e.g., 1, 6, and 25 weeks), assess spatial learning and memory using a radial arm water maze or other appropriate behavioral paradigms.[9]

  • Endpoint and Tissue Collection: Following the final behavioral tests, animals can be euthanized for histological or biochemical analysis of the brain.

  • Data Analysis: Analyze behavioral data for deficits in learning and memory. Correlate behavioral outcomes with any observed neuropathological changes.

Experimental Workflow for DA-Induced Excitotoxicity Studies

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Animal_Acclimation Animal Acclimation DA_Admin DA Administration (i.p., oral, etc.) Animal_Acclimation->DA_Admin DA_Prep Domoic Acid Solution Preparation DA_Prep->DA_Admin Behavior_Obs Behavioral Observation & Seizure Scoring DA_Admin->Behavior_Obs Euthanasia Euthanasia & Tissue Collection (Brain) Behavior_Obs->Euthanasia Histology Histopathology (Nissl, Fluoro-Jade) Euthanasia->Histology Biochem Biochemical Assays (e.g., Western Blot) Euthanasia->Biochem Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochem->Data_Analysis

Caption: General workflow for rodent excitotoxicity studies.

Data Presentation

Table 1: Domoic Acid Dosing and Effects in Rodent Models
Animal ModelRoute of AdministrationDose (mg/kg)Observed EffectsReference
Sprague-Dawley RatIntraperitoneal (i.p.)2.0Transient behavioral signs in 75% of animals.
Sprague-Dawley RatIntraperitoneal (i.p.)>4.0Partial seizures and status epilepticus.[3]
Sprague-Dawley RatIntravenous (i.v.)0.75Seizures and neuronal damage in the hippocampus.[8]
C57BL/6 MouseIntraperitoneal (i.p.)0.5 - 2.5Dose-dependent seizure activity; aged mice more sensitive.[12][13]
C57BL/6 MouseIntraperitoneal (i.p.)2.0Significant behavioral alterations.
CD-1 MouseIn utero0.6No spontaneous convulsive seizures observed in offspring.[14]
FVB MouseIn utero1.2No increase in spontaneous epilepsy in offspring.[15]
Table 2: Seizure Scoring Scale for Rodents
ScoreClinical Signs
0No behavioral response
1Stereotypic scratching, head tics
2Wet dog shakes, hindlimb tremors
3Forelimb clonus, loss of posture
4Generalized clonic-tonic convulsions
5Status epilepticus

This is a generalized scale; researchers may adapt it based on specific experimental needs.

Table 3: Neuropathological Findings Following Domoic Acid Administration
Animal ModelBrain RegionPathological FindingsTime PointReference
Sprague-Dawley RatHippocampus (CA1, CA3, CA4), AmygdalaNeuronal degeneration and vacuolation.24 hours[3]
Sprague-Dawley RatHippocampus, Amygdala, Piriform CortexDelayed neuronal death, astrocytosis, microgliosis.5 days[4]
Sprague-Dawley RatHippocampus (CA1, CA3)Neuronal degeneration (Nissl staining), increased Bcl-2 and Bax expression.1-21 days[8]
Cynomolgus MonkeyHippocampusDendrotoxic and gliotoxic edema, nerve cell degeneration.Not specified[16]
C57BL/6 MouseHippocampusNo visible histopathological lesions with chronic low-level exposure.25 weeks[9]

This comprehensive guide provides researchers with the necessary information to effectively use (-)-Domoic acid for inducing excitotoxicity in rodent models, from understanding the underlying mechanisms to implementing detailed experimental protocols and analyzing the resulting data.

References

Application

Application Notes and Protocols: In Vitro Studies of Domo-ic Acid on Neuronal Cell Cultures

Audience: Researchers, scientists, and drug development professionals. Introduction Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms. As a structural analog of the excitatory neurotransmitter glutamate, DA exhibits high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors.[1][2] Its potent excitotoxic effects on the central nervous system can lead to amnesic shellfish poisoning (ASP) in humans, characterized by gastrointestinal distress, neurological symptoms including memory loss, seizures, and in severe cases, neuronal death.[1][3] In vitro studies using neuronal cell cultures are invaluable for elucidating the molecular mechanisms of DA-induced neurotoxicity and for the development of potential therapeutic interventions.

These application notes provide a comprehensive overview of the methodologies used to study the effects of domoic acid on neuronal cell cultures, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Quantitative Analysis of Domoic Acid Neurotoxicity

Summarizing quantitative data in a structured format is crucial for comparing the neurotoxic effects of domoic acid across different experimental conditions and neuronal cell types.

ParameterCell TypeDomoic Acid ConcentrationEffectReference
EC50 (Cell Death) Murine Cortical Neurons3.8 µM>80% cell death after 24h exposure[4]
EC50 (Cell Death) Murine Cortical Neurons75 µM (Kainate)>80% cell death after 24h exposure[4]
Neuronal Death Rat Mixed Cortical Cultures10 µM>50% neuronal death after 24h exposure[3]
Neuronal Death Rat Mixed Cortical Cultures50 µM~82% neuronal death after 1h exposure[3]
LDH Release Primary Mesencephalic Cell Culture100 µM83% increase in LDH release after 48h[5]
NMDA Receptor mRNA Immature Rat Cerebellar Cultures20 µM46% decrease after 3 days, 52% after 10 days[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in domoic acid-induced neurotoxicity and a general experimental workflow for its in vitro study.

Domoic_Acid_Signaling_Pathway DA Domoic Acid AMPAR_KAR AMPA/Kainate Receptors DA->AMPAR_KAR Activates Ca_Influx Ca²⁺ Influx AMPAR_KAR->Ca_Influx Necrosis Necrosis AMPAR_KAR->Necrosis High DA Conc. Glutamate_Release Glutamate Release Ca_Influx->Glutamate_Release ROS_Production ROS Production Ca_Influx->ROS_Production Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction NMDAR NMDA Receptors Glutamate_Release->NMDAR Activates NMDAR->Ca_Influx ROS_Production->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Excitotoxicity Excitotoxicity & Neuronal Death Apoptosis->Excitotoxicity Necrosis->Excitotoxicity

Caption: Domoic acid signaling pathway in neurons.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Culture_Prep Primary Neuronal Culture Preparation Exposure Domoic Acid Exposure Culture_Prep->Exposure DA_Prep Domoic Acid Solution Preparation DA_Prep->Exposure Viability Cell Viability Assays (MTT, LDH) Exposure->Viability Ca_Imaging Calcium Imaging Exposure->Ca_Imaging ROS ROS Measurement Exposure->ROS Electrophys Electrophysiology (MEA) Exposure->Electrophys Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Ca_Imaging->Data_Analysis ROS->Data_Analysis Electrophys->Data_Analysis

Caption: Experimental workflow for in vitro domoic acid studies.

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol describes the general steps for establishing primary cortical, hippocampal, or cerebellar neuron cultures from embryonic or neonatal rodents. Specific details may vary depending on the neuronal type and laboratory preferences.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Dissection medium (e.g., Hank's Balanced Salt Solution (HBSS) with glucose)

  • Enzyme solution (e.g., Trypsin or Papain)

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

  • Culture dishes/plates coated with a substrate (e.g., Poly-D-Lysine)

  • Sterile dissection tools

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare culture plates by coating with Poly-D-Lysine solution and incubating for at least 1 hour at 37°C, followed by washing with sterile water.

  • Euthanize the pregnant rodent according to approved animal care protocols and dissect the embryos or neonates.

  • Isolate the desired brain region (cortex, hippocampus, or cerebellum) in ice-cold dissection medium.

  • Mince the tissue into small pieces and transfer to the enzyme solution. Incubate at 37°C for 15-30 minutes.

  • Stop the enzymatic digestion by adding the trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the cells onto the coated culture dishes at the desired density.

  • Maintain the cultures in a humidified incubator, performing partial media changes every 2-3 days.

Domoic Acid Exposure

Materials:

  • Domoic acid stock solution (e.g., in water or a suitable buffer)

  • Cultured primary neurons

  • Culture medium

Procedure:

  • Prepare a stock solution of domoic acid of known concentration.

  • On the day of the experiment, dilute the domoic acid stock solution in pre-warmed culture medium to the desired final concentrations.

  • Remove a portion of the existing culture medium from the neuronal cultures.

  • Add the domoic acid-containing medium to the cultures.

  • Incubate the cultures for the desired exposure time (e.g., 1, 2, or 24 hours) in a humidified incubator.

Cell Viability and Cytotoxicity Assays

a) MTT Assay (Cell Viability)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After domoic acid exposure, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

b) LDH Assay (Cytotoxicity)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • After domoic acid exposure, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the reaction mixture in a 96-well plate.

  • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a plate reader.

Measurement of Reactive Oxygen Species (ROS)

The DCFDA assay is commonly used to measure intracellular ROS levels.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFDA) or CM-H₂DCFDA

  • Fluorescence microscope or plate reader

Procedure:

  • After domoic acid exposure, wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with DCFDA (e.g., 20 µM) in culture medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration.

Materials:

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with a suitable camera and acquisition software

Procedure:

  • Prepare a loading solution containing the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in imaging buffer.

  • Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh imaging buffer to remove excess dye.

  • Allow the cells to de-esterify the dye for an additional 10-30 minutes at room temperature.

  • Acquire baseline fluorescence images.

  • Apply domoic acid and continuously record the changes in fluorescence intensity over time.

Electrophysiology using Multi-Electrode Arrays (MEAs)

MEAs enable the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks.

Materials:

  • MEA system with integrated electrodes

  • Primary neuronal cultures plated on MEA plates

  • MEA recording and analysis software

Procedure:

  • Culture primary neurons directly on the MEA plates.

  • Allow the neuronal network to mature for at least 2-3 weeks in vitro.

  • Place the MEA plate in the recording system and allow it to acclimate.

  • Record baseline spontaneous neuronal activity (spike rate, burst frequency, network synchrony).

  • Apply domoic acid to the culture and record the changes in electrophysiological parameters over time.

  • Analyze the recorded data to quantify changes in neuronal firing patterns and network connectivity. Studies have shown that domoic acid can alter neuronal spiking patterns, often increasing the frequency of burst firing.[7]

References

Method

Capillary Electrophoresis for Domoic Acid Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Domoic acid (DA) is a potent neurotoxin produced by certain marine diatoms that can accumulate in shellfish, posing a significant threat to human h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domoic acid (DA) is a potent neurotoxin produced by certain marine diatoms that can accumulate in shellfish, posing a significant threat to human health through amnesic shellfish poisoning (ASP).[1][2] Accurate and sensitive detection of DA is crucial for food safety and environmental monitoring. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for DA analysis, offering advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.[3] This document provides detailed application notes and experimental protocols for the analysis of domoic acid using various capillary electrophoresis-based methods.

Introduction

Domoic acid is a structural analog of the excitatory amino acid glutamate (B1630785).[2][4] Its neurotoxicity stems from its high affinity for glutamate receptors in the central nervous system, leading to excessive neuronal excitation and potential cell death.[2][4] The established safe level for domoic acid in wet mussel tissues is 20 ppm in Canada.[5] Consequently, robust analytical methods for DA quantification are essential.

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[3] For domoic acid, which possesses both imino and carboxylic acid groups, its charge and, therefore, its migration behavior are pH-dependent.[5] This characteristic, combined with its strong ultraviolet (UV) absorbance at 242 nm, makes it well-suited for CE analysis.[3][5] This application note explores several CE-based methodologies, including standard capillary zone electrophoresis (CZE), a highly sensitive CE-based enzyme immunoassay (CE-EIA) with electrochemical detection, and an on-line coupled capillary isotachophoresis-capillary zone electrophoresis (cITP-CZE) method for enhanced sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of domoic acid using capillary electrophoresis and related techniques.

Table 1: Capillary Zone Electrophoresis (CZE) Performance Data

ParameterValueReference
Linearity RangeNot Specified[5][6]
Limit of Detection (LOD)2 ppm (in treated extract)[5]
Limit of Quantitation (LOQ)Not Specified[5][6]
RecoveryNot Specified[5][6]
Analysis Time< 10 minutes[5][6]

Table 2: CE-Based Enzyme Immunoassay (CE-EIA) with Electrochemical Detection Performance Data

ParameterValueReference
Linearity Range0.1 - 50 ng/mL[1][7]
Limit of Detection (LOD)0.02 ng/mL[1][7]
Limit of Quantitation (LOQ)Not Specified[1][7]
Recovery89.6 - 105.8%[1][7]
Analysis Time~5 minutes (after 30 min incubation)[1][7]

Table 3: On-line Coupled Capillary Isotachophoresis-Capillary Zone Electrophoresis (cITP-CZE) Performance Data

ParameterValueReference
Linearity Range0 - 200 µg/L[8]
Limit of Detection (LOD)1.5 µg/L[3][8]
Limit of Quantitation (LOQ)Not Specified[8]
Recovery101 ± 3%[8]
Analysis Time< 25 minutes[8][9]
Intra-assay Repeatability2.4%[8]

Experimental Protocols

Protocol 1: Capillary Zone Electrophoresis (CZE) for Domoic Acid in Mussels

This protocol is based on the method described by Nguyen et al. (1990).[5][6]

1. Sample Preparation (Aqueous Extraction and Lipid Removal): a. Homogenize mussel tissues. b. Perform an aqueous extraction of the homogenized tissues. c. Remove lipids from the aqueous extract to improve electroendosmosis and shorten analysis time.[5][6]

2. Capillary Electrophoresis Conditions: a. Capillary: Fused-silica capillary. b. Running Buffer: 300 mM 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) buffer, pH 10.25 or 10.30.[5][6] c. Separation Voltage: Apply a high voltage across the capillary. d. Temperature: Maintain a constant capillary temperature. e. Injection: Use hydrodynamic or electrokinetic injection. f. Detection: Monitor the absorbance at 242 nm.[5]

Protocol 2: Capillary Electrophoresis-Based Enzyme Immunoassay (CE-EIA) with Electrochemical Detection

This protocol is based on the method developed for quantifying domoic acid in shellfish samples.[1][7]

1. Immunoreaction: a. Incubate the sample containing domoic acid (antigen, Ag) with an excess amount of horseradish peroxidase (HRP)-labeled anti-domoic acid antibody (Ab*). b. Allow the noncompetitive immunoreaction to reach equilibrium (approximately 30 minutes).[1][7]

2. Capillary Electrophoresis Separation: a. Purpose: Separate the bound enzyme-labeled complex (Ab-Ag) from the unbound Ab. b. Electrophoresis Conditions: Utilize appropriate CE running buffer and voltage to achieve separation.

3. Electrochemical Detection: a. Introduce the separated components to an electrochemical detector. b. The detection system is based on the HRP-catalyzed reaction of H₂O₂ with o-aminophenol (OAP).[7] c. Measure the resulting electrochemical signal to quantify the amount of bound complex, which is related to the initial concentration of domoic acid.

Protocol 3: On-line Coupled Capillary Isotachophoresis-Capillary Zone Electrophoresis (cITP-CZE)

This protocol is based on the method described for the determination of domoic acid in shellfish and algae.[8]

1. Electrolyte System: a. Leading Electrolyte (LE): 10 mM HCl + 20 mM β-alanine (BALA) + 0.05% hydroxyethylcellulose.[8] b. Terminating Electrolyte (TE): 5 mM caproic acid.[8] c. Background Electrolyte (BGE): 20 mM caproic acid + 20 mM BALA + 0.1% HPMC.[8]

2. cITP-CZE Procedure: a. Sample Injection: Inject a large volume of the methanolic sample extract. b. Isotachophoretic Preconcentration (cITP): Apply voltage to focus the domoic acid between the leading and terminating electrolytes. c. Capillary Zone Electrophoresis Separation (CZE): After the ITP step, the separated zones are then further resolved by CZE in the background electrolyte. d. Detection: Monitor the UV absorbance at an appropriate wavelength (e.g., 242 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis start Shellfish/Algae Sample homogenization Homogenization start->homogenization extraction Aqueous/Methanolic Extraction homogenization->extraction cleanup Lipid Removal/SPE Cleanup extraction->cleanup injection Sample Injection cleanup->injection separation CE/cITP-CZE Separation injection->separation detection UV/EC Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification end Results quantification->end domoic_acid_pathway cluster_synapse Synaptic Cleft DA Domoic Acid GluR Glutamate Receptors (AMPA/Kainate) DA->GluR Binds and Activates Neuron Neuron GluR->Neuron Located on Ca_influx Excessive Ca²⁺ Influx GluR->Ca_influx Leads to Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Causes Neuronal_damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_damage Results in

References

Application

Application of Domoic Acid in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms.[1] As a structural analog of the excitatory neurotransmi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms.[1] As a structural analog of the excitatory neurotransmitter glutamate (B1630785), DA exerts its effects primarily through the overstimulation of ionotropic glutamate receptors, specifically kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This leads to a massive influx of Ca2+ into neurons, triggering a cascade of events that result in excitotoxicity, neuronal damage, and cell death, particularly in the hippocampus.[2][4] In neuroscience research, domoic acid serves as a critical tool for modeling various neurological conditions, including epilepsy and amnesic shellfish poisoning (ASP), a condition characterized by anterograde amnesia.[5][6] These models are invaluable for investigating the underlying mechanisms of neurodegeneration and for the preclinical evaluation of potential neuroprotective therapies.

Mechanism of Action

Domoic acid's neurotoxicity stems from its high affinity for kainate and AMPA receptors.[2] Unlike the endogenous ligand glutamate, DA causes prolonged activation of these receptors, leading to sustained depolarization and an excessive influx of calcium ions.[7] This excitotoxic cascade triggers several downstream pathological processes, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic and necrotic cell death pathways.[8] The hippocampus, with its high density of glutamate receptors, is particularly vulnerable to DA-induced damage, which clinically manifests as seizures and memory impairment.[4][9]

Signaling Pathway of Domoic Acid-Induced Excitotoxicity

Domoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DA Domoic Acid AMPA_R AMPA Receptor DA->AMPA_R Agonist Kainate_R Kainate Receptor DA->Kainate_R Agonist Depolarization Prolonged Depolarization AMPA_R->Depolarization Kainate_R->Depolarization NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mitochondrial_dys Mitochondrial Dysfunction Ca_influx->Mitochondrial_dys Oxidative_stress Oxidative Stress (ROS Production) Ca_influx->Oxidative_stress Depolarization->Ca_influx Glutamate_release Glutamate Release Depolarization->Glutamate_release Glutamate_release->NMDA_R Activates Apoptosis Apoptosis Mitochondrial_dys->Apoptosis Necrosis Necrosis Mitochondrial_dys->Necrosis Oxidative_stress->Apoptosis Oxidative_stress->Necrosis Excitotoxicity Excitotoxicity & Neuronal Death Apoptosis->Excitotoxicity Necrosis->Excitotoxicity

Caption: Signaling pathway of domoic acid-induced excitotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of domoic acid in neuroscience research.

Table 1: In Vivo Studies of Domoic Acid in Rodent Models

SpeciesRoute of AdministrationDose (mg/kg)OutcomeReference
RatIntraperitoneal (i.p.)1.0 (initial) + 1.0 (after 1 hr)Induction of status epilepticus[10]
Rati.p.2.25Neuronal necrosis in the hippocampus[11]
RatSubcutaneous (s.c.)0.6Impaired choice accuracy in radial-arm maze[12]
MouseOral gavage1.0Significant effects on rotarod, elevated maze, and Morris water maze performance[12]
Mousei.p.6.4 µg/gNeurotoxic signs and mortality[13]

Table 2: In Vitro Studies of Domoic Acid

Model SystemDomoic Acid ConcentrationExposure DurationOutcomeReference
Rat Fetal Neural Stem Cells0.1 µMNot specifiedSignificant reduction in cell number[6]
Primary Mesencephalic Cell Culture10 µM and 100 µM48 hoursDecreased number of dopaminergic neurons[3]
Organotypic Hippocampal Slice Cultures0.1 µM12-13 daysAltered neuronal spiking activity and increased functional connectivity
Primary Cerebellar Neurons10 µMNot specifiedApoptotic cell death

Experimental Protocols

Protocol 1: Preparation of Domoic Acid Solutions for In Vitro and In Vivo Studies

Materials:

  • Domoic acid (solid form)

  • Sterile saline (0.9% NaCl) for in vivo studies

  • Appropriate cell culture medium for in vitro studies

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Calculate the required amount of domoic acid to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).

    • Weigh the domoic acid powder accurately in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile saline or cell culture medium to the tube.

    • Vortex thoroughly until the domoic acid is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • Thaw the stock solution on ice.

    • Calculate the volume of the stock solution needed to prepare the final working concentration.

    • Dilute the stock solution with sterile saline (for in vivo) or cell culture medium (for in vitro) to the desired final concentration.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Induction of Status Epilepticus in Rodents via Intraperitoneal Injection

Materials:

  • Domoic acid working solution in sterile saline

  • Sprague-Dawley rats (adult males)

  • Syringes (1 mL) with 25-27G needles

  • Animal scale

  • Observation cage with bedding removed

  • Video recording equipment

Experimental Workflow:

SE_Induction_Workflow start Start weigh Weigh Rat and Calculate Dose start->weigh prep_injection Prepare Domoic Acid Injection (1.0 mg/kg) weigh->prep_injection inject1 Administer First i.p. Injection prep_injection->inject1 observe1 Observe for 30 min (Stereotypic Scratching) inject1->observe1 inject2 Administer Second i.p. Injection (1.0 mg/kg) after 1 hr observe1->inject2 observe_se Monitor for Status Epilepticus (Continuous Seizures) inject2->observe_se supportive_care Provide Supportive Care (Hydration, Temperature Control) observe_se->supportive_care end End of Acute Phase supportive_care->end

Caption: Workflow for inducing status epilepticus in rats.

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the housing conditions for at least one week before the experiment.

    • Weigh each rat immediately before the experiment to accurately calculate the dose of domoic acid.

  • Domoic Acid Administration:

    • Prepare the domoic acid solution at a concentration that allows for an injection volume of less than 2 mL for a rat.[4]

    • Restrain the rat securely. For a two-person technique, one person holds the rat while the other performs the injection.

    • Administer an initial intraperitoneal (i.p.) injection of domoic acid at a dose of 1.0 mg/kg.[10] The injection site should be in the lower right quadrant of the abdomen to avoid internal organs.

    • Observe the animal for the onset of stereotypic scratching, which typically occurs within 30 minutes.[10]

    • One hour after the first injection, administer a second i.p. injection of domoic acid at a dose of 1.0 mg/kg.[10]

  • Monitoring and Supportive Care:

    • Place the rat in an observation cage without bedding to prevent asphyxiation during seizures.

    • Continuously monitor the animal for the onset and progression of seizures. Status epilepticus is characterized by continuous or rapidly recurring seizures.

    • Provide supportive care, including subcutaneous fluids for hydration and a heat source to maintain body temperature, as needed.

    • Video record the entire observation period for later analysis of seizure severity and duration.

Protocol 3: Assessment of Neurotoxicity in Organotypic Hippocampal Slice Cultures

Materials:

  • P7-P10 mouse or rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution)

  • Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum)

  • Millicell-CM culture inserts

  • Six-well culture plates

  • Tissue chopper

  • Stereomicroscope

  • Domoic acid stock solution

  • Propidium (B1200493) iodide (PI) for cell death assessment

  • Fluorescence microscope

Procedure:

  • Slice Preparation:

    • Rapidly decapitate the pup and dissect the brain in ice-cold dissection medium.

    • Isolate the hippocampi and chop them into 350-400 µm thick transverse slices using a tissue chopper.

    • Transfer the slices to a dish containing cold dissection medium.

  • Culture and Domoic Acid Treatment:

    • Place 2-3 slices onto each Millicell-CM insert in a six-well plate containing 1 mL of culture medium per well.

    • Incubate the slices at 37°C in a 5% CO2 incubator.

    • After 24-48 hours, replace the medium with fresh medium containing the desired concentration of domoic acid (e.g., 0.1 µM).

    • Culture the slices for the desired duration (e.g., 7-14 days), changing the medium every 2-3 days.

  • Assessment of Neurotoxicity:

    • To assess cell death, add propidium iodide (PI) to the culture medium at a final concentration of 1-2 µg/mL.

    • Incubate for 1-2 hours.

    • Visualize PI uptake by fluorescent microscopy. An increase in PI fluorescence indicates cell death.

    • For more detailed analysis, fix the slices and perform immunohistochemistry for neuronal and glial markers.

Protocol 4: Immunohistochemical Analysis of Domoic Acid-Induced Neurodegeneration

Materials:

  • Paraformaldehyde (PFA) fixed brain tissue from control and domoic acid-treated animals

  • Vibratome or cryostat

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody (e.g., anti-NeuN for neurons, anti-GFAP for astrocytes)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Sectioning:

    • Perfuse the animal with 4% PFA and post-fix the brain overnight.

    • Cut 40 µm thick coronal sections using a vibratome or cryostat.

    • Collect the sections in PBS.

  • Immunostaining:

    • Wash the free-floating sections three times in PBS for 10 minutes each.[2]

    • Incubate the sections in blocking solution for 1-2 hours at room temperature.[2]

    • Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.[2]

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.[2]

    • Wash the sections three times in PBS for 10 minutes each.

    • Mount the sections onto glass slides and coverslip with mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Quantify neuronal loss or gliosis by cell counting or measuring fluorescence intensity in specific brain regions (e.g., hippocampus).

Protocol 5: Behavioral Assessment of Spatial Learning and Memory using the Morris Water Maze

Materials:

  • Circular water tank (1.5-2 m in diameter)

  • Submersible platform

  • Water (20-22°C) made opaque with non-toxic white paint

  • Visual cues placed around the room

  • Video tracking system and software

  • Holding cage with a heat lamp

Experimental Workflow:

MWM_Workflow start Start acclimatize Acclimatize Animal to Testing Room start->acclimatize acquisition Acquisition Phase (4 trials/day for 5 days) Hidden Platform acclimatize->acquisition place_animal Place Animal in Water Facing the Wall acquisition->place_animal probe_trial Probe Trial (Day 6) Platform Removed acquisition->probe_trial After 5 Days track_swim Track Swim Path and Latency to Find Platform place_animal->track_swim guide_animal If Not Found in 60s, Guide to Platform track_swim->guide_animal No rest_on_platform Allow 15s Rest on Platform track_swim->rest_on_platform Yes guide_animal->rest_on_platform rest_on_platform->acquisition Next Trial/Day measure_time Measure Time in Target Quadrant probe_trial->measure_time end End of Test measure_time->end

References

Method

Application Notes and Protocols for Monitoring Domoic Acid in Aquaculture

For Researchers, Scientists, and Drug Development Professionals Introduction Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms belonging to the genus Pseudo-nitzschia.[1][2][3] Filter-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms belonging to the genus Pseudo-nitzschia.[1][2][3] Filter-feeding shellfish, such as mussels, clams, oysters, and scallops, can accumulate this toxin, posing a significant threat to human health upon consumption.[2][4][5] In humans, domoic acid poisoning is known as Amnesic Shellfish Poisoning (ASP), characterized by gastrointestinal distress and severe neurological symptoms, including permanent short-term memory loss, seizures, and in extreme cases, death.[6][7][8] Consequently, rigorous monitoring of domoic acid levels in aquaculture products is crucial for public safety and the sustainability of the aquaculture industry.

These application notes provide detailed protocols and comparative data for the most common analytical methods used to monitor domoic acid in shellfish. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate detection strategies.

Regulatory Limits for Domoic Acid

Regulatory agencies worldwide have established maximum permissible levels for domoic acid in shellfish intended for human consumption to protect public health.

JurisdictionShellfish TypeMaximum Permitted Level (µg/g or ppm)Reference
European UnionShellfish20[4][9]
United States (FDA)All shellfish (except Dungeness crab viscera)20[10]
United States (FDA)Dungeness crab viscera30[6][10]
CanadaShellfish20[9]
New ZealandShellfish20[4]
AustraliaShellfish20[4]

Analytical Methods for Domoic Acid Detection

Several analytical methods are available for the detection and quantification of domoic acid in aquaculture samples. The choice of method often depends on factors such as sensitivity, specificity, sample throughput, cost, and the intended purpose (e.g., routine monitoring vs. confirmatory analysis).

Method Comparison

The following table summarizes the key performance characteristics of the most widely used methods for domoic acid analysis.

MethodPrincipleLimit of Detection (LOD)ThroughputCostKey Features
HPLC-UV Chromatographic separation with UV detection at 242 nm.[11][12][13]0.1 - 1.0 µg/g[14][15]MediumMediumReference method in many regions; reliable and robust.[16]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for high selectivity and sensitivity.[16][17][18]0.05 - 0.09 mg/kg[19]Medium-HighHighHighly sensitive and specific; suitable for confirmation and multi-toxin analysis.[16][17]
ELISA Competitive immunoassay based on antibody-antigen binding.[20][21][22]~3 ppb (in diluted clam extracts)[23]HighLow-MediumRapid screening tool; suitable for high sample volumes.[20][24]
Biosensors Utilizes biological recognition elements (e.g., antibodies, aptamers) for detection.[25][26][27]ng/g range[26][27]RapidVariesPortable and rapid; suitable for on-site testing.[23]

Experimental Protocols

Sample Collection and Preparation

Accurate and consistent sample preparation is critical for reliable domoic acid analysis. The following is a general protocol for bivalve shellfish.

Materials:

  • Live shellfish (mussels, oysters, etc.)

  • Shucking knife

  • Blender or homogenizer

  • Centrifuge tubes

  • Distilled or deionized water

  • Methanol (B129727) (analytical grade)

Procedure:

  • Collection: Collect a representative sample of at least 12 individual animals.[28][29] For mussels, a sample of 15-30 individuals should yield the required 250 grams of tissue.[28]

  • Cleaning: Thoroughly clean the outside of the shells with fresh water to remove any debris.[29]

  • Shucking: Carefully open the shells and remove the tissue.[28] Rinse the inside of the shell with fresh water to remove any remaining sand or foreign material.[29]

  • Homogenization: Combine the tissue from all individuals and homogenize to a uniform consistency using a blender or homogenizer.[2]

  • Storage: If not analyzed immediately, the homogenized tissue should be stored frozen at -20°C.[2][27]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This is a widely accepted and robust method for the quantitative analysis of domoic acid.[11][12]

Extraction:

  • Weigh approximately 4 g of homogenized shellfish tissue into a centrifuge tube.[12]

  • Add 16 mL of 50% aqueous methanol.[12]

  • Homogenize the mixture for 3 minutes.[12]

  • Centrifuge at 3,000 x g for 10 minutes.[11]

  • Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter.[11]

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, adjusted to a pH of approximately 2.5.[11][13]

  • Flow Rate: Typically 1.0 - 1.5 mL/min

  • Detection: UV detector at 242 nm.[11][12][13]

  • Injection Volume: 20 µL

Quantification: Quantification is achieved by comparing the peak area of domoic acid in the sample to a calibration curve generated from certified domoic acid standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is often used for confirmatory analysis.[16][17][19]

Extraction: The extraction procedure is similar to that for HPLC-UV. A 50% methanol-water solution is commonly used.[16] Some methods may employ a solid-phase extraction (SPE) cleanup step to remove matrix interferences.[30]

LC-MS/MS Conditions:

  • Column: C18 or hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a modifier such as formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Selected Reaction Monitoring (SRM) is typically used, monitoring for specific precursor-to-product ion transitions for domoic acid.

Quantification: Quantification is performed using an internal standard or by external calibration with certified reference materials.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to domoic acid.[20][21][22]

Principle: This is a competitive immunoassay.[2][20] The sample extract is added to microplate wells coated with antibodies. A known amount of enzyme-labeled domoic acid is also added. The domoic acid in the sample competes with the enzyme-labeled domoic acid for binding to the antibodies. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of domoic acid in the sample.[20][22]

General Protocol (using a commercial kit):

  • Extraction:

    • Homogenize 1 g of shellfish tissue with 1 mL of water.[20]

    • Add 2 mL of 100% methanol and vortex.[20]

    • Centrifuge at 2000 x g for 10 minutes.[20]

    • Filter the supernatant and dilute it with the provided dilution buffer.[20]

  • Assay:

    • Add standards and diluted samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated domoic acid.

    • Incubate for a specified time (e.g., 30 minutes at room temperature).[20]

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate in the dark (e.g., 15 minutes).[20]

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.[20]

Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of domoic acid in the samples is then determined by interpolating from this curve.

Visualizations

Domoic Acid Monitoring Workflow in Aquaculture

Domoic_Acid_Monitoring_Workflow cluster_0 Sampling & Preparation cluster_1 Analysis cluster_2 Decision & Action SampleCollection Shellfish Collection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Toxin Extraction Homogenization->Extraction Screening Screening (ELISA / Biosensor) Extraction->Screening Confirmation Confirmation (HPLC-UV / LC-MS/MS) Screening->Confirmation Positive Result BelowLimit Below Regulatory Limit Screening->BelowLimit Negative Result Confirmation->BelowLimit Result < Limit AboveLimit Above Regulatory Limit Confirmation->AboveLimit Result > Limit Release Release Product BelowLimit->Release Hold Hold Product & Notify Authorities AboveLimit->Hold

Caption: Workflow for monitoring domoic acid in aquaculture samples.

Neurotoxicity Signaling Pathway of Domoic Acid

Domoic_Acid_Neurotoxicity DA Domoic Acid GlutamateReceptor Ionotropic Glutamate Receptors (e.g., AMPA, Kainate) DA->GlutamateReceptor Binds and Activates Neuron Neuron CaInflux Excessive Ca2+ Influx Neuron->CaInflux Depolarization Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity NeuronalDamage Neuronal Damage / Death Excitotoxicity->NeuronalDamage Symptoms Clinical Symptoms (Memory Loss, Seizures) NeuronalDamage->Symptoms

Caption: Simplified signaling pathway of domoic acid neurotoxicity.

Decision Tree for Method Selection

Method_Selection_Decision_Tree Start Purpose of Analysis? Screening High-Throughput Screening Start->Screening Screening Confirmation Regulatory Compliance / Confirmation Start->Confirmation Confirmation Field On-site / Field Testing Start->Field Field ELISA ELISA Screening->ELISA HPLC HPLC-UV Confirmation->HPLC Standard Method LCMS LC-MS/MS Confirmation->LCMS High Sensitivity Biosensor Biosensor Field->Biosensor

Caption: Decision tree for selecting a domoic acid analysis method.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Domoic Acid Extraction

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of domoic acid (DA) from complex matrices. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of domoic acid (DA) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting domoic acid from shellfish?

A1: The most prevalent methods for domoic acid extraction from shellfish tissues are boiling with hydrochloric acid (HCl) and extraction with a methanol (B129727)/water solution. The boiling HCl method is part of the official AOAC International procedure and involves boiling homogenized tissue with 0.1 M HCl for five minutes.[1][2][3] An alternative and widely used approach, particularly for methods involving mass spectrometry, is extraction with aqueous methanol (e.g., 50% or 80% methanol in water), which has shown good recovery and extract stability.[4]

Q2: Why is sample cleanup important for domoic acid analysis?

A2: Sample cleanup is crucial because biological matrices like shellfish, urine, and feces are complex and contain numerous interfering components such as salts and macromolecules.[5] These interferences can contaminate analytical instruments, suppress the analyte signal in mass spectrometry (a phenomenon known as the matrix effect), and lead to inaccurate quantification or false positives.[4][5] Solid-phase extraction (SPE) is a common and effective cleanup technique used to remove these interferences and, in some cases, to pre-concentrate the domoic acid.[5][6]

Q3: What type of Solid-Phase Extraction (SPE) cartridge is best for domoic acid?

A3: The choice of SPE cartridge depends on the specific application. Weak anion exchange (WAX) sorbents are effective for selective cleanup of shellfish extracts.[7] For desalting and pre-concentrating DA from seawater, hydrophilic-lipophilic balanced (HLB) cartridges have been shown to provide excellent results.[8] Strong anion exchange cartridges are also frequently used for cleanup.[9]

Q4: Can domoic acid be degraded during extraction or storage?

A4: Domoic acid is a stable molecule resistant to heat and cold, meaning conventional cooking or freezing will not eliminate it.[10] However, proper storage of extracts is important for quantitative accuracy. Studies have shown that DA in 50% methanol extracts is stable when refrigerated at 1°C in the dark for at least ten days.[11][12]

Troubleshooting Guides

Problem 1: Low or Inconsistent Domoic Acid Recovery

Low recovery is a frequent issue that can stem from several stages of the analytical process. Use the following guide to diagnose and resolve the problem.

Initial Checks:

  • Internal Standard: Ensure a suitable internal standard, such as a structural analogue or a stable isotope-labeled version of domoic acid, is used to correct for variability during sample preparation and analysis.[13]

  • pH Control: Verify the pH of your solutions at each step. Domoic acid's charge state is pH-dependent, which is critical for extraction and SPE efficiency.

// Extraction Path extraction_solvent [label="Is solvent appropriate\nfor matrix?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction_procedure [label="Is homogenization/\nextraction time adequate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_solvent [label="Action: Test different\nsolvent ratios (e.g., 50% vs 80% MeOH).\nSee Table 1.", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_procedure [label="Action: Increase homogenization\ntime or use sonication.", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// SPE Path spe_breakthrough [label="Analyte loss during\nsample loading/washing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; spe_elution [label="Incomplete elution\nfrom cartridge?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_loading [label="Action: Adjust sample pH or\nflow rate. Check cartridge capacity.", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_elution [label="Action: Use stronger elution solvent\nor increase elution volume.", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Instrument Path matrix_effects [label="Signal suppression\nor enhancement?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_cleanup [label="Action: Improve cleanup (SPE)\nor dilute sample extract.", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> {check_extraction, check_spe, check_instrument} [arrowhead=none, color="#5F6368"]; check_extraction -> extraction_solvent; extraction_solvent -> optimize_solvent [label="No"]; extraction_solvent -> extraction_procedure [label="Yes"]; extraction_procedure -> optimize_procedure [label="No"];

check_spe -> spe_breakthrough; spe_breakthrough -> optimize_loading [label="Yes"]; spe_breakthrough -> spe_elution [label="No"]; spe_elution -> optimize_elution [label="Yes"];

check_instrument -> matrix_effects; matrix_effects -> optimize_cleanup [label="Yes"]; }

Caption: Troubleshooting decision tree for low domoic acid recovery.

Problem 2: Significant Matrix Effects in LC-MS/MS Analysis

Matrix effects, observed as ion suppression or enhancement, can severely compromise the accuracy of LC-MS/MS results.

Q: How can I identify and mitigate matrix effects?

A: Matrix effects can be evaluated by comparing the signal response of a standard in pure solvent versus the response of a standard spiked into a blank matrix extract.[4] If the signal differs significantly, matrix effects are present.

Mitigation Strategies:

  • Improve Sample Cleanup: Employ a more rigorous SPE cleanup procedure. Using a weak anion exchange (WAX) cartridge can provide a highly selective cleanup for shellfish extracts.[7]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering co-eluting compounds.[14]

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structural analogue can be used.[13]

  • Optimize Chromatography: Modify the LC gradient to better separate domoic acid from matrix components.

  • Instrumental Adjustments: In some cases, adjusting the mass spectrometer's turbo gas temperature can help maintain long-term signal stability.[6]

Data & Protocols

Comparison of Extraction Solvents

The choice of extraction solvent significantly impacts recovery rates. The following table summarizes recovery data from different methods.

MatrixExtraction MethodAverage Recovery (%)Reference
Mussel Tissue50% Aqueous Methanol with SAX-SPE Cleanup93%[9]
Mussel Tissue0.1 M HCl (AOAC Method)75%[3]
Clam SamplesMolecularly Imprinted Polymer (MIP) SPE Cleanup93.0 - 98.7%[15]
Seawater (Spiked)Formic Acid Acidification with HLB-SPE Cleanup>90%[6]
Plasma (Spiked)Protein Precipitation with THDA Internal Standard101 - 108%[16]
Urine (Spiked)Protein Precipitation with THDA Internal Standard106 - 113%[16]
Detailed Experimental Protocol: Extraction from Shellfish Tissue

This protocol is a generalized procedure based on aqueous methanol extraction followed by SPE cleanup, commonly used for LC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup (WAX Cartridge) cluster_analysis Analysis homogenize 1. Homogenize Shellfish Tissue extract 2. Extract with 50% Methanol/Water homogenize->extract centrifuge 3. Centrifuge & Collect Supernatant extract->centrifuge condition 4. Condition Cartridge centrifuge->condition load 5. Load Extract condition->load wash 6. Wash Cartridge load->wash elute 7. Elute Domoic Acid wash->elute analyze 8. Analyze by LC-MS/MS elute->analyze

Caption: General workflow for domoic acid extraction and analysis.

Methodology:

  • Homogenization: Weigh approximately 5 g of homogenized shellfish tissue into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 50% methanol in water.

    • Vortex vigorously for 1-2 minutes.

    • Consider using a probe sonicator for enhanced extraction efficiency.

  • Centrifugation: Centrifuge the sample at >4000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for the cleanup step.

  • SPE Cleanup (Example using Weak Anion Exchange - WAX):

    • Conditioning: Condition a WAX SPE cartridge according to the manufacturer's instructions (typically with a high-molarity buffer, followed by water and the initial extraction solvent).

    • Loading: Load the supernatant from step 4 onto the conditioned cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove neutral and basic interferences.

    • Elution: Elute the domoic acid using an acidic eluent (e.g., a solution containing formic acid or acetic acid) to neutralize the charge on the analyte and release it from the sorbent.

  • Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

References

Optimization

Reducing matrix effects in domoic acid LC-MS/MS analysis.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of domoic acid.

Troubleshooting Guide: Overcoming Matrix Effects

Question: I am observing significant signal suppression or enhancement for domoic acid in my shellfish samples. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly with complex matrices like shellfish tissue. These effects arise from co-eluting endogenous compounds that interfere with the ionization of the target analyte, domoic acid. Here’s a step-by-step guide to troubleshoot and mitigate these issues.

Step 1: Evaluate Your Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects. Your goal is to remove interfering components like salts, lipids, and proteins while efficiently extracting domoic acid.

  • Review Your Extraction Protocol: The most common and effective extraction solvent is a mixture of methanol (B129727) and water, typically in a 50:50 (v/v) ratio.[1][2][3][4] Ensure vigorous homogenization to achieve a thorough extraction.

  • Implement or Optimize Solid-Phase Extraction (SPE): SPE is a crucial step for cleaning up the sample extract before LC-MS/MS analysis.[3][5][6] Different SPE sorbents can be used depending on the specific matrix interferences.

    • Anion Exchange SPE: Strong anion exchange (SAX) is highly effective for the selective cleanup and preconcentration of domoic acid.[1][4]

    • Polymeric Sorbents: Hydrophilic-Lipophilic Balanced (HLB) sorbents are also used and can help remove a broad range of interferences.[5][7][8]

    • Dispersive SPE (dSPE): As part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow, dSPE with sorbents like HLB and graphitized carbon black (GCB) can effectively purify extracts.[7][8]

Step 2: Assess Your Chromatographic Separation

If your cleanup is robust, the issue may lie in your chromatographic method. Co-elution of matrix components with domoic acid can lead to ion suppression at the specific retention time of your analyte.

  • Modify Your Gradient: Adjusting the mobile phase gradient can help separate domoic acid from interfering compounds.

  • Consider a Different Column: A column with a different chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, can provide alternative selectivity and may better resolve domoic acid from matrix components.[9]

Step 3: Implement Calibration and Internal Standard Strategies

Even with optimized sample preparation and chromatography, some matrix effects may persist. The following strategies can help compensate for these effects.

  • Use an Internal Standard: The use of an internal standard is highly recommended to correct for variations in instrument response and matrix effects.[9][10]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of domoic acid is the ideal internal standard as it co-elutes and experiences the same matrix effects as the native analyte, providing the most accurate correction.

    • Structural Analogues: If a SIL standard is unavailable, a structural analogue like kainic acid or the novel tetrahydrodomoic acid (THDA) can be used.[11][12][13]

  • Employ Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is free of domoic acid can help to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[7][8]

Step 4: Dilute Your Sample Extract

If you have sufficient instrument sensitivity, a simple and effective way to reduce matrix effects is to dilute the final sample extract.[10][14][15] This reduces the concentration of interfering compounds entering the mass spectrometer. However, be mindful that this will also reduce the concentration of domoic acid, potentially impacting your ability to meet required detection limits.

Below is a troubleshooting workflow to guide your decisions:

TroubleshootingWorkflow start Start: Signal Suppression or Enhancement Observed check_prep Is Sample Preparation Optimized? start->check_prep optimize_prep Optimize Sample Prep: - Review Extraction Solvent - Implement/Optimize SPE (e.g., SAX, HLB, dSPE) check_prep->optimize_prep No check_chrom Is Chromatographic Separation Adequate? check_prep->check_chrom Yes optimize_prep->check_chrom optimize_chrom Optimize Chromatography: - Adjust Gradient - Try a Different Column (e.g., HILIC) check_chrom->optimize_chrom No check_cal Are You Using an Internal Standard and/or Matrix- Matched Calibration? check_chrom->check_cal Yes optimize_chrom->check_cal implement_cal Implement Correction Strategy: - Use a Stable Isotope-Labeled IS - Use a Structural Analogue IS - Prepare Matrix-Matched Standards check_cal->implement_cal No check_sensitivity Is Instrument Sensitivity Sufficient for Dilution? check_cal->check_sensitivity Yes implement_cal->check_sensitivity dilute_sample Dilute Sample Extract check_sensitivity->dilute_sample Yes end_fail Consult Instrument Specialist check_sensitivity->end_fail No end_success Problem Resolved dilute_sample->end_success

Troubleshooting workflow for domoic acid LC-MS/MS matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for domoic acid in shellfish?

A1: A multi-step approach is generally the most effective. This typically involves:

  • Extraction: Homogenization of the tissue with a 50:50 (v/v) methanol:water solution.[1][2]

  • Cleanup: Purification of the extract using Solid-Phase Extraction (SPE). Strong Anion Exchange (SAX) SPE is highly selective for domoic acid.[1][4] Alternatively, a dispersive SPE (dSPE) approach, similar to QuEChERS, using sorbents like HLB and GCB has also proven effective.[7][8]

Q2: Can I just dilute my sample extract to reduce matrix effects?

A2: Yes, dilution is a viable and simple strategy, provided your LC-MS/MS system has sufficient sensitivity to detect domoic acid at the lower concentration.[10][14][15] This approach reduces the concentration of all matrix components, thereby lessening their impact on the ionization process. However, you must ensure that your diluted sample concentration remains above the method's limit of quantification (LOQ).

Q3: What type of internal standard should I use for domoic acid analysis?

A3: The gold standard is a stable isotope-labeled (SIL) version of domoic acid. Since SIL standards are not always commercially available or may be cost-prohibitive, other options can be considered:

  • Tetrahydrodomoic acid (THDA): A novel internal standard that has been shown to effectively control for matrix effects and other sources of variability.[11][12][13]

  • Kainic acid: A structural analogue that has been used as an internal standard.[11]

Q4: What are typical recovery rates I should expect for domoic acid using SPE?

A4: Recovery rates can vary depending on the specific matrix, SPE sorbent, and protocol used. However, well-optimized methods can achieve high and consistent recoveries.

MethodMatrixRecovery (%)Inter/Intra-day RSD (%)Reference
HLB SPE CleanupShellfish92.77.85 (Inter-day)[5]
Dispersive SPE (HLB & GCB)Shellfish91.6 - 109.2< 8.2[7][8]
Self-Assembly Pipette Tip SPEUrine88.4 - 102.52.1 - 12.7[16]
C18 SPESeawater/Phytoplankton> 90~5[17]

Q5: What are some key LC-MS/MS parameters for domoic acid analysis?

A5: Domoic acid is typically analyzed in positive electrospray ionization (ESI+) mode. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.

  • Parent Ion: [M+H]⁺ = m/z 312.1/312.5[5][6][13]

  • Product Ions: Common product ions for confirmation and quantification include m/z 266.1/266.5, 248.1, and 220.[6][11][13]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) run in a gradient.[18]

Experimental Protocols

Protocol 1: Extraction and Strong Anion Exchange (SAX) SPE Cleanup

This protocol is based on established methods for the extraction and cleanup of domoic acid from shellfish tissue.[1][4]

  • Homogenization: Accurately weigh approximately 4 g of homogenized shellfish tissue into a centrifuge tube.

  • Extraction: Add 16 mL of 50:50 (v/v) methanol:water. Homogenize with a high-speed probe for 3 minutes.

  • Centrifugation: Centrifuge the mixture at ≥3000 x g for 10 minutes.

  • SAX SPE Cleanup:

    • Condition a SAX SPE cartridge with the appropriate solvents as per the manufacturer's instructions.

    • Load a portion of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the domoic acid using an appropriate acidic eluent.

  • Analysis: The eluate is then ready for LC-MS/MS analysis. If necessary, evaporate the eluent and reconstitute in the initial mobile phase.

Protocol 2: Dispersive SPE (dSPE) Cleanup

This protocol is adapted from methods utilizing a QuEChERS-style cleanup.[7][8]

  • Extraction: Extract a small amount of sample (e.g., 0.1 g) with an aqueous methanol solution (e.g., 25% methanol).

  • Dispersive SPE:

    • Take an aliquot of the extract supernatant.

    • Add it to a microcentrifuge tube containing dSPE sorbents (e.g., 50 mg HLB and 5 mg GCB).

    • Vortex vigorously for 1 minute to ensure thorough mixing and interaction with the sorbents.

  • Centrifugation: Centrifuge at high speed to pellet the dSPE sorbents.

  • Filtration: Filter the resulting supernatant through a 0.22 µm filter (e.g., PTFE).

  • Analysis: The filtered extract is ready for injection into the LC-MS/MS system.

Below is a diagram illustrating a general sample preparation workflow for domoic acid analysis.

SamplePrepWorkflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_spe Option A: SPE Cartridge cluster_dspe Option B: Dispersive SPE homogenize 1. Homogenize Shellfish Tissue add_solvent 2. Add 50% Methanol/Water homogenize->add_solvent vortex 3. Vortex/Homogenize add_solvent->vortex centrifuge1 4. Centrifuge vortex->centrifuge1 load_spe 5a. Load Supernatant onto Conditioned SPE Cartridge centrifuge1->load_spe load_dspe 5b. Add Supernatant to dSPE Sorbents (HLB/GCB) centrifuge1->load_dspe wash_spe 6a. Wash Cartridge load_spe->wash_spe elute_spe 7a. Elute Domoic Acid wash_spe->elute_spe analysis LC-MS/MS Analysis elute_spe->analysis vortex_dspe 6b. Vortex load_dspe->vortex_dspe centrifuge2 7b. Centrifuge & Filter vortex_dspe->centrifuge2 centrifuge2->analysis

General sample preparation workflow for domoic acid analysis.

References

Troubleshooting

Technical Support Center: Enhancing Domoic Acid Detection in Mammalian Fluids

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of domoic acid (DA) detectio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of domoic acid (DA) detection in mammalian fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting domoic acid in mammalian fluids like serum and urine?

A1: The most common and well-validated methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] LC-MS/MS is considered a confirmatory method due to its high selectivity and sensitivity, allowing for direct measurement of DA.[1][4] ELISA is a high-throughput screening method based on the competitive binding of antibodies to DA.[2][5] Newer methods like surface plasmon resonance (SPR) biosensors and aptamer-based sensors are also being developed for rapid and sensitive detection.[6][7]

Q2: Why is my domoic acid recovery low and variable in serum/urine samples?

A2: Low and variable recovery is often due to "matrix effects," where components in the biological sample (salts, proteins, lipids) interfere with the analytical method.[1] For LC-MS/MS, this can cause ion suppression or enhancement, leading to inaccurate quantification.[1] In ELISAs, matrix components can interfere with antibody-antigen binding.[3] The recovery of DA from various animal samples using Solid Phase Extraction (SPE) can range from as low as 20% to over 100%.[1]

Q3: How can I minimize matrix effects to improve detection sensitivity?

A3: Several strategies can mitigate matrix effects:

  • Sample Dilution: Diluting the sample (e.g., 1:10 for urine or serum) can significantly reduce the concentration of interfering substances.[3]

  • Sample Cleanup: Using Solid Phase Extraction (SPE) is a critical step to remove salts and other interfering compounds.[4][8][9][10] Oasis HLB and C18 cartridges are commonly used for this purpose.[8][9]

  • Internal Standards: For LC-MS/MS, using an internal standard that co-elutes with domoic acid can compensate for variability in extraction and matrix-induced ionization changes.[1]

  • Derivatization: Chemical derivatization of DA with reagents like dansyl chloride can enhance its retention on reversed-phase LC columns and increase MS/MS detection sensitivity by up to 5-fold.[11]

Q4: My ELISA results show positive for domoic acid, but LC-MS/MS results are negative. Why?

A4: This discrepancy often arises because ELISAs can have a much lower limit of detection (LOD) than some LC-MS/MS methods.[3] For instance, an ELISA might detect DA at levels of 10 pg/g, whereas the quantification limit for an LC-MS/MS method could be 5 ng/g or higher.[3] Therefore, a positive ELISA result that is below the LC-MS/MS detection limit is possible. It is crucial to use LC-MS/MS as a confirmatory method for positive ELISA screens, especially for regulatory or diagnostic purposes.

Troubleshooting Guides

LC-MS/MS Analysis
IssuePotential CauseRecommended Solution
Low Sensitivity / Poor Signal Ion Suppression: High salt concentration or other matrix components are co-eluting with domoic acid.• Optimize the Solid Phase Extraction (SPE) cleanup procedure. Ensure proper conditioning, loading, washing, and elution steps.[8][10][12] • Increase the dilution of the sample extract before injection. • Use a more efficient LC column, such as an HSS T3, which can provide better peak shape.[13]
Inefficient Ionization: Mobile phase composition is not optimal for domoic acid protonation.• Acidify the mobile phase with formic acid (e.g., 0.1% to 1%) or acetic acid to enhance positive ion electrospray ionization (ESI+).[12][13]
Inconsistent Results / Poor Reproducibility Variable Recovery: Inconsistent sample preparation is leading to variable DA loss.• Use an internal standard to normalize the results and account for variations in sample processing and matrix effects.[1] • Automate the SPE procedure if possible to ensure consistency.
Instrument Contamination: Buildup of salts and matrix components in the MS source.• Implement a divert valve to direct the high-salt portion of the LC eluent to waste, preventing it from entering the mass spectrometer.[9] • Perform regular cleaning and maintenance of the MS source.
Peak Tailing or Broadening Poor Chromatography: Suboptimal LC conditions or column choice.• Adjust the mobile phase gradient to ensure better separation and peak shape.[13] • Consider derivatization with dansyl chloride to improve retention on reversed-phase columns.[11]
ELISA Analysis
IssuePotential CauseRecommended Solution
Weak or No Color Development Reagent Issue: Expired or improperly stored reagents; incorrect mixing of antibody/conjugate.• Verify the expiration dates and lot numbers of all kit components. Do not mix reagents from different kits.[5] • Ensure all reagents are brought to room temperature (20–25°C) before use.[5][14]
Procedural Error: Incubation times were too short, or the plate was washed improperly.• Use a timer for all incubation steps to ensure accuracy.[5] • Ensure thorough washing between steps to remove unbound reagents, but avoid letting the plate dry out completely.[5]
High Background / Low Signal-to-Noise Matrix Interference: Components in the sample are non-specifically binding to the plate or interfering with the antibody.• Determine the minimum sample dilution required to overcome matrix effects by running a dilution curve for your specific matrix (e.g., 1:10 for urine, 1:10 for serum).[3]
Cross-Reactivity: The antibody may be binding to structurally similar compounds.• Check the kit's specificity data. While most kits are highly specific, confirm potential cross-reactants if your sample matrix is complex.[15]
Inconsistent Results Across Plate Temperature Variation: Uneven temperature across the plate during incubation.• Avoid running assays near air vents or in direct sunlight.[5] Do not place the plate on a cold surface during incubation.[5]
Pipetting Error: Inaccurate pipetting of samples, standards, or reagents.• Use calibrated pipettes and change tips for each sample and standard to prevent cross-contamination.

Quantitative Data Summary

Table 1: Performance of LC-MS/MS Methods for Domoic Acid Detection
Fluid MatrixMethodSample PreparationLLOQ / MDLRecovery (%)Reference
Bovine SerumLC-MS/MSOasis HLB SPE0.005 µg/g (MDL)92 - 95%[8][12]
Bovine UrineLC-MS/MSOasis HLB SPE0.005 µg/g (MDL)90 - 98%[8][12]
Monkey PlasmaHPLC-MS/MSProtein Precipitation0.31 ng/mL (LLOQ)101 - 108%[1]
Monkey UrineHPLC-MS/MSDilution7.8 ng/mL (LLOQ)106 - 113%[1]
Sea Lion FluidsLC-MS/MSN/A2.5 ng/mL (LOQ)N/A[16]

LLOQ: Lower Limit of Quantification; MDL: Method Detection Limit

Table 2: Performance of ELISA Methods for Domoic Acid Detection
Fluid MatrixMethodSample PreparationDetection LimitReference
Marine Mammal SerumBiosense ELISAMethanol Extraction, Dilution (1:10)Lower than LC-MS/MS[3]
Marine Mammal UrineBiosense ELISAMethanol Extraction, Dilution (1:10)Lower than LC-MS/MS[3]
WaterABRAXIS® ELISAN/A0.17 ng/mL (LOD)[14]
WaterEurofins Abraxis ELISAN/A0.0065 ng/mL (LOD)[15]

LOD: Limit of Detection

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for LC-MS/MS

This protocol is a generalized procedure based on methods for serum and urine.[4][8][12]

  • Conditioning: Pre-wash an Oasis HLB SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Load the pre-treated mammalian fluid sample (e.g., 1 mL of serum or urine) onto the SPE column.

  • Washing: Wash the column with a solvent designed to remove interfering compounds while retaining domoic acid. An acidic condition is often critical for retaining the hydrophilic DA on the cartridge.[9]

  • Elution: Elute the domoic acid from the column using an appropriate solvent, such as methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 250 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 2: Competitive ELISA Procedure

This protocol is a general representation of a competitive ELISA for domoic acid.[5][17]

  • Sample/Standard Addition: Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add 50 µL of the domoic acid-enzyme conjugate to each well. Gently mix the plate.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature (20-25°C). During this time, the free domoic acid in the samples and the enzyme-labeled domoic acid compete for the antibody binding sites.

  • Washing: Decant the liquid from the wells and wash the plate 3-5 times with 1X Wash Solution to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a plate reader. The color intensity is inversely proportional to the concentration of domoic acid in the sample.

Visualizations

G cluster_prep Sample Preparation cluster_results Results Sample Mammalian Fluid (Serum, Urine) Dilution Dilution Sample->Dilution Cleanup Cleanup (SPE) Dilution->Cleanup Extract Final Extract Cleanup->Extract LCMS LC-MS/MS Extract->LCMS Direct Measurement ELISA ELISA Extract->ELISA Screening Quant Quantification LCMS->Quant Confirm Confirmation ELISA->Confirm Confirm->LCMS

Caption: General workflow for domoic acid detection in mammalian fluids.

SPE_Workflow start Start condition 1. Condition Column (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Column (Remove Interferences) load->wash elute 4. Elute Domoic Acid (Methanol) wash->elute dry 5. Evaporate to Dryness elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

Competitive_ELISA cluster_low_DA Low Domoic Acid in Sample cluster_high_DA High Domoic Acid in Sample Well1 Antibody-Coated Well DA_HRP1 DA-HRP Well1->DA_HRP1 Binds DA_Sample1 DA (Sample) Substrate1 Substrate DA_HRP1->Substrate1 Converts Result1 Strong Color Signal Substrate1->Result1 Well2 Antibody-Coated Well DA_Sample2 DA (Sample) Well2->DA_Sample2 Binds DA_HRP2 DA-HRP DA_Sample2->DA_HRP2 Outcompetes Substrate2 Substrate DA_HRP2->Substrate2 Less Binding Result2 Weak Color Signal Substrate2->Result2

Caption: Principle of competitive ELISA for domoic acid detection.

References

Optimization

Technical Support Center: Domoic Acid Quantification in Seawater

Welcome to the technical support center for domoic acid (DA) quantification in seawater. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for domoic acid (DA) quantification in seawater. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this potent marine neurotoxin.

Troubleshooting Guides

This section addresses specific issues that may arise during sample collection, preparation, and analysis of domoic acid in seawater.

Sample Handling and Storage

Question: My domoic acid concentrations are lower than expected or show high variability upon re-analysis. What could be the cause?

Answer: Improper sample storage and handling can lead to the degradation of domoic acid. DA is sensitive to light and high temperatures. Exposure to sunlight or UV radiation can cause photodegradation, converting DA into its isomers, which may not be detected by all analytical methods.

Troubleshooting Steps:

  • Light Exposure: Always store seawater samples in amber or opaque containers to protect them from light.

  • Temperature: Samples should be stored at low temperatures. For short-term storage (up to a week), refrigeration at 4°C is acceptable. For long-term storage, freezing at -20°C or lower is recommended. Studies have shown that DA in raw fecal material is stable or even increases in concentration after 8 weeks of freezer storage at -20°C.

  • pH Stability: Domoic acid is relatively stable over a pH range of 3-9. However, extreme pH conditions (pH < 2 or pH > 12) can lead to decomposition, especially at elevated temperatures.

  • Extraction Stability: If you are working with extracts, be aware that DA concentrations in 50% methanol (B129727) extracts can decrease over time, even when stored properly. One study found that DA concentrations in 50% methanol extracts of bowhead whale feces decreased to about 70% of the initial concentration after two weeks.

Solid Phase Extraction (SPE) Issues

Question: I am experiencing low recovery of domoic acid after Solid Phase Extraction (SPE). What are the potential reasons?

Answer: Solid Phase Extraction is a critical step for desalting and concentrating domoic acid from the complex seawater matrix. Low recovery can be attributed to several factors related to the SPE protocol.

Troubleshooting Steps:

  • Sample Acidification: Acidification of the seawater sample is crucial for good retention of the hydrophilic domoic acid on C18 SPE cartridges. The addition of formic acid to the sample is a common practice.

  • SPE Cartridge Choice: The type of SPE cartridge can influence recovery rates. Hydrophilic-Lipophilic Balanced (HLB) cartridges are effective for enriching DA from seawater.

  • Drying of Eluate: Avoid drying the SPE eluate with heat before resuspension and injection, as this can lead to a loss of domoic acid. Direct injection of the eluate is recommended for analysis.

  • Method Optimization: The SPE procedure should be optimized for your specific sample volume and expected DA concentration. This includes optimizing the volume of acid added and the choice of on-line or off-line SPE columns.

LC-MS/MS Analysis Problems

Question: I am observing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of domoic acid. How can I mitigate this?

Answer: The high salt content and other components of the seawater matrix can interfere with the ionization of domoic acid in the mass spectrometer, leading to inaccurate quantification.

Troubleshooting Steps:

  • Effective Sample Cleanup: A robust Solid Phase Extraction (SPE) protocol is the first line of defense against matrix effects. SPE helps to remove salts and other interfering substances.

  • Internal Standards: The use of a suitable internal standard can help to correct for matrix effects and other sources of variability.

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure that domoic acid is well-separated from co-eluting matrix components.

  • Dilution: If matrix effects are still significant, diluting the sample extract can help to reduce their impact, although this may compromise the limit of detection.

Question: My LC-MS/MS sensitivity for domoic acid is poor. How can I improve it?

Answer: Achieving low detection limits is often necessary for seawater analysis, where domoic acid concentrations can be very low.

Troubleshooting Steps:

  • Sample Pre-concentration: Employing a pre-concentration step, such as Solid Phase Extraction (SPE), can significantly enhance sensitivity.

  • Mass Spectrometer Parameters: Optimize the mass spectrometer settings, including ionization source parameters and collision energies for multiple reaction monitoring (MRM) transitions, to maximize the signal for domoic acid.

  • Injection Volume: Increasing the injection volume can lead to a stronger signal, but this must be balanced with potential impacts on chromatographic peak shape.

ELISA Kit Issues

Question: My ELISA results for domoic acid are showing high background or no signal. What are the common causes?

Answer: Enzyme-Linked Immunosorbent Assays (ELISAs) are a common screening tool for domoic acid. However, various factors can lead to erroneous results.

Troubleshooting Steps:

  • Reagent Handling: Ensure all reagents are brought to room temperature before use and are not expired. Do not mix reagents from different kit lots.

  • Washing Steps: Insufficient or improper washing can lead to high background. Ensure the correct number of washes is performed and that the wash solution is dispensed adequately into each well.

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Running assays near air vents or in direct sunlight can cause temperature fluctuations and evaporation.

  • Matrix Effects: Seawater can exhibit matrix effects in ELISA. It is important to determine the minimum required dilution for your samples to avoid these interferences.

  • Standard Curve: A properly prepared standard curve is essential for accurate quantification. Check calculations and ensure the standard was handled correctly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying domoic acid in seawater?

The main challenges include:

  • Low Concentrations: Domoic acid is often present at trace levels (ng/L) in seawater, requiring highly sensitive analytical methods.

  • Complex Matrix: Seawater has a high salt content and contains various organic and inorganic compounds that can interfere with analysis, causing matrix effects.

  • Sample Stability: Domoic acid can degrade under certain conditions of light and temperature, necessitating careful sample collection and storage procedures.

  • Isomer Formation: Exposure to UV light or heat can lead to the formation of domoic acid isomers, which may have different toxicities and may not be detected by all analytical methods.

Q2: Which analytical methods are most commonly used for domoic acid quantification in seawater?

The most prevalent methods are:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly sensitive and specific method for both quantification and confirmation of domoic acid.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are widely used as a rapid and high-throughput screening tool for domoic acid.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is also used, often after a derivatization step to enhance sensitivity.

Q3: What is the importance of Solid Phase Extraction (SPE) in domoic acid analysis?

SPE is a crucial sample preparation step that serves two main purposes:

  • Desalting: It removes the high concentration of salts from the seawater sample, which can otherwise interfere with the analytical instrument, particularly in LC-MS/MS.

  • Pre-concentration: It allows for the concentration of trace amounts of domoic acid from a large volume of seawater onto the SPE cartridge, which is then eluted in a small volume, thereby increasing the analytical sensitivity.

Q4: Where can I obtain certified reference materials (CRMs) for domoic acid?

Certified reference materials are essential for method validation and ensuring the accuracy of results. Several organizations provide CRMs for domoic acid, including:

  • National Research Council Canada (NRC-CNRC): Offers various domoic acid standards, including solutions and tissue homogenates.

  • CIFGA S.A.: Provides certified reference materials for domoic acid. Other commercial suppliers like Sigma Aldrich and Enzo Life Sciences also offer domoic acid standards, though they may not all be certified.

Q5: How stable is domoic acid in seawater samples during storage?

Domoic acid is relatively stable at room temperature in saline solutions. However, it can degrade upon exposure to sunlight (UV radiation) and at high temperatures or extreme pH levels. For reliable results, it is recommended to store seawater samples in the dark at refrigerated (4°C) or frozen (-20°C) temperatures.

Data Presentation

Table 1: Comparison of Analytical Methods for Domoic Acid Quantification in Seawater

FeatureLC-MS/MSELISAHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding with colorimetric detectionSeparation by chromatography, detection by UV absorbance
Sensitivity Very high (pg/mL to ng/L)High (ng/g)Moderate (ng/mL)
Specificity Very high, provides structural confirmationGood, but can have cross-reactivityModerate
Throughput LowerHighModerate
Cost HighLowerModerate
Confirmation YesScreening method, confirmation requiredNo
Matrix Effects Significant, requires extensive cleanupCan occur, requires sample dilutionLess susceptible than MS, but cleanup is still needed

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Domoic Acid in Seawater

This protocol is a generalized procedure based on common practices.

Materials:

  • Seawater sample

  • Formic acid

  • Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridges

  • Methanol

Troubleshooting

Overcoming low recovery of domoic acid during sample preparation.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low recovery o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low recovery of domoic acid (DA) during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My domoic acid recovery is significantly lower than expected. What are the most common causes?

Low recovery of domoic acid can stem from several factors throughout the sample preparation workflow. The most common issues include:

  • Suboptimal Extraction: The chosen extraction solvent and method may not be efficient for your specific sample matrix.

  • Analyte Degradation: Domoic acid can degrade under certain storage and handling conditions.

  • Inefficient Solid-Phase Extraction (SPE) Cleanup: Problems during the SPE steps, such as incorrect sorbent selection, improper pH, or issues with solvent flow, can lead to significant analyte loss.[1][2]

  • Matrix Effects: Components in the sample matrix can interfere with the extraction and analytical detection of domoic acid.[3][4][5]

Q2: How can I improve my extraction efficiency from shellfish tissue?

Improving extraction efficiency often involves optimizing the solvent system and the physical extraction process.

  • Solvent Selection: An aqueous methanol (B129727) solution (typically 50% methanol in water) is widely used and has been shown to provide good recovery.[6][7][8] For some applications, extraction with 0.1N HCl followed by boiling can be effective.[9]

  • Homogenization: Ensure thorough homogenization of the tissue to maximize the surface area for solvent extraction.

  • Extraction Method: The Association of Official Analytical Chemists (AOAC) procedure for paralytic shellfish toxins, which involves boiling the sample with 0.1N HCl, has been successfully used for domoic acid extraction from mussel tissue.[9]

Q3: What are the best practices for storing samples and extracts to prevent domoic acid degradation?

Domoic acid stability is critical for accurate quantification. Here are some key recommendations:

  • Raw Samples: Raw fecal material has shown stability or even an increase in DA concentration after 8 weeks of freezer storage (-20°C).[10][11][12]

  • Methanol Extracts: Domoic acid concentrations in 50% methanol extracts can decrease over time, even when refrigerated. One study showed a decrease to about 70% of the initial concentration after two weeks at 1°C.[10][11][12] For longer-term storage, freezing at -20°C or lower is advisable.[13]

  • Additives: The addition of antibiotics and antioxidants to mussel tissue homogenates has been shown to improve the stability of domoic acid, especially at refrigerated temperatures (+4°C).[14]

Q4: I'm experiencing poor recovery during the Solid-Phase Extraction (SPE) step. What should I troubleshoot?

Solid-phase extraction is a critical cleanup step, and several factors can lead to poor recovery.[1]

  • Sorbent Choice: For domoic acid, which is an acidic amino acid, a strong anion exchange (SAX) sorbent is commonly used for selective cleanup.[8][15] Reversed-phase cartridges (e.g., C18) are also used, but pH control is crucial.[16]

  • pH Adjustment: The pH of the sample and loading solutions is critical for ensuring proper retention on the SPE sorbent. For SAX, the sample should be at a pH where domoic acid is negatively charged. For reversed-phase, a near-neutral pH (6-7) is important for good recovery.[16]

  • Flow Rate: A slow and consistent flow rate during sample loading allows for sufficient interaction between the analyte and the sorbent.[2]

  • Washing and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the domoic acid. The elution solvent must be strong enough to fully recover the analyte.[1] A modified SPE method using 0.1M NaCl in 10% acetonitrile (B52724) as a wash and 0.5M NaCl in 10% acetonitrile as the eluting solution has been shown to improve analysis in clam and crab viscera.[17]

Q5: Could matrix effects be impacting my results, and how can I mitigate them?

Yes, matrix effects can significantly impact the accuracy of your results, especially when using mass spectrometry.[3][4][5]

  • Source of Interference: Complex matrices, such as shellfish tissue, can contain compounds that co-elute with domoic acid and either suppress or enhance the ionization in the mass spectrometer source.[5]

  • Mitigation Strategies:

    • Dilution: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components.[3][4]

    • Effective Cleanup: A robust SPE cleanup procedure is essential to remove as many interfering compounds as possible.[18]

    • Internal Standards: The use of a suitable internal standard, such as an isotopically labeled domoic acid, can help to correct for matrix effects and variability in the analytical method.[19]

Quantitative Data Summary

Table 1: Stability of Domoic Acid in Different Storage Conditions

Sample TypeStorage ConditionDurationDA Concentration (% of Initial)Reference
50% Methanol Extracts from FecesRefrigerated (1°C) in the dark2 weeks70 ± 7.1%[10][11][12]
50% Methanol Extracts from FecesRefrigerated (1°C) in the dark5 weeks66 ± 5.7%[10][11][12]
Raw Fecal MaterialFreezer (-20°C)8 weeksStable or Increased[10][11][12]
Raw Fecal MaterialRoom Temperature (dark)8 weeksStable or Increased[10][11][12]
Raw Fecal MaterialRefrigerated (1°C)8 weeksStable or Increased[10][11][12]
Raw Fecal MaterialIncubator (37°C)8 weeks77 ± 2.8%[10][11][12]
Raw Fecal MaterialRoom Temperature (light)8 weeks90 ± 15.0%[10][11][12]
Mussel Tissue Homogenate (Control)+40°C2 daysSignificant Degradation[14]
Mussel Tissue Homogenate (with additives)+4°C32 daysNo Significant Degradation[14]

Table 2: Recovery of Domoic Acid Using Different Sample Preparation Methods

MethodMatrixRecovery RateReference
80% Methanol Extraction with HLB SPEShellfish92.7%[18]
Methanol ExtractionMussel Tissue104 ± 8%[5]
Immunoaffinity Column CleanupSpiked Mussel Homogenate91-94%[20]
Optimized SPE-LC-MSDA-exposed mammalian samples>85%[21]
Single-step 50% Aqueous Methanol Extraction & SAX-SPEMussel Tissue93%[15]
Boiling with Distilled Water & C18 SPESpiked Control Extract97% (s.d.=5%)[16]

Experimental Protocols

Protocol 1: Domoic Acid Extraction from Shellfish Tissue using Aqueous Methanol

This protocol is a common method for the extraction of domoic acid from shellfish.

  • Homogenization: Weigh a representative portion of the shellfish tissue and homogenize it until a uniform consistency is achieved.

  • Extraction:

    • To the homogenized tissue, add a 50% aqueous methanol solution (v/v) in a 1:4 (tissue:solvent) ratio.

    • Vortex or sonicate the mixture for 2-3 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the solid material.

  • Collection: Carefully collect the supernatant, which contains the domoic acid.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before analysis or further cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup using Strong Anion Exchange (SAX)

This protocol is designed for the cleanup of domoic acid extracts from complex matrices.

  • Cartridge Conditioning:

    • Condition a strong anion exchange (SAX) SPE cartridge by passing a suitable volume of methanol through it.

    • Equilibrate the cartridge with deionized water.

  • Sample Loading:

    • Adjust the pH of the filtered extract to a value where domoic acid is deprotonated (typically pH > 5).

    • Load the pH-adjusted extract onto the conditioned SAX cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent, such as 10% methanol in water, to remove non-polar and weakly retained interferences.

  • Elution:

    • Elute the domoic acid from the cartridge using a solvent containing a high concentration of a competing anion, such as 0.5M NaCl in 10% acetonitrile.[17]

  • Collection: Collect the eluate containing the purified domoic acid for analysis.

Visualizations

Troubleshooting_Low_DA_Recovery cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_spe Solid-Phase Extraction (SPE) Issues cluster_matrix Matrix Effects start Low Domoic Acid Recovery Detected extraction_check Review Extraction Protocol start->extraction_check Step 1 stability_check Assess Sample Handling & Storage start->stability_check Step 2 spe_check Examine SPE Procedure start->spe_check Step 3 matrix_check Consider Matrix Interference start->matrix_check Step 4 solvent_check Is the extraction solvent optimal? (e.g., 50% Methanol) extraction_check->solvent_check homogenization_check Was homogenization complete? solvent_check->homogenization_check method_check Is the extraction method suitable for the matrix? homogenization_check->method_check solution Optimized Protocol with Improved Recovery method_check->solution storage_temp Were samples/extracts stored at the correct temperature? (e.g., <= -20°C for long term) stability_check->storage_temp light_exposure Was exposure to light minimized? storage_temp->light_exposure light_exposure->solution sorbent_choice Is the sorbent correct? (e.g., SAX for DA) spe_check->sorbent_choice ph_control Was sample pH properly adjusted before loading? sorbent_choice->ph_control flow_rate Was the flow rate slow and consistent? ph_control->flow_rate solvents_spe Are wash/elution solvents appropriate? flow_rate->solvents_spe solvents_spe->solution mitigation Implement mitigation strategies: - Dilute sample - Improve cleanup - Use internal standard matrix_check->mitigation mitigation->solution

Caption: Troubleshooting workflow for low domoic acid recovery.

Domoic_Acid_Sample_Prep_Workflow cluster_spe Solid-Phase Extraction (SPE) Cleanup start Sample Collection (e.g., Shellfish Tissue) homogenization 1. Homogenization start->homogenization extraction 2. Extraction (e.g., 50% Aqueous Methanol) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant spe_conditioning 5a. Condition & Equilibrate Cartridge supernatant->spe_conditioning spe_loading 5b. Load Sample Extract spe_conditioning->spe_loading spe_washing 5c. Wash to Remove Interferences spe_loading->spe_washing spe_elution 5d. Elute Domoic Acid spe_washing->spe_elution analysis 6. Analysis (e.g., LC-MS/MS) spe_elution->analysis

Caption: General experimental workflow for domoic acid sample preparation.

References

Optimization

Troubleshooting poor peak shape in domoic acid HPLC analysis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in domoic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in domoic acid High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Common causes include issues with the column, mobile phase, sample, or the HPLC system itself.[1][2][3] Column contamination and degradation are primary culprits.[1][2]

Q2: What is peak tailing and what causes it in domoic acid analysis?

Peak tailing is an asymmetrical peak where the latter half of the peak is wider than the front half.[4] For acidic compounds like domoic acid, tailing can occur due to secondary interactions between the analyte and the stationary phase.[5] Specific causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the acidic analyte.[4][6]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to peak tailing.[5][7] For domoic acid, a mobile phase pH of around 2.5 has been shown to be optimal.[7][8]

  • Column Overload: Injecting too much sample can saturate the column.[2][9]

  • Extra-column Volume: Dead volume in the system, such as from long tubing or improper connections, can contribute to tailing.[5][6]

Q3: What is peak fronting and what are its common causes?

Peak fronting is the opposite of tailing, where the first half of the peak is broader than the latter half.[4] This can be caused by:

  • Sample Overload: Injecting a sample that is too concentrated is a frequent cause.[9][10]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[11]

  • Incompatible Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[9][10][12] It is always best to dissolve the sample in the mobile phase if possible.[10]

  • Column Collapse or Degradation: Physical damage to the column packing can result in fronting.[11][13]

Q4: Why are my peaks broad?

Broad peaks can indicate a loss of column efficiency.[2] Common reasons include:

  • Column Deterioration: Over time, the stationary phase can degrade, leading to broader peaks.[2]

  • Mobile Phase Issues: A mobile phase that is not optimized or has degraded can cause peak broadening.[2]

  • Sample Diffusion: Excessive diffusion of the sample within the column can lead to wider peaks.[2]

Q5: What causes split peaks?

Split peaks, where a single compound appears as two or more peaks, can be due to:

  • Injection Problems: Issues with the autosampler or injection technique can cause the sample to be introduced onto the column in two separate bands.[2]

  • Partial Sample Dissolution: If the sample is not completely dissolved, it can lead to peak splitting.[2]

  • Column Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[2][11][14]

  • Blocked Frit: A clogged inlet frit can also lead to peak splitting.[11]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing in Domoic Acid Analysis

If you are observing peak tailing for domoic acid, follow these steps:

  • Check Mobile Phase pH: Domoic acid is an acidic compound. Ensure the mobile phase pH is sufficiently low to suppress the ionization of both the analyte and residual silanol groups on the column. A pH of 2.5 is often optimal for C18 columns.[7][8]

  • Reduce Sample Concentration: Prepare a more dilute sample and inject it to see if the peak shape improves. This will help determine if column overload is the issue.[2]

  • Inspect for Dead Volume: Check all tubing and connections for potential sources of extra-column volume. Ensure fittings are properly tightened.[15]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that may cause tailing.[2]

  • Column Wash: If the column is suspected to be contaminated, flush it with a strong solvent.[5] For reversed-phase columns, this could be 100% acetonitrile (B52724) or methanol.[5]

  • Consider a Different Column: If tailing persists, especially with basic compounds, switching to a column with a different stationary phase, such as a polar-embedded or charged surface hybrid (CSH) column, might be beneficial.[5]

Guide 2: Correcting Peak Fronting

To address peak fronting, consider the following troubleshooting steps:

  • Dilute the Sample: The most common cause of fronting is injecting too much sample.[10] Reduce the sample concentration or the injection volume.[9]

  • Ensure Sample Solubility: Confirm that your domoic acid standard and sample extracts are fully dissolved in the injection solvent.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[10] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Inspect the Column: If fronting is sudden and accompanied by a drop in pressure, the column may be damaged (e.g., bed collapse).[11] In this case, the column will likely need to be replaced.[9]

Data Presentation

Table 1: Recommended HPLC Parameters for Domoic Acid Analysis to Improve Peak Shape

ParameterRecommended Value/ConditionRationale for Peak Shape Improvement
Mobile Phase pH 2.5Suppresses ionization of domoic acid and silanol groups, reducing secondary interactions that cause tailing.[7][8]
Organic Modifier Acetonitrile or MethanolThe choice can affect selectivity and peak shape. Acetonitrile often provides sharper peaks.
Buffer Trifluoroacetic acid (TFA) (0.1%) or Formic AcidActs as an ion-pairing agent and helps maintain a low pH for good peak shape.[16]
Column Type C18, end-cappedA high-quality, end-capped C18 column minimizes exposed silanol groups, reducing tailing.[17]
Injection Volume 5-20 µLKeeping the injection volume small helps prevent column overload, which can cause fronting and broadening.
Sample Solvent Mobile Phase or a weaker solventMismatch between the sample solvent and mobile phase can cause peak distortion.[12]

Experimental Protocols

Protocol 1: Standard HPLC Method for Domoic Acid Analysis

This protocol provides a baseline method for the analysis of domoic acid, which can be optimized to improve peak shape.

1. Sample Preparation (Shellfish Tissue)

  • Homogenize 5 g of shellfish tissue with 20 mL of 50% aqueous methanol.[18][19]

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.[18]

  • For samples with high concentrations, dilute the extract with the mobile phase.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 10:90 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Adjust the ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 242 nm.[16][18]

  • Injection Volume: 10 µL.

3. Calibration

  • Prepare a series of domoic acid standard solutions in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards to generate a calibration curve.

Visualizations

Troubleshooting_Poor_Peak_Shape start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broadening Peak Broadening peak_type->broadening Broadening splitting Peak Splitting peak_type->splitting Splitting check_ph Check Mobile Phase pH (Target ~2.5) tailing->check_ph reduce_conc_tail Reduce Sample Concentration check_ph->reduce_conc_tail check_dead_vol Inspect for Dead Volume reduce_conc_tail->check_dead_vol solution_found Peak Shape Improved check_dead_vol->solution_found reduce_conc_front Reduce Sample Concentration/Volume fronting->reduce_conc_front check_solubility Ensure Sample Solubility reduce_conc_front->check_solubility match_solvent Match Sample Solvent to Mobile Phase check_solubility->match_solvent match_solvent->solution_found check_column_eff Evaluate Column Efficiency broadening->check_column_eff optimize_flow Optimize Flow Rate check_column_eff->optimize_flow optimize_flow->solution_found check_injection Check Injection Process splitting->check_injection check_column_void Inspect Column for Voids/Blockage check_injection->check_column_void check_column_void->solution_found

Caption: A flowchart for troubleshooting poor peak shape in HPLC analysis.

Domoic_Acid_Interactions cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase stationary_phase C18 Stationary Phase Residual Silanol (Si-OH) domoic_acid Domoic Acid (Analyte) domoic_acid->stationary_phase:head Primary Hydrophobic Interaction (Good) domoic_acid->stationary_phase:silanol Secondary Polar Interaction (Causes Tailing) mobile_phase_components H+ (from acid) Organic Modifier mobile_phase_components:hplus->stationary_phase:silanol Suppresses Silanol Ionization (Reduces Tailing)

Caption: Interactions affecting domoic acid peak shape on a C18 column.

References

Troubleshooting

Minimizing interferences in domoic acid ELISA assays.

Welcome to the technical support center for domoic acid (DA) ELISA assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for domoic acid (DA) ELISA assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize interferences.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in a domoic acid ELISA assay?

A1: The most prevalent source of interference is the "matrix effect."[1][2] This occurs when components within the sample matrix (e.g., serum, plasma, shellfish extract) interact with the assay's components, leading to inaccurate results.[1][3] These interactions can be caused by various factors, including high salt concentrations, pH imbalances, and the presence of proteins, carbohydrates, or phospholipids.[1]

Q2: How can I detect matrix interference in my samples?

A2: A spiking experiment is a common method to identify matrix interference.[1] This involves adding a known amount of domoic acid standard to your sample and comparing the measured concentration to the expected concentration. A recovery rate between 80-120% is generally considered acceptable.[1] If the recovery falls outside this range, matrix interference is likely present.[1]

Q3: What are the regulatory limits for domoic acid in shellfish?

A3: Regulatory limits for domoic acid in shellfish have been established by various agencies to protect human health. For example, the US FDA, Health Canada, and the EU have set a regulatory limit of 20 µg/g (ppm) in shellfish tissue.[4]

Q4: Can I use samples other than shellfish and water with a domoic acid ELISA kit?

A4: Domoic acid ELISA kits are primarily validated for water and shellfish samples.[5][6] However, they have been adapted for other matrices like urine, feces, serum, bile, milk, and stomach contents from marine mammals.[7] It is crucial to perform thorough validation, including matrix effect testing, before using these kits for new sample types.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your domoic acid ELISA experiments.

Issue 1: High Background Signal

High background can obscure the specific signal, leading to inaccurate quantification.

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps or the volume of wash buffer used for each wash. Ensure thorough aspiration of wells between washes.[9][10]
Contaminated reagents or samplesUse fresh, properly stored reagents. Ensure samples are not contaminated.[10][11]
Cross-reactivityEnsure the antibodies used are specific to domoic acid. Some kits specify no cross-reactivity with other marine toxins like saxitoxin (B1146349) or okadaic acid.[6][12]
Inadequate blockingUse the blocking buffer provided with the kit and ensure the incubation time is as per the protocol.[10][13]
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Recommended Solution
Inactive enzyme conjugateEnsure the enzyme conjugate has been stored correctly and has not expired. Avoid exposure to light if it is light-sensitive.[9]
Incorrect reagent preparationDouble-check all dilution calculations and ensure reagents are brought to room temperature before use.[9][14]
Short incubation timesEnsure that incubation times for samples, antibodies, and substrate are as specified in the protocol.[9]
Degraded domoic acid standardUse a fresh, properly stored standard for the calibration curve.[15]
Issue 3: Poor Standard Curve

An unreliable standard curve will lead to inaccurate sample quantification.

Possible Cause Recommended Solution
Improper standard dilutionCarefully prepare the serial dilutions of the standard. Use calibrated pipettes and fresh tips for each dilution.[15]
Pipetting errorsEnsure accurate and consistent pipetting technique for all standards and samples.[15]
Incorrect plate readingVerify the plate reader is set to the correct wavelength (typically 450 nm).[9]
Reagent deteriorationUse reagents within their expiration date and store them according to the manufacturer's instructions.[9]
Issue 4: Matrix Effects Leading to Inaccurate Results

As mentioned, matrix effects are a significant challenge. The following table provides strategies to mitigate them.

Mitigation Strategy Description
Sample Dilution This is the most common method to reduce the concentration of interfering substances.[1][16] The optimal dilution factor needs to be determined empirically for each sample type.[1][7]
Matrix Matching Prepare the calibration standards in a matrix that is identical to the sample matrix. For example, if analyzing serum samples, dilute the standards in domoic acid-free serum.[1]
Sample Cleanup For complex matrices like shellfish tissue, a sample extraction and cleanup step is necessary to remove interfering components before the ELISA.[5][6]

Quantitative Data Summary

Table 1: Recommended Minimum Dilutions for Various Sample Matrices to Avoid Matrix Effects
Sample MatrixMinimum Dilution of ExtractFinal Dilution of Original SampleReference
Feces (Marine Mammal)1:1001:400[7]
Urine (Marine Mammal)1:101:40[7]
Serum (Marine Mammal)1:101:40[7]
Bile (Marine Mammal)1:1001:400[7]
Milk (Marine Mammal)1:501:200[7]
Stomach Contents (Marine Mammal)1:501:200[7]
Aqueous Humor (Marine Mammal)1:101:40[7]
Seawater1:501:50[5]
Table 2: Detection Limits of Domoic Acid ELISA in Different Matrices
MatrixEstimated Limit of Detection (LOD)Reference
Water6.5 ppt (B1677978) (0.0065 ppb)[4]
Seawater0.325 ppb[4]
Shellfish13 ppb[4]

Experimental Protocols

Protocol 1: Shellfish Sample Preparation for Domoic Acid ELISA

This protocol is a generalized procedure based on commercially available ELISA kits.[5][6][9]

  • Homogenization: Weigh 0.5 g to 4 g of homogenized shellfish tissue into a centrifuge tube.[5][9]

  • Extraction: Add a 50% methanol (B129727) in deionized water solution at a specific ratio (e.g., 4 mL for 0.5 g of tissue or 16 mL for 4 g of tissue).[5][9] Vortex thoroughly for at least 30 seconds to 5 minutes.[5][9]

  • Centrifugation: Centrifuge the sample for 10 minutes at approximately 3000-4000 x g.[5][9]

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Optional Heat Treatment: For some protocols, the supernatant is heated at 75°C for 5 minutes, followed by another centrifugation step.[9]

  • Dilution: Dilute the supernatant with the provided sample diluent. The dilution factor can vary significantly depending on the kit and expected domoic acid concentration (e.g., a serial dilution resulting in a final multiplication factor of 2000).[5]

Protocol 2: Spike and Recovery Experiment to Detect Matrix Effects
  • Sample Preparation: Prepare your sample extract as you normally would.

  • Spiking: Take two aliquots of your sample extract. To one aliquot, add a known concentration of domoic acid standard (the "spiked" sample). To the other aliquot, add the same volume of diluent buffer (the "unspiked" sample).

  • Standard Preparation: Prepare a standard with the same concentration of domoic acid in the standard diluent buffer.

  • ELISA Analysis: Analyze all three samples (spiked, unspiked, and standard in diluent) in your domoic acid ELISA.

  • Calculation: Calculate the percent recovery using the following formula:[1] % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Standard] x 100

  • Interpretation: A recovery of 80-120% indicates minimal matrix interference.[1]

Visualizations

ELISA_Troubleshooting_Workflow start Start: Inaccurate ELISA Results check_curve 1. Check Standard Curve start->check_curve poor_curve Poor Curve (R² < 0.98) check_curve->poor_curve No good_curve Good Curve (R² ≥ 0.98) check_curve->good_curve Yes troubleshoot_curve Troubleshoot Standards: - Pipetting Error - Reagent Degradation - Improper Dilution poor_curve->troubleshoot_curve check_signal 2. Evaluate Signal Strength good_curve->check_signal no_weak_signal No/Weak Signal check_signal->no_weak_signal Weak high_background High Background check_signal->high_background High good_signal Acceptable Signal check_signal->good_signal Good troubleshoot_weak Troubleshoot Weak Signal: - Check Reagents (Enzyme, Substrate) - Verify Incubation Times/Temps - Confirm Wavelength no_weak_signal->troubleshoot_weak troubleshoot_high Troubleshoot High Background: - Improve Washing Steps - Check for Contamination - Optimize Blocking high_background->troubleshoot_high check_matrix 3. Investigate Matrix Effects good_signal->check_matrix perform_spike Perform Spike and Recovery Experiment check_matrix->perform_spike recovery_result Check % Recovery perform_spike->recovery_result bad_recovery <80% or >120% recovery_result->bad_recovery Fail good_recovery 80-120% recovery_result->good_recovery Pass mitigate_matrix Mitigate Matrix Effects: - Increase Sample Dilution - Use Matrix-Matched Standards - Implement Sample Cleanup bad_recovery->mitigate_matrix end End: Accurate Results good_recovery->end mitigate_matrix->perform_spike Re-evaluate Sample_Prep_Workflow start Start: Sample Collection (e.g., Shellfish, Seawater) homogenize 1. Homogenize Sample (for tissue) start->homogenize extract 2. Extract with 50% Methanol homogenize->extract centrifuge 3. Centrifuge to Pellet Solids extract->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant determine_dilution 5. Determine Optimal Dilution (Matrix Effect Testing) collect_supernatant->determine_dilution dilute_sample 6. Dilute Supernatant with Sample Diluent determine_dilution->dilute_sample Factor Determined run_elisa 7. Proceed to ELISA Protocol dilute_sample->run_elisa end End: Analysis run_elisa->end

References

Optimization

Technical Support Center: Enhancing Domoic Acid Stability in Biological Samples

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of domoic acid (DA) in biological samples for accurate analysis. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of domoic acid (DA) in biological samples for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of domoic acid in my biological samples?

A1: The stability of domoic acid can be influenced by several factors, including:

  • Temperature: High temperatures can lead to the degradation of domoic acid.[1][2] Conversely, freezing is a generally effective method for long-term preservation.[1][3][4]

  • pH: Extreme pH conditions, both acidic and alkaline, have been shown to cause considerable decomposition of domoic acid.[2] However, it is stable in a pH range of 3-9, even with heating.[5]

  • Light Exposure: Exposure to sunlight or UV light can cause photodegradation of domoic acid, converting it into its isomers.[2][3][6]

  • Matrix Effects: The biological matrix itself can play a role. For instance, DA is relatively stable in raw fecal material but can degrade in 50% methanol (B129727) extracts of the same material over time.[3][4]

  • Enzymatic Degradation: While not explicitly detailed in the provided context, enzymatic activity in unpreserved biological tissues could potentially contribute to degradation. The use of cooking or autoclaving in some preparation methods may mitigate this.[2]

Q2: What are the recommended storage conditions for different types of biological samples to ensure domoic acid stability?

A2: Based on available data, the following storage conditions are recommended:

  • Tissue Samples (e.g., shellfish, mussel): For long-term stability, freezing at -20°C is effective.[1] If samples need to be shipped or stored at refrigerated temperatures (+4°C) for a short period (up to 8 days), the addition of antibiotics and antioxidants can prevent significant degradation.[1]

  • Fecal Samples (Raw): Domoic acid is surprisingly stable in raw fecal material. It can be stored frozen at -20°C for several years with minimal degradation.[3][4] Storage at room temperature in the dark or refrigerated at 1°C for up to 8 weeks also shows good stability.[3][4] However, storage at higher temperatures (37°C) or with exposure to light can lead to some loss of the toxin.[3][4]

  • Methanol Extracts: Extracts of biological samples, such as 50% methanol extracts, should be analyzed as soon as possible.[7][8] If immediate analysis is not possible, storage in a tightly sealed container in a freezer at approximately -12°C to -18°C is recommended.[5][7][8] Domoic acid in 50% methanol extracts of feces has been observed to decrease to about 70% of the initial concentration after two weeks when refrigerated.[3][4]

  • Phytoplankton Samples (Filtered): For short-term storage (less than a month), freezing at -20°C, -80°C, or in liquid nitrogen (-196°C) are all viable options with minor differences in degradation rates.[6] For longer-term storage, lower temperatures are preferable to minimize degradation.[6]

Q3: Can I use additives to enhance the stability of domoic acid in my samples?

A3: Yes, the addition of certain substances can improve the stability of domoic acid in tissue homogenates, particularly when freezing is not immediately possible. A study on mussel tissue reference materials demonstrated that a combination of antibiotics and an antioxidant significantly improved DA stability, preventing degradation for up to eight days at temperatures as high as +40°C.[1]

Troubleshooting Guides

Problem: I am seeing lower than expected concentrations of domoic acid in my samples.

Possible Cause Troubleshooting Step
Sample Degradation due to Improper Storage Review your sample storage protocol. Ensure that samples were frozen as soon as possible after collection. For tissue samples stored at 4°C, verify if any preservatives were used. If samples were exposed to light or high temperatures, this may be the cause.[1][2][3]
Degradation of Methanol Extracts If you are analyzing stored methanol extracts, be aware that DA concentrations can decrease over time, even when refrigerated.[3][4] It is best to analyze extracts promptly after preparation.
Photodegradation Ensure that samples and extracts were protected from direct sunlight or prolonged exposure to UV light during collection, processing, and storage.[2][3]
Extraction Inefficiency Verify your extraction protocol. The standard method involves extraction with a 50% aqueous methanol solution.[7][8][9] Ensure proper homogenization and that the solvent-to-tissue ratio is correct.
Analytical Issues Calibrate your analytical instrument (e.g., HPLC-UV, LC-MS/MS) with a certified reference material (CRM) for domoic acid.[10] Check for any issues with the instrument itself, such as detector sensitivity.

Problem: I am observing unexpected peaks or isomers in my chromatogram.

Possible Cause Troubleshooting Step
Photodegradation Exposure to UV light or heat can cause the formation of domoic acid isomers, such as isodomoic acids and 5'-epi-domoic acid.[2] Protect samples and extracts from light.
Matrix Interference Complex biological matrices can sometimes contain compounds that co-elute with domoic acid or its isomers.[11] Consider using a more selective cleanup step, such as solid-phase extraction (SPE), or a more selective analytical method like LC-MS/MS.[12][13][14]
Isomers in the Original Sample It is important to note that several isomers of domoic acid can be naturally present in contaminated samples.[2] Your analytical method should ideally be able to separate and identify these isomers.

Data on Domoic Acid Stability

Table 1: Stability of Domoic Acid in Raw Bowhead Whale Feces Under Various Short-Term (8 weeks) Storage Conditions

Storage ConditionAverage DA Concentration (% of Initial)
Freezer (-20°C)Stable or Increased
Refrigerator (1°C)Stable or Increased
Room Temperature (Dark)Stable or Increased
Room Temperature (Light)~90%
Incubator (37°C)~77%
(Data summarized from a study on bowhead whale feces)[3][4]

Table 2: Stability of Domoic Acid in 50% Methanol Extracts of Bowhead Whale Feces (Refrigerated at 1°C)

Storage DurationAverage DA Concentration (% of Initial)
2 weeks~70%
5 weeks~66%
(Data summarized from a study on bowhead whale feces)[3][4]

Table 3: Stability of Domoic Acid in Mussel Tissue Reference Materials (148-day study)

Storage TemperatureControl Material (No Additives)Material with Antibiotics & Antioxidant
-20°CStableStable
+4°CSignificant degradation after 8 daysNo significant degradation
+40°CSignificant degradation after 2 daysNo significant reduction after 8 days; <20% decrease after 32 days
(Data summarized from a study on mussel tissue reference materials)[1]

Experimental Protocols

Protocol 1: Extraction of Domoic Acid from Shellfish Tissue for HPLC-UV Analysis

This protocol is based on the widely used method for domoic acid analysis.[7][8][15]

Materials:

  • Homogenized shellfish tissue

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.2 or 0.45 µm, methanol compatible)

  • Analytical balance

  • Centrifuge tubes (50 mL)

Procedure:

  • Weigh approximately 4-5 grams of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add a volume of 50% aqueous methanol (methanol:water, 1:1 v/v) equal to four times the weight of the tissue (e.g., 20 mL for 5 g of tissue).

  • Homogenize the mixture at high speed for 1-2 minutes.

  • Centrifuge the homogenate at 3000 x g or higher for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.2 µm or 0.45 µm methanol-compatible syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-UV analysis. If not analyzed immediately, store the extract in a tightly sealed vial in a freezer at approximately -12°C.[7][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Options Sample Biological Sample (e.g., Shellfish Tissue) Homogenization Homogenization Sample->Homogenization LongTerm Long-term Storage (Frozen Raw Sample) Sample->LongTerm Extraction Extraction (50% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC ShortTerm Short-term Storage (Refrigerated/Frozen Extract) Filtration->ShortTerm Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for domoic acid analysis.

Domoic_Acid_Degradation_Pathways DA Domoic Acid Heat High Temperature Light UV Light / Sunlight pH Extreme pH Decomposition Decomposition Products Heat->Decomposition Isomers Isodomoic Acids 5'-epi-domoic acid Light->Isomers pH->Decomposition

Caption: Factors leading to domoic acid degradation.

References

Troubleshooting

Technical Support Center: Rapid Screening of Domoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening of domoic acid (DA). The information is tailored for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening of domoic acid (DA). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common rapid screening methods for domoic acid?

A1: The most common rapid screening methods for domoic acid are Enzyme-Linked Immunosorbent Assay (ELISA), lateral flow assays, and biosensors.[1][2] These methods offer quick and sensitive detection suitable for high-throughput screening. For confirmation of positive results, instrumental methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically used.[1][3]

Q2: What is the mechanism of action of domoic acid that is relevant to its detection?

A2: Domoic acid is a potent neurotoxin that acts as a glutamate (B1630785) agonist, meaning it strongly binds to glutamate receptors in the brain.[2][4] This property is exploited in some detection methods. However, most rapid screening assays, such as ELISA and lateral flow tests, are based on the principle of immunodetection, utilizing specific antibodies that recognize and bind to the domoic acid molecule.

Q3: What are the regulatory limits for domoic acid in shellfish?

A3: Regulatory limits for domoic acid in shellfish vary by country and region. In the European Union, the limit is 20 mg of domoic acid per kg of shellfish tissue (20 ppm).[5][6] The United States Food and Drug Administration (FDA) has also set an action level of 20 ppm for domoic acid in all shellfish.[5]

Q4: Can I use the same extraction protocol for different types of shellfish?

A4: While a general extraction protocol using a methanol (B129727)/water mixture is common, the specific matrix of different shellfish (e.g., mussels, oysters, clams) can influence extraction efficiency.[7][8] It is crucial to validate the extraction method for each new matrix to ensure accurate quantification. Some commercial kits provide specific protocols for different sample types.

Q5: What are "matrix effects" and how can they affect my results?

A5: Matrix effects are caused by interfering components in the sample extract that can enhance or suppress the signal in an assay, leading to inaccurate results.[3][7] In domoic acid testing, complex biological matrices like shellfish tissue can cause significant matrix effects.[9] To mitigate these effects, sample dilution, the use of an internal standard, or matrix-matched calibration curves are recommended.[3][7]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Potential Cause Solution
No or weak color development Reagents expired or stored incorrectly.Verify expiration dates and ensure reagents have been stored at the recommended temperature.[10]
Reagents not brought to room temperature.Allow all kit components to equilibrate to room temperature before starting the assay.[5][10][11]
Incorrect incubation times or temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol.[10]
Contaminated reagents.Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[12]
High background Insufficient washing.Ensure adequate washing between steps to remove unbound reagents. Verify the proper function of the plate washer.[10][12]
Substrate solution deteriorated.Use fresh substrate solution. The substrate should be colorless before addition to the plate.[10][12]
High incubation temperature.Maintain the recommended incubation temperature to avoid non-specific binding.[10]
Poor precision (high CV%) Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.[12]
Inconsistent incubation conditions across the plate.Ensure uniform temperature across the plate during incubation. Avoid stacking plates.
Improper mixing of reagents.Thoroughly mix all reagents and samples before adding them to the wells.[11]
False positives Cross-reactivity with other compounds.Be aware of potential cross-reactivity with domoic acid analogs or other structurally similar molecules.[13] Confirm positive results with a confirmatory method like HPLC or LC-MS/MS.
Sample contamination.Ensure proper sample handling and storage to prevent contamination.
False negatives Low extraction efficiency.Optimize the extraction protocol for your specific sample matrix.
Matrix effects suppressing the signal.Dilute the sample extract further or use matrix-matched standards.[3]
Lateral Flow Assays
Problem Potential Cause Solution
No control line appears Invalid test.Repeat the test with a new strip. Ensure the strip was not damaged and was stored correctly.
Insufficient sample volume.Apply the correct volume of sample extract to the strip as indicated in the protocol.
Faint or no test line on a known positive sample Low domoic acid concentration.The concentration may be below the detection limit of the assay.
Inactivated antibodies on the strip.Check the expiration date and storage conditions of the test strips.
Matrix effects.Dilute the sample extract and re-run the test.
Test line appears in a known negative sample Cross-reactivity.The assay may be cross-reacting with other substances in the sample. Confirm with a different method.
Contamination of the sample or buffer.Use fresh, uncontaminated extraction and running buffers.

Experimental Protocols

Domoic Acid Extraction from Shellfish Tissue for ELISA

This protocol is a general guideline and may need to be optimized for specific sample types and commercial ELISA kits.

  • Homogenization: Weigh 1 gram of homogenized shellfish tissue into a centrifuge tube.[11]

  • Extraction: Add 1 mL of deionized water and vortex for 1 minute. Then, add 2 mL of 100% methanol and vortex for another minute.[11]

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes.[11]

  • Collection: Carefully collect the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.45 µm filter.[11]

  • Dilution: Dilute the filtered extract with the sample dilution buffer provided in the ELISA kit. A common starting dilution is 1:100 (e.g., 10 µL of extract in 990 µL of dilution buffer).[11] This dilution may need to be adjusted based on the expected domoic acid concentration and observed matrix effects.

  • Analysis: The diluted sample is now ready for analysis using the ELISA kit. Follow the manufacturer's instructions for the assay procedure.

Visualizations

Domoic Acid ELISA Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Sample Shellfish Tissue Homogenize Homogenize Sample->Homogenize Extract Extract with Methanol/Water Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Extract Supernatant->Dilute AddSample Add Diluted Sample to Antibody-Coated Plate Dilute->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddConjugate Add Enzyme Conjugate Wash1->AddConjugate Incubate2 Incubate AddConjugate->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450 nm AddStop->Read Calculate Calculate Domoic Acid Concentration Read->Calculate

Caption: Workflow for domoic acid detection using ELISA.

Troubleshooting Logic for Low Signal in ELISA

Troubleshooting_Low_Signal cluster_reagents Reagent & Storage Issues cluster_procedure Procedural Errors cluster_sample Sample-Related Issues Start Low or No Signal in ELISA CheckExpiry Check Reagent Expiration Dates Start->CheckExpiry CheckStorage Verify Proper Reagent Storage Start->CheckStorage CheckTemp Ensure Reagents are at Room Temp Start->CheckTemp CheckIncubation Verify Incubation Times & Temps Start->CheckIncubation CheckWashing Review Washing Procedure Start->CheckWashing CheckPipetting Confirm Pipetting Accuracy Start->CheckPipetting CheckExtraction Evaluate Extraction Efficiency Start->CheckExtraction CheckMatrix Investigate Matrix Effects Start->CheckMatrix Solution Problem Resolved CheckExpiry->Solution CheckStorage->Solution CheckTemp->Solution CheckIncubation->Solution CheckWashing->Solution CheckPipetting->Solution CheckExtraction->Solution CheckMatrix->Solution

Caption: Troubleshooting guide for low signal in ELISA.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for Domoic Acid Quantification

For Researchers, Scientists, and Drug Development Professionals Domoic acid, a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), necessitates reliable and validated analytical methods for its quantific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Domoic acid, a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), necessitates reliable and validated analytical methods for its quantification in various matrices, including seafood, biological fluids, and environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with different detection techniques stands as the cornerstone for domoic acid analysis. This guide provides a comprehensive comparison of validated HPLC methods, offering insights into their performance characteristics and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Methodology Overview: The Core Principles

The quantification of domoic acid by HPLC generally involves a series of steps, each critical for achieving accurate and reproducible results. The workflow begins with sample preparation, which aims to extract domoic acid from the matrix and remove potential interferences. This is followed by chromatographic separation, where the analyte is isolated from other components in the sample. Finally, detection and quantification are performed using techniques such as ultraviolet (UV) or mass spectrometry (MS).

HPLC Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Analysis & Validation Homogenization Sample Homogenization Extraction Extraction of Domoic Acid Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Sample Injection Cleanup->Injection Prepared Sample Separation HPLC Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Chromatographic Data Validation Method Validation Quantification->Validation

Caption: General workflow for the validation of an HPLC method for domoic acid quantification.

Performance Comparison of Validated HPLC Methods

The choice between HPLC-UV and HPLC-MS/MS methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the quantitative performance data for various validated methods.

Table 1: HPLC with Ultraviolet (UV) Detection

HPLC-UV is a robust and widely used technique for domoic acid quantification, relying on its strong absorbance at 242 nm.[1][2] It is the basis for several official methods, including those from the AOAC and the European Union.[2][3]

ParameterMethod ReferenceMatrixLinearity RangeLODLOQAccuracy (Recovery)Precision (%RSD)
Linearity Quilliam et al. (1995)[4]Seafood10^4 linear dynamic range--93% (0.2-20 µg/g)<3% (>2 µg/g), <6% (0.2 µg/g)
LOD/LOQ EU Harmonised SOP[2]Shellfish, Finfish-10-80 ng/mL (0.05-4.0 mg/kg)≥ 2.7 mg/kg--
LOD/LOQ Korean Journal of Fisheries and Aquatic Sciences[5]Mussel tissue-0.10 µg/g0.25 µg/g90.7-95.7% (intra-day)0.28-22.25% (intra-day)
Recovery AOAC Official Method 991.26[6]Mussels-~1 µg/g-75%7.5-19.4% (between labs)
Table 2: HPLC with Tandem Mass Spectrometry (MS/MS) Detection

HPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices and trace levels of domoic acid.[7]

ParameterMethod ReferenceMatrixLinearity RangeLODLOQAccuracy (Recovery)Precision (%RSD)
Linearity Furey et al. (2001)[3]Shellfish-----
LOD/LOQ ACS Omega (2018)[8]Plasma0.31-16 ng/mL0.16 ng/mL0.31 ng/mL101-108%-
LOD/LOQ ACS Omega (2018)[8]Urine7.8-1000 ng/mL-7.8 ng/mL106-113%-
LOD Wang et al. (2007)[9]Seawater-0.015-2.5 µg/L---
Recovery PubMed (2002)[10]Serum, Urine-0.005 µg/g-90-98%-

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

HPLC-UV Method Based on Quilliam et al. (1995)

This method is a widely adopted standard for the analysis of domoic acid in seafood.[4]

  • Sample Preparation:

    • Extraction: Homogenize 4 g of tissue with 16 mL of methanol/water (1:1, v/v).[7]

    • Centrifuge the homogenate and filter the supernatant.

    • Cleanup (Optional but recommended for complex matrices): Apply the extract to a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge. Wash the cartridge and elute domoic acid.[2][4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 10% aqueous acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40 °C.

  • Detection:

    • UV detector set at 242 nm.[7]

AOAC Official Method 991.26

This official method is used for the determination of domoic acid in mussels.[6]

  • Sample Preparation:

    • Extraction: Boil homogenized tissue (50 g) with 100 mL of 0.1 N HCl for 5 minutes.[6]

    • Cool, dilute to a known volume, and centrifuge.

    • Filter an aliquot of the supernatant before injection.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile/water adjusted to approximately pH 2.5.[6]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • UV detector set at 242 nm.

HPLC-MS/MS Method for Biological Fluids

This highly sensitive method is suitable for quantifying low levels of domoic acid in plasma and urine.[8]

  • Sample Preparation:

    • Extraction: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

    • The supernatant is then diluted and injected.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Detection:

    • Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM) of specific transitions for domoic acid (e.g., m/z 312 -> 266, 248, 193).[8]

Conclusion

The selection of an appropriate HPLC method for domoic acid quantification is a critical decision for researchers. HPLC-UV provides a cost-effective and robust solution for routine monitoring, especially in less complex matrices, and is supported by official methodologies. For applications requiring higher sensitivity and selectivity, such as the analysis of biological fluids or trace-level environmental monitoring, HPLC-MS/MS is the method of choice, offering unparalleled performance. By understanding the principles, performance characteristics, and detailed protocols of these validated methods, researchers can confidently select and implement the most suitable approach for their analytical challenges in the study of domoic acid.

References

Comparative

A Comparative Guide to Analytical Methods for Domoic Acid Detection

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of domoic acid (DA), the neurotoxin responsibl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of domoic acid (DA), the neurotoxin responsible for Amnesic Shellfish Poisoning (ASP). The selection of an appropriate analytical method is critical for ensuring seafood safety, advancing toxicological research, and developing potential therapeutic interventions. This document outlines the performance characteristics and experimental protocols of key techniques, offering a valuable resource for informed decision-making in a laboratory setting.

Performance Characteristics of Domoic Acid Analytical Methods

The selection of an analytical method for domoic acid quantification is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance metrics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHPLC-UVLC-MS/MSELISA
Limit of Detection (LOD) 0.10 µg/g - 4.0 mg/kg[1][2]Plasma: 0.16 ng/mL; Urine: -Shellfish: <25 ng/g[3]
Limit of Quantitation (LOQ) 0.25 µg/g - 2.7 mg/kg[1][2]Plasma: 0.31 ng/mL; Urine: 7.8 ng/mL[4]-
Accuracy/Recovery (%) 85.4 - 109.6[3]88 - 103 (in human urine)[4]81.1 - 122[3][5]
Precision (%RSD) <3% at >2 µg/g; <6% at 0.2 µg/g[3]Inter-assay: 2.6 - 12.7 (in human urine)[4]Inter-laboratory RSD: 13 - 29[5]
Principle UV absorbance at 242 nm[1][6]Mass-to-charge ratio of fragmented ions[4]Antigen-antibody binding[3]
Throughput ModerateHighHigh
Cost ModerateHighLow
Confirmation Retention timeFragmentation pattern-

Experimental Methodologies

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are summaries of typical experimental procedures for the most common domoic acid analysis methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used and officially recognized method for the quantitative analysis of domoic acid in shellfish.[7] The method relies on the strong ultraviolet absorbance of domoic acid at 242 nm for detection and quantification.[1][6]

a. Sample Extraction:

  • Weigh 4 g of homogenized shellfish tissue into a centrifuge tube.[1]

  • Add 16 mL of 50% aqueous methanol (B129727) as the extraction solvent.[1]

  • Homogenize the sample for 3 minutes at 10,000 rpm.[1]

  • Centrifuge the mixture at 3,000 g or higher for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm or 0.2 µm membrane filter.[1]

b. Optional Cleanup (Solid-Phase Extraction - SPE): For complex matrices, a cleanup step using a strong anion exchange (SAX) solid-phase extraction cartridge can be employed to remove interferences.[1]

c. HPLC Analysis:

  • Column: Reversed-phase C18 column.[8]

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[8]

  • Flow Rate: Typically 1 mL/min.[8]

  • Detection: UV detector set at 242 nm.[1][6]

  • Quantification: External standard method using certified reference materials of domoic acid.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low levels of domoic acid in complex biological matrices like plasma and urine.[4][9]

a. Sample Preparation (Plasma/Urine): Due to the polar nature of domoic acid, extraction from biological fluids can be challenging. Methods often involve protein precipitation followed by solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[4][10]

b. LC-MS/MS Analysis:

  • Chromatography: Typically utilizes a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.[11]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common.[4]

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for domoic acid (e.g., m/z 312 > 266, 248, 220).[4] This provides high selectivity and reduces the likelihood of false positives.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to domoic acid.[12] Competitive ELISA formats are commonly used.

a. Principle of Competitive ELISA:

  • Microplate wells are coated with a domoic acid-protein conjugate.

  • The sample extract is mixed with a known amount of anti-domoic acid antibody and added to the wells.

  • Domoic acid in the sample competes with the coated domoic acid for binding to the limited number of antibody sites.

  • A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.

  • A substrate is added, and the resulting color change is inversely proportional to the concentration of domoic acid in the sample.

b. General Procedure:

  • Samples are typically extracted with 50% aqueous methanol.[5]

  • The extracts are then diluted and analyzed using a commercial ELISA kit according to the manufacturer's instructions.

  • Results are often used for screening purposes, with positive samples requiring confirmation by a reference method like HPLC-UV or LC-MS/MS.

Visualizing the Methodologies

To better illustrate the processes and relationships discussed, the following diagrams have been generated.

Domoic Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Interpretation sample Sample Collection (e.g., Shellfish, Plasma, Urine) homogenization Homogenization (for tissues) sample->homogenization extraction Solvent Extraction (e.g., 50% Methanol) homogenization->extraction cleanup Optional Cleanup (Solid-Phase Extraction) extraction->cleanup hplc HPLC-UV cleanup->hplc lcms LC-MS/MS cleanup->lcms elisa ELISA cleanup->elisa quantification Quantification hplc->quantification lcms->quantification elisa->quantification confirmation Confirmation quantification->confirmation reporting Reporting confirmation->reporting Comparison of Domoic Acid Detection Principles cluster_chromatographic Chromatographic Separation Based cluster_immunoassay Immunoassay Based hplc_uv HPLC-UV principle1 UV Absorbance (242 nm) hplc_uv->principle1 lc_ms LC-MS/MS principle2 Mass-to-Charge Ratio & Fragmentation lc_ms->principle2 elisa ELISA principle3 Antigen-Antibody Binding elisa->principle3

References

Validation

A Comparative Analysis of the Neurotoxicity of (-)-Domoic Acid and Kainic Acid

For Researchers, Scientists, and Drug Development Professionals (-)-Domoic acid and kainic acid are structurally related neurotoxins that act as potent agonists for ionotropic glutamate (B1630785) receptors, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Domoic acid and kainic acid are structurally related neurotoxins that act as potent agonists for ionotropic glutamate (B1630785) receptors, particularly the kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Their overstimulation of these receptors leads to a phenomenon known as excitotoxicity, a key mechanism in neuronal damage and death. This guide provides a comprehensive comparison of the neurotoxic profiles of these two compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of Neurotoxicity

The following tables summarize the key quantitative differences in the neurotoxic potency and receptor affinity of (-)-Domoic acid and kainic acid.

In Vitro Neurotoxicity (-)-Domoic Acid Kainic Acid Reference
EC50 (Cultured Cortical Neurons) 3.8 µM75 µM[1]
In Vivo Neurotoxicity (-)-Domoic Acid Kainic Acid Reference
Effective Dose (Subcutaneous, Adult Rats) 2.5-3 mg/kg12 mg/kg[2]
Receptor Binding Affinity (-)-Domoic Acid Kainic Acid Reference
IC50 (Displacing [3H]Kainic Acid) 0.37 ± 0.02 nM-[3]
KD (High-affinity Kainate Binding Site) -1.0 ± 0.3 nM[3]

Mechanism of Action: A Shared Pathway of Excitotoxicity

Both (-)-Domoic acid and kainic acid exert their neurotoxic effects primarily through the activation of kainate and AMPA receptors. This activation leads to an excessive influx of Ca2+ into the neuron, triggering a cascade of intracellular events that ultimately result in neuronal death.

Excitotoxic Signaling Pathway of Domoic and Kainic Acid DA (-)-Domoic Acid Receptor Kainate/AMPA Receptors DA->Receptor KA Kainic Acid KA->Receptor Ca_Influx Excessive Ca2+ Influx Receptor->Ca_Influx Enzyme_Activation Activation of Proteases & Nucleases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis/Necrosis Enzyme_Activation->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ROS->Apoptosis

Excitotoxic signaling cascade initiated by (-)-Domoic and Kainic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the neurotoxicity of these compounds.

In Vitro Neurotoxicity Assay Using Primary Neuronal Cultures

This protocol outlines the assessment of neurotoxicity in primary cortical neurons, a common in vitro model.

In Vitro Neurotoxicity Assay Workflow Start Start: Primary Neuron Culture Plate_Cells Plate neurons in 96-well plates Start->Plate_Cells Treat_Cells Treat with varying concentrations of Domoic or Kainic Acid Plate_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate MTT_Assay Perform MTT or similar cell viability assay Incubate->MTT_Assay Measure Measure absorbance to quantify cell viability MTT_Assay->Measure Analyze Analyze data and calculate EC50 values Measure->Analyze

Workflow for assessing neurotoxicity in primary neuronal cultures.

1. Primary Neuron Culture Preparation:

  • Cortical or hippocampal neurons are typically harvested from embryonic day 18 (E18) rat or mouse pups.

  • The tissue is dissociated enzymatically (e.g., with trypsin or papain) and mechanically triturated to obtain a single-cell suspension.

  • Cells are plated on poly-D-lysine or laminin-coated culture plates or coverslips in a suitable neuronal culture medium.[4]

2. Toxin Exposure:

  • After allowing the neurons to mature in culture for a specified period (e.g., 7-14 days), they are exposed to various concentrations of (-)-Domoic acid or kainic acid.

3. Assessment of Cell Viability:

  • Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is measured spectrophotometrically.

  • The concentration of the toxin that reduces cell viability by 50% (EC50) is then calculated.

In Vivo Neurotoxicity Assessment in Rodents

Animal models are essential for understanding the systemic effects and behavioral consequences of neurotoxin exposure.

1. Animal Model and Toxin Administration:

  • Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • (-)-Domoic acid or kainic acid is dissolved in a sterile saline solution and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][2]

2. Behavioral Observation and Seizure Scoring:

  • Following administration, animals are closely monitored for behavioral changes and the onset and severity of seizures.

  • Seizures are often scored using a standardized scale, such as the Racine scale, which ranges from mild facial clonus to severe tonic-clonic convulsions.[5]

3. Histopathological Analysis:

  • After a predetermined time, animals are euthanized, and their brains are collected for histopathological analysis.

  • Brain sections are stained (e.g., with Fluoro-Jade or Nissl stain) to identify and quantify neuronal damage, particularly in vulnerable regions like the hippocampus.

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.

1. Membrane Preparation:

  • Brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the glutamate receptors.[3]

2. Binding Reaction:

  • The membranes are incubated with a radiolabeled ligand, such as [3H]kainic acid, in the presence of varying concentrations of the unlabeled competitor ligand (e.g., (-)-Domoic acid or kainic acid).[3]

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data are used to generate a competition curve, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The dissociation constant (KD) or inhibition constant (Ki) can then be calculated to quantify the affinity of the ligand for the receptor.

Discussion

The experimental data consistently demonstrate that (-)-Domoic acid is a more potent neurotoxin than kainic acid . In vitro, domoic acid is approximately 19 times more potent in inducing neuronal death in cortical cultures.[1] This is further supported by in vivo studies where a significantly lower dose of domoic acid is required to produce a neurotoxic syndrome comparable to that of kainic acid.[2] The higher affinity of domoic acid for the high-affinity kainate binding site, as indicated by its lower IC50 value, likely contributes to its enhanced potency.[3]

Both compounds act through the same fundamental mechanism of excitotoxicity, making them valuable tools for studying the role of kainate and AMPA receptors in neuronal function and pathology. The choice between using (-)-Domoic acid or kainic acid in research will depend on the specific experimental goals, with domoic acid being the preferred agent when higher potency is desired.

Conclusion

This guide provides a comparative overview of the neurotoxicity of (-)-Domoic acid and kainic acid, highlighting the superior potency of domoic acid. The provided data tables, signaling pathway diagram, and experimental protocols offer a valuable resource for researchers in the fields of neuroscience and drug development. Understanding the distinct characteristics of these neurotoxins is crucial for their effective use in modeling neurodegenerative diseases and for the development of novel therapeutic strategies targeting excitotoxic mechanisms.

References

Comparative

A Comparative Guide to Inter-laboratory Measurement of Domoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methods for the quantification of domoic acid (DA), a potent neurotoxin responsible for Amnesic Sh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of domoic acid (DA), a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP). The performance of commonly used methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—is evaluated based on data from inter-laboratory and single-laboratory validation studies. Detailed experimental protocols for the reference method are provided, along with visualizations of key experimental and biological pathways to support researchers in selecting the most appropriate method for their application.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method for domoic acid quantification is a critical decision that impacts data quality, throughput, and cost. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and ELISA based on published validation and collaborative studies.

Performance ParameterHPLC-UVLC-MS/MSELISA
Limit of Detection (LOD) 0.10 µg/g[1], 0.0048–0.142 µg/mL[2]5 µg/kg[3], 0.05-0.09 mg/kgNot typically reported, focus is on LOQ
Limit of Quantification (LOQ) 0.25 µg/g[1]1 µg/kg[4]~0.1 mg DA/kg[5]
Accuracy (Recovery) 89.1-97.1%[1]91.6-109.2%[3], 87-108%[4]88-122%[5]
Precision (Repeatability, RSDr) 1.7-4.1%[1]<8.2%[3]10-20% (mean 14.8%)[5]
Precision (Reproducibility, RSDR) Not explicitly stated in a single study<8.2%[3]13-29% (mean 22.7%)[5]
Specificity Good, but susceptible to matrix interferences[6][7]Excellent, highly selective[7]Good, but potential for cross-reactivity
Cost ModerateHigh[7]Low
Throughput ModerateHighHigh[5]

Note: The presented data is a synthesis from multiple studies. Direct comparison between methods should be made with caution as experimental conditions and matrices may vary.

Experimental Protocols: The Reference Method

The HPLC-UV method is widely recognized as the reference method for domoic acid analysis.[7] The following is a detailed protocol based on established and validated procedures.

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 4 g of shellfish tissue homogenate into a centrifuge tube.

  • Extraction: Add 16 mL of 50% aqueous methanol (B129727) to the tissue.

  • Homogenize: Blend the mixture at high speed for 3 minutes.

  • Centrifugation: Centrifuge the homogenate at ≥3000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

HPLC-UV Analysis
  • Chromatographic Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting condition is 10% acetonitrile in water with 0.1% TFA.

  • Flow Rate: A standard flow rate of 1.0 mL/min.

  • Injection Volume: Typically 20 µL.

  • UV Detection: Monitor the absorbance at 242 nm, the wavelength of maximum absorbance for domoic acid.

  • Quantification: Determine the concentration of domoic acid in the sample by comparing the peak area to a calibration curve prepared from certified reference standards.

Mandatory Visualizations

To further elucidate the processes involved in domoic acid analysis and its biological effects, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing A Shellfish Sample Collection B Homogenization A->B C Solvent Extraction (e.g., 50% Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Filtration E->F G HPLC-UV Analysis F->G Official Reference Method H LC-MS/MS Analysis F->H Higher Sensitivity & Specificity I ELISA F->I Rapid Screening J Quantification G->J H->J I->J K Data Reporting J->K

Caption: General workflow for domoic acid analysis in shellfish.

G cluster_receptor Glutamate Receptors cluster_cellular_effects Cellular Effects cluster_outcome Adverse Outcome DA Domoic Acid AMPA AMPA Receptor DA->AMPA Agonist Kainate Kainate Receptor DA->Kainate Potent Agonist Depolarization Membrane Depolarization AMPA->Depolarization Kainate->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death

Caption: Simplified signaling pathway of domoic acid neurotoxicity.

References

Validation

A Comparative Guide to Real-Time Domoic Acid Monitoring: Validating a New Biosensor

For Researchers, Scientists, and Drug Development Professionals The increasing frequency and intensity of harmful algal blooms (HABs) underscore the critical need for rapid, reliable, and real-time monitoring of marine t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing frequency and intensity of harmful algal blooms (HABs) underscore the critical need for rapid, reliable, and real-time monitoring of marine toxins such as domoic acid (DA). This potent neurotoxin, produced by diatoms of the genus Pseudo-nitzschia, can accumulate in shellfish and pose a significant threat to human and marine animal health. Traditional laboratory-based methods for DA detection, while accurate, often involve time-consuming sample preparation and analysis, hindering rapid response to toxic events. This guide provides a comparative overview of existing DA monitoring technologies and outlines a comprehensive protocol for validating a new biosensor for real-time applications.

Performance Comparison of Domoic Acid Detection Methods

The selection of a suitable analytical method for domoic acid detection depends on various factors, including the required sensitivity, sample throughput, cost, and the need for portability for in-situ measurements. The following table summarizes the key performance characteristics of commonly used methods.

MethodLimit of Detection (LOD)Dynamic RangeResponse TimeCost per Sample (approx.)ThroughputPortability
HPLC-UV 0.1 - 1 µg/g0.2 - 20 µg/g[1]HoursModerateLow to MediumLow
LC-MS/MS <1 pg/mL[2]Wide (ng/mL to µg/mL)HoursHighLow to MediumLow
ELISA 0.006 ng/mL[3]0.1 - 20 mg/kg[1][4]2 - 4 hours[1]Low to ModerateHighHigh (Kit dependent)
SPR Biosensor 3 ppb (10 nM)[5]4 - 60 ppb (13–200 nM)[5]MinutesLow to ModerateMediumHigh
LFD Biosensor Varies by manufacturerQualitative/Semi-quantitative~15 minutes[6]LowHighHigh
Environmental Sample Processor (ESP) 90 ng/LReal-time, autonomous~2-4 hours per sampleHigh (instrument cost)AutonomousDeployed in-situ

Experimental Protocols for New Biosensor Validation

Validating a new biosensor is a critical step to ensure its accuracy, reliability, and fitness-for-purpose. The following detailed methodologies are recommended for key validation experiments.

Determination of Analytical Performance
  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Prepare a series of domoic acid standards of decreasing concentrations in the appropriate buffer (e.g., phosphate-buffered saline).

    • Measure the response of the biosensor to each standard, with at least three replicates per concentration.

    • The LOD is typically calculated as the concentration corresponding to the mean signal of the blank plus three times the standard deviation of the blank.

    • The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (typically, the signal should be at least ten times the standard deviation of the blank).

  • Dynamic Range and Linearity:

    • Prepare a wide range of domoic acid concentrations.

    • Measure the biosensor response for each concentration (in triplicate).

    • Plot the response as a function of concentration and determine the linear working range of the assay. The dynamic range is the concentration range over which the biosensor provides a quantifiable response.

Selectivity and Cross-Reactivity

Domoic acid shares structural similarities with other excitatory amino acids, such as kainic acid and glutamic acid, which could potentially interfere with the biosensor's measurement.[7][8]

  • Protocol:

    • Prepare solutions of potentially cross-reacting compounds (e.g., kainic acid, glutamic acid, and other relevant marine toxins) at concentrations significantly higher than the expected domoic acid concentration.

    • Measure the biosensor's response to these solutions individually.

    • To assess interference, prepare samples containing a known concentration of domoic acid spiked with the potential interferents.

    • Compare the signal of the spiked samples to that of the domoic acid standard alone. A significant change in the signal indicates cross-reactivity or interference.

Matrix Effect Evaluation

The sample matrix (e.g., seawater, shellfish tissue extract) can interfere with the biosensor's performance.

  • Protocol for Seawater:

    • Collect seawater from the intended monitoring area.

    • Filter the seawater to remove particulate matter.

    • Prepare a series of domoic acid standards in both the filtered seawater and the standard buffer.

    • Compare the calibration curves obtained in both matrices. A significant difference in the slope or intercept of the curves indicates a matrix effect.

  • Protocol for Shellfish Tissue:

    • Obtain certified domoic acid-free shellfish tissue.

    • Prepare a tissue homogenate using an appropriate extraction method (e.g., 50% methanol).

    • Spike the homogenate with known concentrations of domoic acid.

    • Measure the recovery of domoic acid using the biosensor. The recovery is calculated as (measured concentration / spiked concentration) x 100%. A recovery significantly different from 100% indicates a matrix effect.

Operational Stability and Reusability
  • Shelf-Life:

    • Store the biosensor components under recommended conditions (e.g., temperature, humidity).

    • Periodically (e.g., weekly, monthly), test the biosensor's performance using a known concentration of domoic acid.

    • The shelf-life is the period during which the biosensor maintains its specified performance characteristics.

  • Reusability (if applicable):

    • After a measurement, perform the recommended regeneration procedure to remove the bound analyte.

    • Measure a domoic acid standard before and after regeneration.

    • Repeat this cycle multiple times to determine the number of cycles the biosensor can be reused without a significant loss in performance.

Visualizing the Validation Workflow and Performance Comparison

To better illustrate the logical flow of the validation process and the comparative performance of different methods, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Analytical Performance cluster_1 Phase 2: Specificity & Matrix Effects cluster_2 Phase 3: Stability & Final Validation A Determine LOD & LOQ B Establish Dynamic Range & Linearity A->B C Assess Selectivity & Cross-Reactivity (Kainic Acid, Glutamic Acid) B->C D Evaluate Matrix Effects (Seawater, Shellfish Tissue) C->D E Test Operational Stability (Shelf-life, Reusability) D->E F Method Comparison with Gold Standard (HPLC/LC-MS) E->F End Validated Biosensor F->End Start New Biosensor Start->A

Caption: Experimental workflow for the validation of a new domoic acid biosensor.

Caption: Logical comparison of a new biosensor's performance against existing methods.

References

Comparative

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Domoic Acid Cleanup

For Researchers, Scientists, and Drug Development Professionals Domoic acid (DA), a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), necessitates highly efficient and reliable cleanup methods for its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Domoic acid (DA), a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), necessitates highly efficient and reliable cleanup methods for its accurate quantification in various matrices, including shellfish, seawater, and biological fluids. Solid-Phase Extraction (SPE) is a critical step in the sample preparation workflow, aimed at removing interfering matrix components and concentrating the analyte of interest. The choice of SPE cartridge is paramount to achieving high recovery rates and low limits of detection. This guide provides an objective comparison of the efficacy of different SPE cartridges for domoic acid cleanup, supported by experimental data from scientific literature.

Comparative Performance of SPE Cartridges for Domoic Acid Cleanup

The selection of an appropriate SPE cartridge is contingent on the sample matrix and the analytical goal. The following table summarizes the quantitative performance of various SPE cartridges used for domoic acid cleanup.

SPE Cartridge TypeSorbent ChemistryTypical MatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
Strong Anion Exchange (SAX) Silica (B1680970) derivatized with a quaternary ammonium (B1175870) silaneShellfish, Finfish93%[1]20-30 µg/kg[1]-Effective cleanup and preconcentration, removes interferences like tryptophan.[1]
Weak Anion Exchange (WAX) Weak anion exchange sorbentShellfishQuantitative0.23-0.32 ng/g (with MS/MS)[2]-Selective cleanup, allows for large volume injections for high sensitivity.[2]
Octadecylsilica (C18) Reversed-phase silicaSeawater, Phytoplankton, Mammalian tissues>90% (optimized method)[3]Low pg/mL (in seawater)[3]-Good for desalting and pre-concentration, reduces LC column degradation.[3]
Hydrophilic-Lipophilic Balanced (HLB) Polymeric reversed-phaseSeawater≥81.0%4.0 ng/L10.0 ng/LEnriches DA in seawater, good retention and peak shape.[4]
Molecularly Imprinted Polymers (MIPs) Polymer with specific recognition sites for domoic acidClam, Shellfish~88% - 98.7%[5][6]0.050 µg/g - 0.20 mg/kg[5][6]-High selectivity and affinity for domoic acid, good reusability.[5]

Experimental Workflow for Domoic Acid Analysis using SPE

The general workflow for the analysis of domoic acid involving an SPE cleanup step is depicted in the following diagram. This process typically involves sample extraction, followed by SPE cleanup to isolate domoic acid from the complex sample matrix before instrumental analysis.

Domoic Acid Analysis Workflow General Experimental Workflow for Domoic Acid Analysis cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) Cleanup cluster_Analysis Analysis Sample Sample Collection (e.g., Shellfish Tissue, Seawater) Homogenization Homogenization/Extraction (e.g., with 50% Methanol) Sample->Homogenization Centrifugation Centrifugation/Filtration Homogenization->Centrifugation Conditioning 1. Conditioning (e.g., with Methanol) Centrifugation->Conditioning Equilibration 2. Equilibration (e.g., with Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (to remove interferences) Loading->Washing Elution 5. Elution (of Domoic Acid) Washing->Elution Analysis Instrumental Analysis (e.g., HPLC-UV, LC-MS/MS) Elution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for domoic acid analysis.

Detailed Experimental Protocols

The following are generalized protocols for domoic acid cleanup using different SPE cartridges, based on methodologies reported in the literature. It is recommended to optimize these protocols for specific sample matrices and analytical instrumentation.

Strong Anion Exchange (SAX) SPE Protocol for Shellfish

This protocol is based on the widely used method for domoic acid cleanup in shellfish tissues.

  • Sample Extraction:

    • Homogenize 4g of shellfish tissue with 16 mL of 50% aqueous methanol (B129727) for 3 minutes.

    • Centrifuge the homogenate and collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a 3 mL SAX cartridge (500 mg) with 6 mL of methanol, followed by 3 mL of water, and then 3 mL of the extraction solvent (50% methanol).

    • Sample Loading: Load 1 mL of the sample extract onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% acetonitrile (B52724) in water.

    • Elution: Elute the domoic acid with 2 mL of 0.5 M NaCl in 10% acetonitrile.

    • The eluate is then ready for analysis by HPLC-UV or LC-MS/MS.

Weak Anion Exchange (WAX) SPE Protocol for Shellfish

This online SPE method is suitable for achieving high sensitivity.

  • Sample Preparation:

    • Perform protein precipitation of the shellfish extract using acetone (B3395972) to prevent column clogging.[2]

  • Online SPE-LC-MS/MS:

    • A WAX sorbent is used in an online SPE system coupled with an LC-MS/MS.

    • Large injection volumes (50-1000 µL) of the pre-treated extract are loaded onto the SPE column.[2]

    • The retained domoic acid is then automatically eluted from the SPE column onto the analytical LC column for separation and detection.

Octadecylsilica (C18) SPE Protocol for Seawater and Biological Fluids

This protocol is optimized for desalting and pre-concentration from aqueous matrices.[3]

  • Sample Preparation:

    • Acidify seawater or phytoplankton samples with aqueous formic acid.[3] For mammalian tissues, extract with aqueous methanol.[3]

  • SPE Cleanup:

    • Conditioning: Condition the C18 cartridge with methanol followed by acidified water.

    • Sample Loading: Load the acidified sample onto the cartridge. This allows for up to a 20-fold pre-concentration.[3]

    • Washing: Wash the cartridge with a weak organic solvent to remove salts and other polar interferences.

    • Elution: Elute domoic acid with a suitable organic solvent mixture (e.g., methanol or acetonitrile in water).

Hydrophilic-Lipophilic Balanced (HLB) SPE Protocol for Seawater

This protocol is effective for enriching domoic acid from large volumes of seawater.[4]

  • Sample Preparation:

    • To an 80.0 mL seawater sample, add 0.32 mL of formic acid.[4]

  • SPE Cleanup:

    • Conditioning: Condition the HLB cartridge with methanol followed by acidified water.

    • Sample Loading: Load the acidified seawater sample onto the cartridge.

    • Washing: Wash the cartridge with acidified water to remove salts.

    • Elution: Elute the retained domoic acid with an appropriate solvent.

Molecularly Imprinted Polymer (MIP) SPE Protocol for Shellfish

This protocol utilizes the high selectivity of MIPs for domoic acid.

  • Sample Extraction:

    • Extract domoic acid from shellfish samples using an appropriate solvent as described in other methods.

  • SPE Cleanup:

    • Conditioning: Condition the MIP-SPE cartridge with a non-polar solvent, followed by a porogenic solvent, and finally the loading solvent.

    • Sample Loading: Load the sample extract onto the MIP cartridge.

    • Washing: Selectively wash the cartridge with a solvent that removes matrix interferences but does not elute domoic acid.

    • Elution: Elute the domoic acid using a solvent mixture that disrupts the interactions between the analyte and the MIP, often containing a small amount of acid or base. For one magnetic MIP, elution was performed with methanol-acetic acid (9:1, v/v).[3]

References

Validation

A Comparative Analysis of Domoic Acid Toxicity Across Diverse Species

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of domoic acid (DA) toxicity across various species, offering valuable insights for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of domoic acid (DA) toxicity across various species, offering valuable insights for researchers, scientists, and professionals involved in drug development and environmental toxicology. Domoic acid, a potent neurotoxin produced by certain marine algae, is responsible for Amnesic Shellfish Poisoning (ASP) and poses a significant threat to wildlife and human health.[1][2] Understanding its differential toxic effects is crucial for risk assessment and the development of potential therapeutics.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on domoic acid toxicity across different species and administration routes. A significant finding is that intraperitoneal (i.p.) administration of domoic acid is considerably more potent than oral (p.o.) administration across various animal models.[3]

SpeciesAdministration RouteEndpointValueReference
Mammals
Mouse (Mus musculus)Intraperitoneal (i.p.)LD503.6 mg/kg[4]
Rat (Rattus norvegicus)Intravenous (i.v.)Seizures0.5 - 1.0 mg/kg[5]
Rat (Rattus norvegicus)IntraventricularSeizures0.04 - 0.08 µg[5]
Non-human Primate (Macaca fascicularis)Oral (p.o.)NOAEL0.20 - 0.75 mg/kg[3]
Non-human Primate (Macaca fascicularis)Oral (p.o.)LOAEL0.075 mg/kg/day (developmental neurotoxicity)[1][6]
Non-human Primate (Macaca fascicularis)Oral (p.o.)Clinical Effects1.0 mg/kg[3]
Minke Whale (Balaenoptera acutorostrata)Oral (p.o.) (Estimated)Lethal Dose1.1 - 6.8 mg/kg[7]
Birds
Pigeon (Columba livia)Oral (p.o.)LD50 (for Saxitoxin, another marine neurotoxin)91–100 µg/kg[8]
Fish
Coho Salmon (Oncorhynchus kisutch)Intracoelomic (i.c.)Excitotoxic SymptomsSimilar levels to mammalian i.p. exposures
Seabream (Sparus aurata)Intraperitoneal (i.p.)Mortality (66.7%)9.0 mg/kg[9]
Seabream (Sparus aurata)Intraperitoneal (i.p.)Neurotoxic Signs0.9 mg/kg[9]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level LD50: Median Lethal Dose Note: Data for avian species is limited, with some studies referencing the toxicity of other marine neurotoxins as a point of comparison. Fish appear to be less sensitive to oral DA exposure compared to other vertebrates.

Mechanism of Action: Excitotoxicity

Domoic acid is a structural analog of the excitatory neurotransmitter glutamate (B1630785).[2][10] Its primary mechanism of toxicity involves binding to and activating ionotropic glutamate receptors, specifically kainate and AMPA receptors, in the central nervous system.[1] This leads to a prolonged influx of calcium ions into neurons, resulting in a cascade of detrimental events known as excitotoxicity. This process ultimately causes neuronal damage and death, particularly in the hippocampus, a brain region crucial for memory formation.[10]

DomoicAcidSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DA Domoic Acid Receptor Kainate/AMPA Receptor DA->Receptor Binds to Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage Causes

Domoic Acid Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of domoic acid toxicity. Below are summaries of key experimental protocols.

Domoic Acid Extraction from Shellfish Tissue

This protocol outlines the extraction of domoic acid from shellfish tissue for subsequent analysis.

  • Homogenization: Weigh 4 g ± 0.1 g of homogenized shellfish tissue into a centrifuge tube.

  • Extraction: Add 16 ml of a 50:50 methanol:water solution and homogenize for 3 minutes at 10,000 rpm.

  • Centrifugation: Centrifuge the homogenate at ≥3000 g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm methanol-compatible filter.

  • Storage: Analyze the extracts as soon as possible or store them at approximately -12°C in a tightly sealed container.

Analysis of Domoic Acid by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is commonly used for the quantitative determination of domoic acid.

  • Calibration: Prepare a series of calibration standards of domoic acid in an acetonitrile (B52724):water (1:9 v/v) solution, with concentrations ranging from 0.2 to 24.85 µg/ml.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (pH adjusted to 2.5 with formic acid).

    • Detection: UV detector set at 242 nm.

  • Injection: Inject a known volume of the filtered sample extract onto the HPLC system.

  • Quantification: Calculate the concentration of domoic acid in the sample by comparing the peak area to the calibration curve generated from the standards.

Domoic Acid Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a sensitive and high-throughput method for domoic acid screening.

  • Sample Preparation: Homogenize 1 g of shellfish tissue with 1 ml of water. Add 2 ml of 100% methanol, vortex, and centrifuge at 2000 x g for 10 minutes. The clear supernatant is then diluted (e.g., 1:100) in a dilution buffer.

  • Assay Procedure (Competitive ELISA):

    • Add 50 µl of standards and diluted samples in duplicate to the antibody-coated microtiter plate wells.

    • Add 25 µl of domoic acid-enzyme conjugate to all wells (except blanks).

    • Add 25 µl of antibody solution to all wells (except blanks).

    • Incubate for a specified time (e.g., 30 minutes) to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add 100 µl of a substrate solution (e.g., TMB) to each well and incubate in the dark.

    • Stop the reaction by adding 100 µl of a stop solution.

    • Read the absorbance at 450 nm. The color intensity is inversely proportional to the domoic acid concentration.

Animal Dosing and Neurobehavioral Assessment (Rodent Model)

This protocol describes a general procedure for in vivo toxicity studies.

  • Animal Model: C57BL/6J mice are a commonly used strain.

  • Dosing: Administer domoic acid via oral gavage or intraperitoneal injection. Doses can range from 0.25 to 4.0 mg/kg for acute studies. For prenatal studies, daily oral gavage of 1 or 3 mg/kg/day during gestation has been used.[11]

  • Neurobehavioral Assessment: A battery of tests can be employed to assess neurological and behavioral effects:

    • Open Field Test: To measure general activity and exploratory behavior.

    • Rotarod Test: To assess motor coordination and balance.

    • Elevated Plus Maze: To evaluate anxiety-like behavior.

    • Morris Water Maze: To test spatial learning and memory.

  • Observation: Monitor animals for clinical signs of toxicity, including hyperactivity, scratching, tremors, and seizures.

Experimental Workflow

The following diagram illustrates a typical workflow for a domoic acid toxicity study, from sample collection to data analysis.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_invivo In Vivo Studies cluster_data Data Interpretation Collection Sample Collection (e.g., Shellfish, Animal Tissue) Extraction Domoic Acid Extraction Collection->Extraction HPLC HPLC-UV Analysis Extraction->HPLC ELISA ELISA Screening Extraction->ELISA Quantification Data Quantification (LD50, NOAEL, etc.) HPLC->Quantification ELISA->Quantification Dosing Animal Dosing (Oral or IP) Behavior Neurobehavioral Assessment Dosing->Behavior Behavior->Quantification Comparison Cross-Species Toxicity Comparison Quantification->Comparison

Typical Experimental Workflow

Conclusion

The toxicity of domoic acid varies significantly across species and with the route of exposure. Mammals, including humans and marine mammals, are highly susceptible to its neurotoxic effects, particularly through oral consumption of contaminated seafood. While fish can accumulate the toxin, they appear to be more resistant to its effects, especially via dietary exposure, acting as vectors to higher trophic levels. Birds are also significantly impacted, exhibiting severe neurological symptoms. The provided data and protocols serve as a valuable resource for further research into the mechanisms of domoic acid toxicity and the development of effective mitigation strategies. Further studies are needed to establish more comprehensive quantitative toxicity data, especially for avian and marine mammal species, to refine risk assessments and protect both wildlife and public health.

References

Comparative

A Researcher's Guide to Certified Reference Materials for Domoic Acid Analysis

For researchers, scientists, and drug development professionals engaged in the study of domoic acid, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of domoic acid, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring that experimental data is both precise and comparable across different laboratories and studies. This guide provides an objective comparison of commercially available CRMs for domoic acid, supported by data from interlaboratory validation studies, and includes detailed experimental protocols and a visualization of the toxin's signaling pathway.

Comparison of Commercially Available Domoic Acid CRMs

Several reputable suppliers offer a range of CRMs for domoic acid, primarily in the form of calibration solutions and tissue homogenates. The choice of CRM will depend on the specific application, such as instrument calibration or method validation. The National Research Council of Canada (NRC-CNRC) is a prominent producer of marine toxin CRMs, which are widely used in regulatory and research laboratories. Other suppliers include Sigma-Aldrich and Enzo Life Sciences, offering various grades of domoic acid standards.[1]

CRM TypeSupplierProduct CodeCertified Concentration/PurityMatrix
Calibration Solution NRC-CNRCCRM-DA-h97.9 ± 5.5 µg/gAcetonitrile (B52724)/water (1:19; v/v)
Mussel Tissue NRC-CNRCCRM-ASP-Mus-d49 µg/gThermally sterilized mussel tissue (M. edulis) homogenate
Solid Sigma-AldrichD6152≥ 90% (HPLC)Solid
Solid Enzo Life SciencesBML-EA117-0001≥ 95% (HPLC)Solid

Table 1: Comparison of selected commercially available domoic acid CRMs. This table summarizes key information for different types of CRMs, including their certified values and the matrix in which they are provided. Data compiled from supplier information.[1]

Performance Data from Interlaboratory Validation

An interlaboratory validation study organized by the European Union Reference Laboratory (EURL) for Marine Biotoxins provides valuable insight into the performance of a widely used domoic acid CRM. In this study, participating laboratories analyzed samples of spiked and naturally contaminated shellfish, using a certified solution from the National Research Council of Canada (CRM-DA-d, a precursor to CRM-DA-h) for calibration. The performance of the laboratories was evaluated using z-scores, a statistical measure of how close a result is to the consensus value. A z-score between -2 and +2 is considered satisfactory.

Sample TypeAssigned Value (µg/g)Number of LabsSatisfactory Results (%) (z-score ≤ 2)
Spiked Clam4.281392.3
Naturally Contaminated Clam10.513100
Spiked Mussel13.781392.3

Table 2: Summary of laboratory performance in an interlaboratory comparison study for domoic acid. The data demonstrates a high level of accuracy among participating laboratories using a certified reference material for calibration. This highlights the importance of using well-characterized CRMs to achieve reliable and comparable results. Data extracted from the "VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF DOMOIC ACID IN SHELLFISH AND FINFISH BY RP-HPLC USING UV DETECTION" report.[2]

Experimental Protocols

The following is a summary of the key experimental protocol used in the EURL interlaboratory validation study for the determination of domoic acid in shellfish by HPLC-UV.

Sample Preparation and Extraction
  • Homogenization: Shellfish tissues are homogenized to a uniform consistency.

  • Extraction: A 5-gram portion of the homogenized tissue is extracted with 20 mL of methanol/water (50:50, v/v).

  • Centrifugation: The mixture is centrifuged at 4000 rpm for 10 minutes.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC-UV Analysis
  • Instrument: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Detection: UV absorbance at 242 nm.

  • Calibration: A calibration curve is prepared using a certified domoic acid standard solution (e.g., NRC CRM-DA-h) at a minimum of four concentration levels.

Domoic Acid Signaling Pathway

Domoic acid is a potent neurotoxin that acts as an analog of the excitatory neurotransmitter glutamate (B1630785).[3][4] It binds with high affinity to ionotropic glutamate receptors, particularly kainate and AMPA receptors, in the central nervous system.[3][4] This binding leads to prolonged receptor activation and an excessive influx of calcium ions into neurons, a process known as excitotoxicity.[3][4] The resulting neuronal damage is particularly pronounced in the hippocampus, a brain region critical for learning and memory.[3]

DomoicAcidSignaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release DomoicAcid Domoic Acid KainateReceptor Kainate Receptor DomoicAcid->KainateReceptor Binds AMPAReceptor AMPA Receptor DomoicAcid->AMPAReceptor Binds Glutamate->KainateReceptor Binds Glutamate->AMPAReceptor Binds Ca_channel Ca2+ Channel KainateReceptor->Ca_channel Activates AMPAReceptor->Ca_channel Activates Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca2+ Influx Leads to NeuronalDamage Neuronal Damage Excitotoxicity->NeuronalDamage Causes

Figure 1. Simplified signaling pathway of domoic acid-induced neurotoxicity.

Conclusion

The accuracy of domoic acid quantification relies heavily on the quality of the certified reference materials used for instrument calibration and method validation. This guide provides a comparative overview of available CRMs and highlights the performance that can be achieved using a well-characterized reference material in an interlaboratory setting. The detailed experimental protocol and the visualization of the signaling pathway offer valuable resources for researchers in this field. The selection of an appropriate CRM, coupled with robust analytical methodology, is essential for generating reliable and reproducible data in the study of this potent neurotoxin.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Handling (-)-Domoic Acid

Essential safety protocols and operational plans for the secure handling and disposal of (-)-Domoic acid are critical for protecting researchers and maintaining a safe laboratory environment. This neurotoxin, a product o...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the secure handling and disposal of (-)-Domoic acid are critical for protecting researchers and maintaining a safe laboratory environment. This neurotoxin, a product of marine diatoms, necessitates stringent adherence to safety measures due to its potential for harm through inhalation, skin contact, and ingestion.[1][2] This guide provides detailed procedural information for laboratory professionals engaged in drug development and scientific research.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to (-)-Domoic acid.[3] All personnel must receive training on the proper use and disposal of their protective gear. The minimum required PPE includes gloves, a lab coat, closed-toe shoes, and appropriate eye and face protection.[4] Depending on the specific laboratory standard operating procedures, additional PPE may be necessary.[4]

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Splash-proof chemical goggles and a face shield.[3][5]Protects against splashes and aerosols that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]Prevents skin contact and absorption of the toxin.
Body Protection A chemical-resistant lab coat or apron. For larger quantities, an acid-resistant suit may be required.[3]Protects skin and personal clothing from spills and contamination.
Respiratory Protection An N95 mask for situations with low potential for fumes. A full-face respirator with acid gas cartridges is recommended for higher concentrations or the possibility of aerosolization.[3][5]Prevents the inhalation of harmful acidic vapors or powders.
Foot Protection Closed-toe, chemical-resistant boots.[3]Protects feet from spills.
Operational Plan: Secure Handling of (-)-Domoic Acid

Adherence to a strict operational plan is crucial for minimizing the risk of exposure. All work with (-)-Domoic acid should be performed within a Biosafety Level 2 (BSL-2) containment facility.[4]

Engineering Controls:

  • Always handle (-)-Domoic acid in a well-ventilated area, preferably inside a chemical fume hood or a Biosafety Cabinet (BSC).[3][4] Open-bench work is strictly prohibited.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation.[1]

  • Wear the appropriate protective clothing when there is a risk of exposure.[1]

  • When centrifuging samples, rotors must have a lid. Samples should be loaded and unloaded inside a BSC, and the centrifuge should be decontaminated after each use.[4]

Emergency and Disposal Protocols

Spill Response: In the event of a small spill:

  • Notify all personnel in the immediate vicinity.[4]

  • Cover the spill area with absorbent paper towels.[4]

  • Apply a decontamination solution, working from the perimeter of the spill inward.[4]

  • Allow for a contact time of at least one hour before re-entering the area without respiratory protection.[4]

  • Clean up and dispose of the spill materials as hazardous waste.[4]

For larger spills, evacuate the area and contact the appropriate emergency response team.[4]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with fresh running water.[1]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[1]

  • Inhalation: Move the individual to an area with fresh air.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

Disposal Plan: Proper disposal of (-)-Domoic acid waste is essential for environmental safety and regulatory compliance.

  • Dispose of contents and containers in an approved waste disposal plant.

  • Segregate (-)-Domoic acid waste from other chemical waste streams to prevent unintended reactions.

Visualizing Safe Handling and Emergency Procedures

To further clarify the necessary steps for safely handling (-)-Domoic acid and responding to emergencies, the following diagrams illustrate the key workflows.

Safe Handling Workflow for (-)-Domoic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_eng Verify Engineering Controls (Fume Hood/BSC, Eyewash Station) prep_ppe->prep_eng handling_work Perform Work in Biosafety Cabinet prep_eng->handling_work handling_centrifuge Use Lidded Rotors for Centrifugation (Load/Unload in BSC) handling_work->handling_centrifuge cleanup_decon Decontaminate Work Surfaces and Equipment handling_centrifuge->cleanup_decon cleanup_dispose Dispose of Waste in Approved Hazardous Waste Container cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A workflow for the safe handling of (-)-Domoic acid.

Emergency Spill Response for (-)-Domoic Acid cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs small_notify Notify Others in Lab spill->small_notify Small Spill large_evacuate Evacuate Area spill->large_evacuate Large Spill small_cover Cover with Paper Towels small_notify->small_cover small_decon Apply Decontamination Solution small_cover->small_decon small_wait Allow 1 Hour Contact Time small_decon->small_wait small_cleanup Clean and Dispose of Materials small_wait->small_cleanup large_call Call Emergency Response large_evacuate->large_call

Caption: Emergency response procedures for a (-)-Domoic acid spill.

References

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